4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-chlorophenyl)-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIXFXLKPNFQGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513296 | |
| Record name | 4-(4-Chlorophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82222-74-0 | |
| Record name | 4-(4-Chlorophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide
Abstract
This technical guide provides a comprehensive overview of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide (CAS No. 82222-74-0), a versatile heterocyclic building block. The document delves into the compound's physicochemical properties, synthesis methodologies, and its critical applications across pharmaceutical, agrochemical, and material science sectors. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights, offering detailed experimental protocols and safety guidelines. The unique structural attributes of the thiomorpholine 1,1-dioxide moiety are explored, highlighting its role as a stable and reactive scaffold in the design of novel molecules.
Introduction and Strategic Importance
This compound is a specialized heterocyclic compound that has garnered significant interest as a key intermediate in organic synthesis.[1] Its structure, featuring a thiomorpholine ring with a sulfone group and a substituted phenyl ring, imparts a unique combination of stability, reactivity, and three-dimensional conformation.[2] This makes it a valuable asset in medicinal chemistry for developing novel therapeutic agents, particularly in the synthesis of antibacterial compounds and kinase inhibitors.[1][3][4]
The sulfone group enhances the compound's polarity and ability to act as a hydrogen bond acceptor, while the thiomorpholine ring provides a rigid scaffold that can be strategically functionalized. Beyond pharmaceuticals, its applications extend to agrochemical development, where it helps in formulating more effective pesticides and herbicides, and in material science for creating specialty polymers with improved durability.[1][5] This guide aims to provide a detailed technical examination of this compound, from its fundamental properties to its practical application in a research setting.
Physicochemical and Structural Characteristics
The identity and purity of a chemical intermediate are paramount for reproducible and successful synthesis. This compound is typically a white to light yellow crystalline powder.[1][6] Its key properties and identifiers are summarized below.
| Property | Value | Source(s) |
| CAS Number | 82222-74-0 | [1][6] |
| Molecular Formula | C₁₀H₁₂ClNO₂S | [1][6] |
| Molecular Weight | 245.72 g/mol | [1][6] |
| Appearance | White to light yellow to light orange powder/crystal | [1][6] |
| Purity | ≥ 98% (GC) | [1][6] |
| Melting Point | 155 - 159 °C | [1] |
| Storage | Room Temperature, recommended in a cool, dark place (<15°C) | [1][7] |
| Synonyms | 4-(1,1-Dioxothiomorpholino)phenyl Chloride | [1][7] |
| InChI | InChI=1S/C10H12ClNO2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8H2 | [6] |
| InChIKey | IQIXFXLKPNFQGQ-UHFFFAOYSA-N | [6] |
| SMILES | O=S1(=O)CCN(c2ccc(Cl)cc2)CC1 | [6] |
Synthesis and Structural Elucidation
The synthesis of N-aryl thiomorpholine 1,1-dioxides can be approached through several routes. A prevalent and efficient method involves a one-pot, reduction-triggered double aza-Michael addition of a nitroarene to a divinyl sulfone.[3][8] An alternative, and often more direct, pathway for this specific compound is a two-step process: nucleophilic aromatic substitution followed by oxidation.
Rationale for Synthetic Pathway
The chosen synthetic pathway leverages common and well-documented reactions.
-
Nucleophilic Aromatic Substitution (SNAr): This step involves the reaction of thiomorpholine with an activated aryl halide, such as 1-chloro-4-fluorobenzene. The fluorine atom is a good leaving group, and the reaction is facilitated by the electron-withdrawing nature of the chlorine atom, which activates the ring towards nucleophilic attack. A base is used to deprotonate the thiomorpholine nitrogen, enhancing its nucleophilicity, and to neutralize the HF by-product.
-
Oxidation: The sulfur atom in the resulting 4-(4-chlorophenyl)thiomorpholine is readily oxidized to the sulfone. Mild oxidizing agents like hydrogen peroxide are typically used to prevent over-oxidation or side reactions on the aromatic ring.[2][9] This oxidation step is critical as the resulting sulfone group significantly influences the molecule's polarity and biological interactions.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is a representative procedure based on established methods for analogous compounds.[4]
Materials:
-
Thiomorpholine
-
1-Chloro-4-fluorobenzene
-
Triethylamine (or another suitable base like K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Hydrogen Peroxide (30% solution)
-
Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
Step 1: Synthesis of 4-(4-Chlorophenyl)thiomorpholine
-
To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add thiomorpholine (1.0 equiv.), 1-chloro-4-fluorobenzene (1.0 equiv.), and triethylamine (2.0 equiv.).
-
Add anhydrous acetonitrile (approx. 10 volumes relative to thiomorpholine).
-
Heat the reaction mixture to reflux (approx. 85°C) and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Add deionized water (approx. 20 volumes) and transfer the mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Oxidation to this compound
-
Dissolve the crude intermediate from Step 1 in glacial acetic acid in a round-bottom flask.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add hydrogen peroxide (30% solution, approx. 3.0 equiv.) dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the full consumption of the starting material.
-
Carefully quench the reaction by pouring it into a beaker of cold water.
-
The solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of water, then with a small amount of cold ethanol to aid drying.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure this compound.
Characterization and Quality Control
A self-validating system of analytical techniques is essential to confirm the identity and purity of the final product.
-
Gas Chromatography (GC): Used to determine the purity of the final compound, with typical specifications being >98.0%.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure by analyzing the chemical shifts and coupling constants of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The resulting spectrum should be consistent with the expected structure.
-
Argentometric Titration: A quantitative method to determine the chloride content, providing an orthogonal purity assessment.
-
Melting Point Analysis: A sharp melting point range (e.g., 155-159 °C) is indicative of high purity.[1]
Core Applications and Role in Discovery
This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial building block. Its value lies in the stable, well-defined thiomorpholine 1,1-dioxide core, which can be incorporated into larger molecules to modulate their properties.
Caption: Key application areas for this compound.
-
Pharmaceutical Development : This is a primary application area. The thiomorpholine 1,1-dioxide moiety has appeared in potent antibacterial agents, particularly in the oxazolidinone class, where it can enhance activity against respiratory pathogens.[10] It also serves as a scaffold for kinase inhibitors with anti-tumor activity and potential anti-inflammatory agents.[1][3] Its use as an intermediate for drugs targeting neurological disorders has also been noted.[1]
-
Biochemical Research : The compound is used in studies investigating enzyme inhibition and receptor binding, helping to elucidate biological pathways and identify potential therapeutic targets.[1]
-
Agrochemical Chemistry : It is employed in the formulation of next-generation pesticides and herbicides, contributing to enhanced efficacy and crop protection.[1][5]
-
Material Science : The structural rigidity and chemical stability of the compound make it useful in developing specialty polymers and coatings with improved durability and resistance to environmental factors.[1][5]
Safety, Handling, and Storage
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[11] However, standard laboratory safety practices should always be observed.
-
Handling : Avoid contact with skin, eyes, and clothing.[11] Use in a well-ventilated area, preferably with local exhaust ventilation, to prevent the dispersion of dust.[11] Wash hands and face thoroughly after handling.[11]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles.
-
Skin Protection : Wear suitable protective gloves and clothing.
-
-
Storage : Store at room temperature in a tightly closed container.[1] It is recommended to keep it in a cool, dark, and dry place.[7]
-
First Aid Measures :
-
If Inhaled : Move the person to fresh air. Seek medical attention if you feel unwell.[11]
-
In Case of Skin Contact : Remove contaminated clothing and rinse the skin well with water. If irritation occurs, seek medical advice.[11]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, get medical attention.[11]
-
If Swallowed : Rinse mouth and seek medical advice.[11]
-
The substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[11]
Conclusion and Future Outlook
This compound stands out as a high-value chemical intermediate with significant utility across multiple scientific disciplines. Its robust structure, combined with defined points for chemical modification, makes it an ideal scaffold for building molecular complexity. The continued exploration of thiomorpholine 1,1-dioxide derivatives in drug discovery programs is expected to yield novel candidates for various therapeutic areas, from infectious diseases to oncology. As synthetic methodologies become more refined, the accessibility of this and related building blocks will further empower chemists to design and create the next generation of functional molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 82222-74-0 | TCI Deutschland GmbH [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
- 10. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
"4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide" molecular weight and formula
An In-depth Technical Guide to 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in modern chemical synthesis. We will explore its core physicochemical properties, outline a logical synthetic pathway, and delve into its multifaceted applications. Characterized by its stable sulfone group and substituted phenyl ring, this molecule serves as a versatile intermediate and a key building block in the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials.[1] This document is intended to serve as a foundational resource for professionals engaged in research and development who seek to leverage the unique chemical architecture of this compound.
Core Physicochemical and Structural Properties
This compound is a stable, solid organic compound.[1][2] Its structure incorporates a thiomorpholine ring where the sulfur atom is fully oxidized to a sulfone, and the nitrogen atom is substituted with a 4-chlorophenyl group. This combination of a rigid heterocyclic core and a halogenated aromatic moiety underpins its utility in synthetic chemistry.
Quantitative Data Summary
The fundamental properties of the compound are summarized in the table below, providing researchers with essential data for experimental design and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂ClNO₂S | [1][2][3] |
| Molecular Weight | 245.72 g/mol | [1][2][3] |
| CAS Number | 82222-74-0 | [1][2][3] |
| Appearance | White to light yellow powder/crystal | [1][2][3] |
| Melting Point | 155 - 159 °C | [1][2] |
| Purity (Typical) | ≥ 98.0% (by GC) | [1][3] |
| Synonyms | 4-(1,1-Dioxothiomorpholino)phenyl chloride | [1][2][3] |
Chemical Structure
The structural identifiers provide a machine-readable format for the molecule's topology.
Caption: 2D representation of this compound.
Synthesis and Characterization
While specific proprietary synthesis routes may vary, a logical and common approach for preparing N-aryl thiomorpholine 1,1-dioxides involves a two-stage process. This methodology leverages fundamental organic reactions, ensuring high yield and purity. The parent compound, thiomorpholine-1,1-dioxide, is typically synthesized through the oxidation of thiomorpholine.[4][5] A similar logic can be applied to its N-substituted derivatives.
Proposed Synthetic Workflow
The synthesis can be logically broken down into two key steps:
-
Nucleophilic Aromatic Substitution (SNAr): Formation of the C-N bond between the thiomorpholine nitrogen and the chlorophenyl ring.
-
Oxidation: Conversion of the sulfide within the thiomorpholine ring to a sulfone.
This sequence is often preferred as the electron-withdrawing nature of the sulfone group in Step 2 would deactivate the nitrogen, making the initial SNAr reaction less efficient if the order were reversed.
Caption: Proposed two-step synthesis workflow for the target compound.
Experimental Protocol (Illustrative)
This protocol is a representative methodology based on established chemical principles for analogous compounds.[6]
Step 1: Synthesis of 4-(4-Chlorophenyl)thiomorpholine
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiomorpholine (1.0 eq.), 1-chloro-4-fluorobenzene (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Add a suitable high-boiling polar aprotic solvent, such as DMSO or DMF.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the crude solid, wash with water, and dry under vacuum.
-
Purify the intermediate via recrystallization from a suitable solvent (e.g., ethanol/water).
Step 2: Oxidation to this compound
-
Dissolve the purified intermediate from Step 1 in glacial acetic acid or another appropriate solvent in a flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an oxidizing agent, such as 30% hydrogen peroxide (2.5-3.0 eq.), dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once complete, carefully pour the reaction mixture into a beaker of cold sodium bisulfite solution to quench any excess peroxide.
-
Neutralize the solution with a base (e.g., sodium bicarbonate), which will precipitate the final product.
-
Filter the white solid, wash thoroughly with water, and dry in a vacuum oven at 50-60 °C.
Self-Validating Characterization:
-
Purity Assessment: Confirm purity is ≥ 98% using GC analysis.
-
Structural Confirmation: Verify the final structure using ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct mass and fragmentation pattern.
-
Melting Point: The measured melting point should align with the reference range of 155-159 °C.[1]
Applications in Research and Development
The title compound is not typically an end-product but rather a crucial intermediate. Its value lies in the strategic placement of reactive sites and the physicochemical properties imparted by the thiomorpholine 1,1-dioxide core.
Caption: Key application areas derived from the central chemical scaffold.
Pharmaceutical & Medicinal Chemistry
The thiomorpholine scaffold is recognized as a "privileged structure" in drug discovery due to its favorable pharmacokinetic properties and diverse biological activities.[7]
-
As a Building Block: The compound serves as an essential intermediate for creating more complex active pharmaceutical ingredients (APIs).[1] Its structure has been incorporated into molecules targeting neurological disorders.[1]
-
Bioisosteric Replacement: The thiomorpholine 1,1-dioxide group can act as a bioisostere for other cyclic amines like piperidine or morpholine, offering a way to modulate properties such as solubility, lipophilicity, and metabolic stability. The sulfone group, in particular, is a strong hydrogen bond acceptor, which can be critical for receptor binding.
-
Diverse Bioactivities: Derivatives of the thiomorpholine core have demonstrated a wide range of biological effects, including anti-inflammatory, analgesic, antitubercular, and antioxidant activities.[1][8][7] This suggests that the title compound is a valuable starting point for screening libraries aimed at discovering new therapeutic agents.
Agrochemicals
In agricultural science, efficacy and stability are paramount. This compound is employed in the formulation of next-generation agrochemicals.[1] Its inclusion in molecular designs can enhance the efficacy of pesticides and herbicides, leading to improved crop yields and more resilient pest management solutions.[1]
Material Science
The robustness of the sulfone group and the overall stability of the molecule make it a candidate for integration into advanced materials. It is used in the development of specialty polymers and coatings, where it can contribute to improved durability, thermal stability, and resistance to environmental degradation.[1]
Conclusion
This compound is a high-value chemical intermediate with a well-defined set of physicochemical properties. Its utility spans multiple high-tech industries, most notably pharmaceutical development, where the thiomorpholine dioxide scaffold is a key element in the design of new therapeutic agents. Its role in agrochemical and material science further underscores its versatility. The logical and scalable synthetic pathways available for its production ensure its continued relevance as a foundational building block for researchers and scientists aiming to innovate within their respective fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 82222-74-0 | TCI EUROPE N.V. [tcichemicals.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. jchemrev.com [jchemrev.com]
- 8. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
"4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide" physical and chemical properties
An In-Depth Technical Guide to 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. This compound is a key heterocyclic building block whose unique structural features make it a valuable intermediate in the synthesis of novel therapeutic agents and advanced materials. We will delve into its physicochemical characteristics, synthetic pathways, and core applications, providing the field-proven insights necessary for its effective utilization in a laboratory setting.
Part 1: Core Physicochemical and Structural Characteristics
This compound is a stable, crystalline solid at room temperature.[1][2] Its structure is defined by a central thiomorpholine ring where the sulfur atom is oxidized to a sulfone, and the nitrogen atom is substituted with a 4-chlorophenyl group. This combination imparts a unique blend of polarity, lipophilicity, and structural rigidity.
Structural Elucidation
The molecule's architecture is fundamental to its reactivity and function. The thiomorpholine ring typically adopts a stable chair conformation. The sulfone group (SO₂) is a powerful electron-withdrawing group and a strong hydrogen bond acceptor, significantly influencing the molecule's electronic properties and potential for intermolecular interactions. The 4-chlorophenyl substituent adds a lipophilic domain and serves as a handle for further chemical modification.
Caption: 2D Structure of this compound.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are critical for reaction planning, purification, and material characterization.
| Property | Value | Source(s) |
| CAS Number | 82222-74-0 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₂ClNO₂S | [1][3] |
| Molecular Weight | 245.72 g/mol | [1][2][3][4] |
| Appearance | White to light yellow/orange powder or crystal | [1][2][3] |
| Melting Point | 155 - 159 °C | [1][2] |
| Purity | ≥ 98% (by GC) | [1][2][3][4] |
| Synonyms | 4-(1,1-Dioxothiomorpholino)phenyl chloride | [1][2][4] |
| Storage | Room temperature, in a cool, dark, dry place | [1][2][4] |
Solubility Profile and Spectral Data
Solubility: While exhaustive solubility data is not published, based on the structure and the properties of its parent scaffold, thiomorpholine-1,1-dioxide, a qualitative profile can be inferred.[5][6] The compound is expected to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in chlorinated solvents like dichloromethane. Its solubility in water and non-polar hydrocarbon solvents is anticipated to be low. Experimental verification by the end-user is strongly recommended.
Anticipated Spectral Characteristics:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the 4-chlorophenyl group, likely as a pair of doublets (an AA'BB' system) between 7.0 and 7.5 ppm. The four methylene groups on the thiomorpholine ring would appear as two distinct multiplets in the aliphatic region (approx. 3.0-4.0 ppm), shifted downfield by the adjacent nitrogen and sulfone groups.
-
¹³C NMR: The spectrum should display six signals for the aromatic carbons and two signals for the non-equivalent methylene carbons of the thiomorpholine ring.
-
Infrared (IR) Spectroscopy: Key diagnostic peaks would include strong, sharp absorbances corresponding to the symmetric and asymmetric S=O stretches of the sulfone group, typically found around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion (M+) peak at m/z 245. A characteristic isotopic peak (M+2) at m/z 247 with an intensity of approximately one-third of the M+ peak would confirm the presence of a single chlorine atom.
Part 2: Synthesis and Reactivity
The synthesis of this compound is generally accomplished via a two-stage process. This approach provides a reliable and scalable route to the final product.
General Synthetic Workflow
The primary strategy involves an initial N-arylation reaction to couple the thiomorpholine and chlorophenyl moieties, followed by a selective oxidation of the sulfide to a sulfone. This sequence is efficient because the oxidation step is typically high-yielding and straightforward.
Caption: General two-step synthesis workflow.
Exemplary Synthetic Protocol
This protocol is a representative method derived from analogous syntheses reported in the literature for similar compounds.[5][7][8]
Step 1: Synthesis of 4-(4-Chlorophenyl)thiomorpholine
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiomorpholine (1.0 eq.), 1-fluoro-4-chlorobenzene (1.1 eq.), and potassium carbonate (2.0 eq.) in a suitable solvent such as acetonitrile or DMF.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water. An organic product should precipitate or be extracted.
-
Isolation: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield pure 4-(4-chlorophenyl)thiomorpholine.
Step 2: Oxidation to this compound
-
Setup: Dissolve the 4-(4-chlorophenyl)thiomorpholine (1.0 eq.) from the previous step in glacial acetic acid or dichloromethane in a round-bottom flask.
-
Reaction: Cool the solution in an ice bath. Slowly add hydrogen peroxide (30% aq. solution, ~2.5 eq.) or meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq.) portion-wise, maintaining a low temperature. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours until TLC indicates the full consumption of the starting material.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate to neutralize excess oxidant. Basify the mixture with a saturated sodium bicarbonate solution.
-
Isolation: Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The resulting solid is typically of high purity and can be further purified by recrystallization from a solvent system like ethanol or isopropanol to afford the final product as a crystalline solid.
Part 3: Applications in Research and Development
The title compound is not merely a chemical curiosity; it is an enabling tool for innovation in multiple scientific domains. Its stability and defined structure make it a reliable intermediate.
Medicinal Chemistry and Drug Discovery
This compound is a valuable scaffold in medicinal chemistry.[1] The thiomorpholine 1,1-dioxide motif is increasingly recognized as a bio-isostere for other cyclic amines like piperidine or morpholine, but with distinct properties. The sulfone group acts as an effective hydrogen bond acceptor without introducing a basic nitrogen center, a feature that can be crucial for modulating pharmacokinetics and target engagement.[7]
This compound serves as an intermediate in the synthesis of a range of biologically active molecules, with research highlighting its potential in developing:
-
Agents for Neurological Disorders: The scaffold is incorporated into molecules targeting CNS pathways.[1]
-
Anti-inflammatory and Analgesic Agents: Derivatives have been investigated for their potential to modulate inflammatory responses.[1]
-
Kinase Inhibitors: The rigid structure is useful for orienting functional groups to fit into the ATP-binding pockets of various kinases, a key strategy in oncology research.[7]
Material Science
Beyond pharmaceuticals, this compound finds utility in the formulation of specialty polymers and coatings.[1] The introduction of the polar sulfone group and the stable aromatic ring can enhance the thermal stability, durability, and resistance of materials to environmental factors.[9]
Part 4: Safety and Handling
As a matter of standard laboratory practice, this chemical should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound is stable under normal conditions and should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1][2]
Conclusion
This compound is a high-value chemical intermediate with a well-defined property profile. Its robust synthesis and versatile structure make it an important tool for scientists engaged in the design and synthesis of complex molecules. This guide provides the foundational knowledge required to confidently and effectively incorporate this compound into advanced research and development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 82222-74-0 | TCI EUROPE N.V. [tcichemicals.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 82222-74-0 | TCI Deutschland GmbH [tcichemicals.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Thiomorpholine-1,1-dioxide CAS#: 39093-93-1 [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Thiomorpholine 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 12324096 - PubChem [pubchem.ncbi.nlm.nih.gov]
"4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide" melting point and solubility
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing a Versatile Heterocycle
This compound (CAS Number: 82222-74-0) is a heterocyclic compound recognized for its utility as a versatile building block in the synthesis of complex molecules.[1] Its structure, featuring a polar thiomorpholine 1,1-dioxide core attached to a nonpolar 4-chlorophenyl group, imparts a unique combination of properties. This makes it a valuable intermediate in the development of novel therapeutic agents and agrochemicals.[1] In medicinal chemistry, for instance, it has been utilized in research exploring potential anti-inflammatory and analgesic agents.[1]
For any chemical entity progressing through a research and development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Properties such as melting point and solubility are not mere data points; they are critical determinants of a compound's purity, stability, formulation potential, and ultimately, its biological activity and application viability. This guide provides a detailed examination of the known properties of this compound and presents authoritative, field-proven protocols for their experimental determination.
Part 1: Melting Point - A Critical Indicator of Purity
The melting point of a crystalline solid is one of the most fundamental and informative physical properties. It provides a reliable indication of purity. A pure crystalline substance typically exhibits a sharp, well-defined melting point, whereas the presence of impurities will lead to both a depression of the melting point and a broadening of the temperature range over which the substance melts.
Reported Physicochemical Data
A summary of the key identification and physical properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO₂S | [1] |
| Molecular Weight | 245.72 g/mol | [1] |
| CAS Number | 82222-74-0 | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 155 - 159 °C | [1] |
Experimental Protocol: Melting Point Determination via Digital Apparatus
The following protocol describes the standard capillary method using a modern digital melting point apparatus, which offers high precision and reproducibility.
Causality and Rationale:
-
Sample Preparation: A finely ground, dry sample ensures uniform heat transfer within the capillary tube, leading to a more accurate and sharper observed melting range.
-
Ramp Rate: A slower temperature ramp rate (1-2 °C/minute) near the expected melting point is crucial. A fast ramp rate does not allow the sample and the thermometer to reach thermal equilibrium, resulting in an artificially high and broad melting range.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the dry this compound powder on a clean, dry watch glass. Finely crush the powder using a spatula.
-
Capillary Loading: Tamp the open end of a capillary tube into the powder until a small amount of sample (2-3 mm in height) enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample tightly into the bottom.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating Phase: Set the plateau temperature to approximately 20 °C below the expected melting point (e.g., set to 135 °C). The apparatus will heat rapidly to this temperature.
-
Measurement Phase: Set the ramp rate to 1-2 °C per minute.
-
Observation: Observe the sample closely through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last trace of solid melts completely.
-
-
Reporting: Report the result as a melting range (T₁ - T₂). For this compound, a high-purity sample should melt within the reported range of 155 - 159 °C.[1]
Workflow Visualization
Caption: Workflow for Melting Point Determination.
Part 2: Solubility - A Cornerstone of Application
Solubility is a critical parameter that influences a compound's behavior in both chemical and biological systems. For drug candidates, aqueous solubility directly impacts bioavailability, while solubility in organic solvents is essential for synthesis, purification, and formulation.
Theoretical Solubility Profile
-
Polar Moieties: The molecule contains a highly polar sulfone group (S(=O)₂), which can act as a hydrogen bond acceptor. The parent compound, thiomorpholine 1,1-dioxide, is noted to be soluble in water.[2][3]
-
Nonpolar Moieties: The presence of the 4-chlorophenyl group introduces significant hydrophobicity (lipophilicity). This large, nonpolar aromatic ring is expected to dominate the molecule's character, drastically reducing its solubility in aqueous media compared to its unsubstituted parent.
-
Predicted Behavior: The compound is expected to be poorly soluble in water and aqueous buffers (like PBS). It is predicted to have moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in polar protic solvents like ethanol and methanol.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
The shake-flask method is the gold-standard technique for determining thermodynamic solubility, representing the true equilibrium solubility of a compound in a given solvent.
Causality and Rationale:
-
Excess Solid: Using an excess of the solid material ensures that the solvent becomes saturated, allowing for the determination of the maximum equilibrium concentration.
-
Equilibration Time: Allowing the slurry to agitate for an extended period (24-48 hours) is critical to ensure that the system reaches thermodynamic equilibrium between the dissolved and solid-state compound.
-
Phase Separation: Filtration or centrifugation is essential to completely remove any undissolved solid particles, as their presence would lead to an overestimation of solubility.
-
Concentration Analysis: A validated, sensitive analytical method like HPLC-UV is required to accurately quantify the concentration of the compound in the saturated solution.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired solvent in a glass vial. Use a separate vial for each solvent to be tested (e.g., Water, PBS pH 7.4, DMSO, Ethanol).
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and let them stand to allow larger particles to settle. Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved solids.
-
Sample Dilution: Prepare a dilution series of the clear filtrate using a suitable solvent (e.g., acetonitrile/water) to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted samples using a pre-calibrated HPLC-UV method.
-
Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Report the results in units of µg/mL or µM.
Data Logging Table
Researchers should use a structured table to log experimental findings for easy comparison.
| Solvent | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| DMSO | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetonitrile | 25 |
Workflow Visualization
Caption: Workflow for Shake-Flask Solubility Determination.
References
Spectroscopic Data of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-chlorophenyl)thiomorpholine 1,1-dioxide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic data with established chemical principles to offer a robust analytical framework for this compound. Given the limited availability of direct experimental spectra in publicly accessible databases, this guide leverages high-quality predictive tools and comparative analysis with structurally related molecules to elucidate the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the title compound.
Molecular Structure and Overview
This compound is a heterocyclic compound featuring a thiomorpholine ring system with a sulfone group and a 4-chlorophenyl substituent attached to the nitrogen atom.[1] This structure imparts specific spectroscopic signatures that are invaluable for its identification and characterization in various research and development settings, including pharmaceutical and agrochemical synthesis.[1]
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below. These predictions are based on established computational algorithms that consider the chemical environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the thiomorpholine ring and the chlorophenyl group. The symmetry of the chlorophenyl group will simplify the aromatic region.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.25 | t | 4H | -CH₂-N- |
| ~3.55 | t | 4H | -CH₂-SO₂- |
| ~6.90 | d | 2H | Ar-H (ortho to N) |
| ~7.25 | d | 2H | Ar-H (ortho to Cl) |
Interpretation and Rationale:
-
The protons on the thiomorpholine ring are expected to appear as two triplets due to coupling with their adjacent methylene groups. The protons closer to the electron-withdrawing sulfone group (-CH₂-SO₂-) are predicted to be deshielded and appear at a lower field (~3.55 ppm) compared to the protons adjacent to the nitrogen atom (-CH₂-N-) at ~3.25 ppm.
-
The 4-chlorophenyl group, due to its para-substitution, will exhibit an AA'BB' system, which is often simplified to two doublets. The protons ortho to the nitrogen atom are expected to be shielded relative to those ortho to the electron-withdrawing chlorine atom.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of CDCl₃ (δ 7.26 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~48.5 | -CH₂-N- |
| ~52.0 | -CH₂-SO₂- |
| ~118.0 | Ar-C (ortho to N) |
| ~129.0 | Ar-C (ortho to Cl) |
| ~130.0 | Ar-C (ipso to Cl) |
| ~145.0 | Ar-C (ipso to N) |
Interpretation and Rationale:
-
The two distinct methylene carbons of the thiomorpholine ring are expected to appear in the aliphatic region. The carbon adjacent to the sulfone group (-CH₂-SO₂-) will be more deshielded (~52.0 ppm) than the carbon next to the nitrogen (~48.5 ppm).
-
The aromatic region will show four distinct signals due to the para-substituted phenyl ring. The ipso-carbons (attached to N and Cl) will be significantly deshielded.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shifts using the CDCl₃ solvent peak (δ 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1590, 1490 | Strong | C=C stretch (aromatic) |
| ~1320, 1150 | Strong | Asymmetric and symmetric SO₂ stretch |
| ~1100 | Strong | C-N stretch |
| ~820 | Strong | C-H bend (para-substituted aromatic) |
| ~750 | Strong | C-Cl stretch |
Interpretation and Rationale:
-
The most characteristic peaks for this molecule will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfone (SO₂) group, expected around 1320 cm⁻¹ and 1150 cm⁻¹, respectively.
-
The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region.
-
The strong band around 820 cm⁻¹ is indicative of a 1,4-disubstituted (para) benzene ring.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 245/247 | [M]⁺ (Molecular ion) |
| 181/183 | [M - SO₂]⁺ |
| 152/154 | [Cl-C₆H₄-N-CH₂]⁺ |
| 139/141 | [Cl-C₆H₄-N]⁺ |
| 111/113 | [Cl-C₆H₄]⁺ |
Interpretation and Rationale:
-
The molecular ion peak ([M]⁺) is expected at m/z 245, with a characteristic isotopic peak at m/z 247 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
-
A common fragmentation pathway for sulfones is the loss of sulfur dioxide (SO₂), which would result in a fragment at m/z 181/183.
-
Cleavage of the thiomorpholine ring can lead to various fragments. A prominent fragment is expected from the loss of a C₂H₄S group, leading to the fragment at m/z 152/154.
-
Further fragmentation could involve the loss of the entire thiomorpholine dioxide ring, resulting in the chlorophenyl cation at m/z 111/113.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).
-
Ionization: Use Electron Ionization (EI) for fragmentation analysis.
-
Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.
-
Detection: Detect the ions and generate a mass spectrum.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By combining computational predictions with fundamental spectroscopic principles and comparative data from related structures, this document serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting. The provided experimental protocols offer standardized methods for obtaining high-quality spectroscopic data.
References
An In-depth Technical Guide on the Mechanism of Action of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide is a synthetic, non-steroidal small molecule that has garnered interest within medicinal chemistry and pharmacology. Its structural architecture, featuring a thiomorpholine dioxide core linked to a 4-chlorophenyl group, positions it as a modulator of critical biological pathways. This guide synthesizes the available scientific information to provide a comprehensive overview of its primary mechanism of action: selective androgen receptor modulation. We will delve into the molecular interactions, supporting experimental evidence, and standard protocols used to characterize its activity, offering a foundational resource for professionals in drug discovery and development.
Introduction to this compound
This compound is a member of the thiomorpholine class of heterocyclic compounds.[1][2][3][4][5] The thiomorpholine 1,1-dioxide moiety is a key structural feature in various biologically active molecules, serving as a stable and versatile scaffold in the synthesis of pharmaceuticals.[6][7] The addition of a 4-chlorophenyl group to the nitrogen atom of the thiomorpholine ring is crucial for its specific biological activity.[1] This compound has been investigated primarily for its role as a Selective Androgen Receptor Modulator (SARM). SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR), aiming to produce the therapeutic effects of androgens (like muscle and bone growth) while minimizing the undesirable side effects on other tissues, such as the prostate.[8]
Core Mechanism of Action: Selective Androgen Receptor Modulation
The principal mechanism of action for this compound is its function as a ligand for the Androgen Receptor (AR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[9][10]
The Androgen Receptor (AR) Signaling Pathway
To understand the action of this compound, it is essential first to understand the classical AR signaling pathway. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[11]
-
Ligand Binding: Endogenous androgens, such as dihydrotestosterone (DHT), diffuse into the cell and bind to the Ligand Binding Domain (LBD) of the AR.[12]
-
Conformational Change & Dissociation: This binding induces a conformational change in the AR, causing the dissociation of HSPs.[11]
-
Nuclear Translocation & Dimerization: The activated AR monomer then translocates into the nucleus and forms a homodimer with another activated AR molecule.[13]
-
DNA Binding & Gene Transcription: The AR homodimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[12][13] This binding, along with the recruitment of co-activator proteins, initiates the transcription of genes responsible for androgenic effects.[9]
Caption: Classical Androgen Receptor (AR) Signaling Pathway.
Interaction with the Androgen Receptor
Experimental Evidence & Protocols
The characterization of a compound as a SARM requires a series of well-defined in vitro and in vivo experiments. These protocols form a self-validating system to confirm the mechanism of action.
In Vitro Characterization
In vitro assays are fundamental to determining a compound's direct interaction with the target receptor and its functional consequence.
Rationale: This assay is the gold standard for quantifying the binding affinity of a test compound to its receptor. It measures the ability of the unlabeled test compound to displace a known high-affinity radiolabeled ligand from the AR.[11][14][15]
Step-by-Step Methodology:
-
Receptor Preparation: A source of AR is required. This is typically a cell lysate from cells overexpressing the human AR or purified recombinant AR Ligand Binding Domain (LBD).[14]
-
Assay Setup: The assay is performed in a multi-well plate format (e.g., 96- or 384-well).[14][16]
-
Incubation: To each well, add:
-
The AR preparation.
-
A fixed concentration of a radiolabeled androgen, such as [³H]-R1881 (Metribolone), a potent synthetic androgen.[11]
-
Serially diluted concentrations of the test compound, this compound.
-
-
Controls:
-
Total Binding: Wells containing only the AR and radioligand (no test compound).
-
Non-specific Binding: Wells containing AR, radioligand, and a saturating concentration of a non-radiolabeled androgen (e.g., DHT) to displace all specific binding.[11]
-
-
Equilibration: The plate is incubated (e.g., 18-24 hours at 4°C) to allow the binding to reach equilibrium.[11]
-
Separation: The receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through a filter mat that traps the receptor complexes.[16]
-
Quantification: The radioactivity retained on the filter for each well is measured using a scintillation counter.[16]
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.[16]
Rationale: While a binding assay confirms interaction, a transactivation assay measures the functional outcome—whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).[17][18][19] This is typically done using a reporter gene system.
Step-by-Step Methodology:
-
Cell Line: Use a mammalian cell line that lacks endogenous AR, such as CV-1 (monkey kidney) or PC-3 (prostate cancer), to avoid confounding results.
-
Transfection: Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length human AR gene.
-
A reporter vector containing a luciferase gene under the control of a promoter with multiple AREs (e.g., MMTV promoter).[19]
-
-
Treatment: After transfection, treat the cells with varying concentrations of this compound.
-
Controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.
-
Positive Control (Agonist): Cells treated with a known AR agonist like DHT.
-
Antagonist Mode: To test for antagonist activity, co-treat cells with a fixed concentration of DHT and varying concentrations of the test compound.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for gene transcription and translation of the luciferase enzyme.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. The resulting luminescence, which is proportional to the level of AR activation, is measured using a luminometer.[20]
-
Data Analysis: Plot the luminescence signal against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (for agonist activity) or IC50 (for antagonist activity).
Caption: Workflow for an AR Transactivation Reporter Assay.
In Vivo Assessment
In vivo models are crucial for confirming the tissue-selective activity that defines a SARM. The classic model for this is the Hershberger assay.
Rationale: This assay, standardized by the OECD (TG 441), is a short-term in vivo screening method in castrated male rats to detect androgenic and anti-androgenic properties of a substance.[21][22][23] Castration removes the endogenous source of androgens, making the androgen-dependent tissues (like the prostate and seminal vesicles) regress. The assay then measures the ability of a test compound to either stimulate the growth of these tissues (anabolic/androgenic effect) or inhibit their growth in the presence of an androgen (anti-androgenic effect).[23][24]
Step-by-Step Methodology:
-
Animal Model: Use peri-pubertal male rats, castrated at approximately 42 days of age.[22] Allow for a recovery period of at least 7 days.[22]
-
Grouping: Divide the animals into groups (at least 6 rats per group).[22]
-
Vehicle Control: Castrated rats receiving the vehicle only.
-
Positive Control: Castrated rats receiving a reference androgen like testosterone propionate (TP).
-
Test Groups (Androgenic): Castrated rats receiving different doses of this compound.
-
Test Groups (Anti-androgenic): Castrated rats receiving TP plus different doses of the test compound.
-
-
Dosing: Administer the compounds daily for 10 consecutive days, typically via oral gavage or subcutaneous injection.[21][24]
-
Necropsy: Approximately 24 hours after the final dose, euthanize the animals.[23]
-
Tissue Dissection and Weighing: Carefully dissect and weigh the five mandatory androgen-dependent tissues:
-
Data Analysis: Compare the tissue weights of the test groups to the control groups using appropriate statistical analysis (e.g., ANOVA). A SARM is expected to show a significant increase in the weight of the LABC muscle (anabolic effect) with a much smaller, or negligible, increase in the weights of the VP and SV (androgenic effect) compared to testosterone.[22]
Table 1: Expected Outcome for a SARM in the Hershberger Assay
| Treatment Group | Levator Ani Muscle (Anabolic) | Ventral Prostate (Androgenic) |
| Vehicle Control | Baseline | Baseline |
| Testosterone (TP) | +++ | +++ |
| SARM | +++ | + |
+++ indicates a strong stimulatory effect; + indicates a weak stimulatory effect.
Conclusion and Future Directions
This compound functions as a selective androgen receptor modulator. Its mechanism of action is centered on its ability to bind to the androgen receptor and elicit a tissue-specific transcriptional response, favoring anabolic pathways over androgenic ones. The experimental framework outlined—combining in vitro binding and functional assays with in vivo models like the Hershberger assay—provides a robust system for validating this mechanism.
Future research should focus on obtaining precise quantitative data (Ki, EC50) for this specific compound, exploring its downstream gene regulation profile in different tissues through transcriptomics, and investigating its pharmacokinetic and safety profiles to fully assess its therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 82222-74-0 | TCI EUROPE N.V. [tcichemicals.com]
- 3. This compound | 82222-74-0 [sigmaaldrich.cn]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 4-(4-Chlorophenyl)thiomorpholine-1,1-dioxide | CymitQuimica [cymitquimica.com]
- 6. Page loading... [guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 10. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 14. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. epa.gov [epa.gov]
- 22. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide: A Versatile Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide, a heterocyclic building block of increasing importance in synthetic and medicinal chemistry. We will dissect its synthesis, physicochemical properties, and critically, its reactivity profile. The narrative emphasizes the strategic application of this compound in constructing complex molecular architectures, particularly through modern cross-coupling methodologies. Detailed, field-proven protocols for its use in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions are provided, offering researchers and drug development professionals a practical resource for leveraging this versatile intermediate.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of drug discovery and materials science, the demand for novel molecular scaffolds with tunable properties is incessant. This compound has emerged as a valuable intermediate, prized for its unique combination of a robust, polar thiomorpholine 1,1-dioxide moiety and a synthetically versatile 4-chlorophenyl group.[1]
The thiomorpholine 1,1-dioxide core is a metabolically stable, hydrogen bond acceptor that often serves as a bioisosteric replacement for the more common morpholine ring. The presence of the sulfone group increases polarity and can enhance aqueous solubility, while the sulfur atom itself offers a potential soft spot for metabolism, a feature that can be exploited in prodrug strategies.[2] Concurrently, the 4-chlorophenyl substituent acts as a reactive handle, a gateway to a diverse array of molecular complexity through well-established transition metal-catalyzed cross-coupling reactions.[3][4] This dual functionality makes it an essential tool for library synthesis and lead optimization campaigns in pharmaceutical development, as well as for creating advanced polymers and coatings.[1]
Physicochemical & Structural Data
A thorough understanding of a building block's physical properties is fundamental to its successful application in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 82222-74-0 | [1][5][6][7] |
| Molecular Formula | C₁₀H₁₂ClNO₂S | [1][5] |
| Molecular Weight | 245.72 g/mol | [1][5] |
| Appearance | White to light yellow powder or crystal | [1][5] |
| Melting Point | 155 - 159 °C | [1][7] |
| Purity | ≥ 98% (typically by GC) | [1][6][7] |
| Synonyms | 4-(1,1-Dioxothiomorpholino)phenyl Chloride | [1][7] |
| Storage | Room Temperature, recommended in a cool, dark place (<15°C) | [7] |
Structural confirmation is typically achieved via NMR spectroscopy, with the resulting spectrum expected to be consistent with the assigned structure.[7]
Synthesis of the Core Building Block
The most direct and common synthesis of this compound involves a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is favored due to the availability of the starting materials and the generally high yields.
The reaction proceeds by the displacement of a suitable leaving group (typically fluoride) from an electron-deficient benzene ring by the secondary amine of thiomorpholine 1,1-dioxide. While the chloro-substituent on the target molecule is not strongly activating, related syntheses using highly activated precursors like 4-fluoronitrobenzene are well-documented.[2][8] A plausible and efficient route involves the direct reaction between thiomorpholine 1,1-dioxide and an activated 4-chlorophenyl electrophile, such as 1-fluoro-4-chlorobenzene, in the presence of a base.
Caption: General workflow for the synthesis of the title compound via SₙAr.
Detailed Synthetic Protocol
Causality: This protocol leverages the SₙAr mechanism, where the electron-withdrawing nature of the sulfone group in thiomorpholine 1,1-dioxide enhances the nucleophilicity of the nitrogen atom. A polar aprotic solvent like DMSO is chosen to solubilize the reagents and facilitate the formation of the charged Meisenheimer intermediate.[9] A non-nucleophilic base is required to neutralize the HF formed during the reaction, driving it to completion.
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiomorpholine 1,1-dioxide (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMSO (5-10 mL per gram of thiomorpholine 1,1-dioxide).
-
Reaction Initiation: Add 1-fluoro-4-chlorobenzene (1.1 eq.) to the stirred suspension.
-
Thermal Promotion: Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water with stirring. The crude product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then a cold non-polar solvent like hexane to remove non-polar impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the title compound as a crystalline solid.[10]
Reactivity and Key Synthetic Transformations
The synthetic utility of this compound stems primarily from the reactivity of the C-Cl bond on the aromatic ring. This site is primed for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for their reliability, functional group tolerance, and broad substrate scope.[4][11]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[3][12] Using this compound as the electrophile, a wide range of primary and secondary amines can be coupled to introduce new functionalities, significantly expanding the accessible chemical space. This is particularly relevant in medicinal chemistry, where aryl amines are a prevalent motif.[11]
Caption: Key components of the Buchwald-Hartwig amination reaction.
Suzuki-Miyaura Coupling: Architecting C-C Bonds
For the creation of biaryl structures, the Suzuki-Miyaura coupling is the preeminent method.[13][14] Reacting this compound with various aryl or heteroaryl boronic acids (or their esters) provides a direct route to complex scaffolds found in many pharmaceuticals and functional materials.[14][15]
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, incorporating best practices for catalyst selection, reaction setup, and purification.
Protocol: Buchwald-Hartwig Amination of this compound
Causality: This protocol employs a modern catalyst system (a palladium source with a sterically hindered biaryl phosphine ligand like XPhos) which is highly effective for coupling aryl chlorides.[11] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, deoxygenated solvent is critical to prevent catalyst deactivation.
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add this compound (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (0.1 M concentration relative to the aryl chloride).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.
Protocol: Suzuki-Miyaura Coupling of this compound
Causality: This protocol uses a common and robust palladium catalyst, Pd(PPh₃)₄, which is effective for a wide range of substrates.[16] An aqueous base (K₂CO₃) is used, which is essential for the transmetalation step of the Suzuki mechanism.[13] A two-phase solvent system (toluene/water) is often employed to facilitate the reaction.
-
Reagent Charging: To a reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent and Base Addition: Add toluene (or dioxane) and a 2M aqueous solution of potassium carbonate (3.0 eq.). The overall concentration should be around 0.1-0.2 M.
-
Degassing: Bubble argon or nitrogen through the stirred mixture for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to reflux (80-100 °C) under an inert atmosphere for 6-18 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent in vacuo. Purify the residue by flash chromatography or recrystallization to yield the pure biaryl product.[15]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Refer to the supplier's Safety Data Sheet (SDS) for comprehensive hazard and handling information. The compound is a stable solid and should be stored in a tightly sealed container in a cool, dry place.[7]
Conclusion
This compound is a testament to the power of strategic molecular design. Its bifunctional nature—a stable, polar heterocyclic core coupled with a reactive aryl chloride handle—renders it a highly effective and versatile building block.[1] For researchers in medicinal chemistry, agrochemicals, and materials science, this compound provides a reliable and efficient entry point into a vast and diverse chemical space through robust and well-understood synthetic transformations like the Buchwald-Hartwig and Suzuki-Miyaura couplings. Its continued application is certain to facilitate the discovery and development of novel molecules with significant scientific and commercial value.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 4-(4-Chlorophenyl)thiomorpholine-1,1-dioxide | CymitQuimica [cymitquimica.com]
- 7. This compound | 82222-74-0 | TCI EUROPE N.V. [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 11. research.rug.nl [research.rug.nl]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]
- 16. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most critically, the potential biological activities of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide. This compound has emerged as a versatile scaffold and key building block in medicinal chemistry, demonstrating significant promise in the development of novel therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the existing knowledge and future directions for the exploration of this compound's therapeutic utility. We will delve into its potential as an anti-inflammatory, analgesic, and antibacterial agent, and its role as a crucial intermediate in the synthesis of compounds targeting neurological disorders.
Introduction: The Thiomorpholine 1,1-Dioxide Scaffold in Medicinal Chemistry
The thiomorpholine moiety, and particularly its oxidized form, thiomorpholine 1,1-dioxide, represents a "privileged scaffold" in drug discovery.[3] This heterocyclic motif is present in a diverse range of biologically active compounds, attributable to its unique physicochemical properties. The sulfone group imparts increased polarity and the potential for hydrogen bonding, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The rigid, chair-like conformation of the thiomorpholine ring also provides a defined three-dimensional structure for interaction with biological targets.
This compound, with its specific substitution pattern, offers a strategic starting point for the synthesis of compound libraries with diverse biological applications. The presence of the chlorophenyl group provides a handle for further chemical modification, allowing for the fine-tuning of activity and selectivity.
Synthesis and Physicochemical Properties
The synthesis of this compound is typically achieved through a multi-step process. A general and widely applicable synthetic route is outlined below.
General Synthesis Workflow
The synthesis generally involves two key transformations: the N-arylation of thiomorpholine followed by the oxidation of the sulfur atom.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-(4-Chlorophenyl)thiomorpholine
-
To a solution of thiomorpholine (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
To this suspension, add 1-chloro-4-fluorobenzene (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(4-chlorophenyl)thiomorpholine.
Step 2: Synthesis of this compound
-
Dissolve the 4-(4-chlorophenyl)thiomorpholine (1.0 eq) from Step 1 in a suitable chlorinated solvent (e.g., dichloromethane, chloroform).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white to off-white solid.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₀H₁₂ClNO₂S |
| Molecular Weight | 245.72 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 140-144 °C |
| Solubility | Soluble in DMSO and methanol |
| CAS Number | 82222-74-0 |
Potential Biological Activities and Mechanisms of Action
While specific, in-depth studies on this compound are not extensively published in peer-reviewed literature, its structural motifs and the known activities of related compounds strongly suggest several promising avenues for therapeutic development.
Anti-inflammatory and Analgesic Potential
Numerous sources indicate that this compound has been investigated for its potential as an anti-inflammatory and analgesic agent.[2] The thiomorpholine 1,1-dioxide scaffold is a key component in various compounds with demonstrated anti-inflammatory properties.
Potential Mechanism of Action: COX/LOX Inhibition
A plausible mechanism for the anti-inflammatory activity of thiomorpholine derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4] These enzymes are central to the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.
Caption: Putative anti-inflammatory mechanism via COX/LOX inhibition.
Experimental Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol provides a framework for assessing the direct inhibitory effect of this compound on COX enzymes.
-
Enzyme and Substrate Preparation:
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of arachidonic acid in ethanol.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound (dissolved in DMSO, final concentration typically 1-100 µM) to the assay buffer.
-
Add the COX enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37 °C to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific period (e.g., 2 minutes) at 37 °C.
-
Terminate the reaction by adding a solution of 1 M HCl.
-
-
Quantification of Prostaglandin E₂ (PGE₂):
-
Quantify the amount of PGE₂ produced using a commercially available Enzyme Immunoassay (EIA) kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Antibacterial Activity
The thiomorpholine scaffold is a component of several known antibacterial agents. Derivatives of thiomorpholine S,S-dioxide have been synthesized and evaluated for their antimicrobial activity, showing promise against various bacterial strains.
Potential Mechanism of Action
The precise mechanism of antibacterial action for thiomorpholine derivatives can vary. However, they may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. The lipophilicity and electronic properties conferred by the 4-chlorophenyl group and the sulfone moiety could play a crucial role in membrane permeability and target interaction.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is a standard method to quantify the in vitro antibacterial activity of a compound.
-
Bacterial Strain and Media Preparation:
-
Use standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Incubation:
-
Inoculate the wells containing the compound dilutions with the bacterial suspension.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Potential in Neurological Disorders
Vendor information suggests that this compound is an important intermediate in the synthesis of pharmaceutical agents targeting neurological disorders.[2] The morpholine and thiomorpholine scaffolds are known to be present in compounds investigated for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Rationale for Neuroactivity
The physicochemical properties of the thiomorpholine 1,1-dioxide core, including its polarity and hydrogen bonding capacity, may contribute to its ability to cross the blood-brain barrier, a critical requirement for CNS-active drugs. Derivatives of this scaffold could be designed to interact with key targets in neurodegenerative pathways, such as enzymes (e.g., cholinesterases, monoamine oxidases) or protein aggregates.
Caption: Drug discovery workflow for neurological disorders.
Future Perspectives and Conclusion
This compound stands as a molecule of significant interest for medicinal chemists and drug discovery scientists. While direct and extensive biological data on the compound itself remains to be fully elucidated in the public domain, the wealth of information on the bioactivities of the thiomorpholine 1,1-dioxide scaffold provides a strong impetus for its further investigation.
The potential for this compound to serve as a foundation for the development of novel anti-inflammatory, analgesic, and antibacterial agents is substantial. Furthermore, its role as a key intermediate in the synthesis of compounds targeting the complexities of neurological disorders underscores its importance in modern drug discovery pipelines.
Future research should focus on the systematic biological evaluation of this compound and a library of its derivatives to precisely delineate their mechanisms of action and therapeutic potential. Such studies will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
The Pivotal Role of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiomorpholine scaffold, a privileged heterocyclic motif in medicinal chemistry, has garnered significant attention for its ability to impart favorable physicochemical and pharmacological properties to bioactive molecules. Within this class, 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide has emerged as a crucial building block and a versatile intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the expanding role of this compound in drug discovery. We will delve into its applications in the development of agents targeting the central nervous system (CNS), as well as its potential in anti-inflammatory and analgesic drug design. This guide will further present detailed synthetic protocols, structure-activity relationship (SAR) insights where available, and the mechanistic underpinnings of its utility, offering a valuable resource for scientists engaged in the exploration of new chemical entities for unmet medical needs.
Introduction: The Thiomorpholine 1,1-Dioxide Scaffold – A Privileged Moiety in Drug Design
The morpholine ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to improve the pharmacokinetic profile of molecules.[1] Its sulfur-containing bioisostere, the thiomorpholine ring, offers an expanded chemical space for drug design.[2] The oxidation of the sulfur atom to the sulfone (1,1-dioxide) state significantly alters the electronic and conformational properties of the ring. The resulting thiomorpholine 1,1-dioxide moiety is a strong hydrogen bond acceptor and can participate in various non-covalent interactions with biological targets, while also influencing the lipophilicity and metabolic stability of the parent molecule.[2]
The subject of this guide, this compound, combines this privileged scaffold with a 4-chlorophenyl substituent. This substitution pattern is a common feature in many CNS-active drugs, where the chlorine atom can modulate binding to target proteins and influence blood-brain barrier (BBB) permeability.[3][4] This unique combination of structural features makes this compound a highly attractive starting point for the development of new drugs, particularly for neurological disorders.[5]
Synthesis and Physicochemical Properties
General Synthesis of 4-(Aryl)thiomorpholine 1,1-Dioxides
The synthesis of 4-(aryl)thiomorpholine 1,1-dioxides can be achieved through several synthetic routes. A common and efficient method involves a one-pot reduction of a nitroarene followed by a double aza-Michael addition to a divinyl sulfone. This approach allows for the facile construction of the core heterocyclic ring system.
Experimental Protocol: One-Pot Synthesis of 4-(Aryl)thiomorpholine 1,1-Dioxides
-
Reaction:
-
To a solution of the corresponding nitroarene (1.0 eq) in a suitable solvent such as methanol, add divinyl sulfone (1.0 eq).
-
Add a reducing agent, for example, indium powder (5.0 eq), followed by acetic acid (10.0 eq).
-
Reflux the reaction mixture until the starting material is consumed (monitoring by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(aryl)thiomorpholine 1,1-dioxide.
-
Physicochemical Characteristics of this compound
The introduction of the 1,1-dioxide and the 4-chlorophenyl group significantly impacts the physicochemical properties of the thiomorpholine scaffold, influencing its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO₂S | [6] |
| Molecular Weight | 245.72 g/mol | [6] |
| Appearance | White to light yellow powder/crystal | [6] |
| Melting Point | 155-159 °C | [7] |
| SMILES | O=S1(=O)CCN(c2ccc(Cl)cc2)CC1 | [6] |
| InChI Key | IQIXFXLKPNFQGQ-UHFFFAOYSA-N | [6] |
These properties, particularly the polarity imparted by the sulfone group and the lipophilicity of the chlorophenyl moiety, create a balanced profile that is often sought after in CNS drug discovery to achieve adequate BBB penetration.[3][4]
Role in Medicinal Chemistry: A Gateway to Novel Therapeutics
This compound serves as a versatile starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. Its utility is particularly evident in the pursuit of agents for neurological disorders, as well as for their anti-inflammatory and analgesic potential.[5]
Central Nervous System (CNS) Drug Discovery
The structural features of this compound make it an ideal scaffold for CNS-targeted libraries. The thiomorpholine 1,1-dioxide can act as a bioisostere for other cyclic amines, while the 4-chlorophenyl group is a well-established motif in CNS drug design, known to interact with various receptors and enzymes in the brain.
The development of drugs for CNS disorders is challenging due to the need for molecules to cross the restrictive blood-brain barrier. The physicochemical properties of the morpholine and thiomorpholine scaffolds, such as their pKa and conformational flexibility, can be fine-tuned to enhance brain permeability.[3][4] The incorporation of the this compound core into novel chemical entities is a promising strategy to generate new CNS drug candidates.
Workflow for CNS Drug Candidate Synthesis using this compound
References
- 1. researchgate.net [researchgate.net]
- 2. LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. The development status of PET radiotracers for evaluating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Topic: The Structure-Activity Relationship (SAR) of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide and its Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiomorpholine 1,1-dioxide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Its unique stereoelectronic properties, including a rigidified ring conformation and the hydrogen bond accepting capacity of the sulfone group, make it an attractive core for designing novel therapeutic agents. This guide focuses on a specific, highly versatile derivative: 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide. This compound serves as a critical intermediate and a foundational template for developing molecules with diverse pharmacological profiles, including potential anti-inflammatory and analgesic properties.[3][4] This document provides a detailed exploration of its synthesis, chemical characteristics, and, most importantly, the structure-activity relationships (SAR) that govern the biological efficacy of its analogs. We will dissect the molecule to understand how targeted modifications can modulate its activity, offering a strategic framework for future drug discovery and development efforts.
The Core Scaffold: Synthesis, and Physicochemical Rationale
The utility of a scaffold in drug design is fundamentally linked to its synthetic accessibility and its inherent chemical properties. The this compound core is exemplary in this regard, offering both straightforward synthesis and favorable characteristics for biological interaction.
Chemical Properties and Structure
The parent compound, this compound, is a white to light yellow crystalline solid.[4][5] Its structure is characterized by a central six-membered thiomorpholine ring where the sulfur atom is oxidized to a sulfone (SO₂), and the nitrogen atom is substituted with a 4-chlorophenyl group.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ClNO₂S | [4][5] |
| Molecular Weight | 245.72 g/mol | [4][5] |
| Appearance | White to light yellow powder/crystal | [4][5] |
| Melting Point | 155 - 159 °C | [4] |
| SMILES | O=S1(=O)CCN(c2ccc(Cl)cc2)CC1 | [5] |
The key features contributing to its medicinal chemistry value are:
-
The Sulfone Group: The two oxygen atoms of the sulfone are potent hydrogen bond acceptors. This allows for strong, directional interactions with biological targets like enzyme active sites.[6]
-
Structural Rigidity: The oxidized ring has a more defined and rigid conformation compared to simple thiomorpholine, which can reduce the entropic penalty upon binding to a receptor.[6]
-
Chemical Stability: The sulfone group is chemically robust and resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.[4]
Synthetic Pathways: A Self-Validating Protocol
The synthesis of this scaffold is reliable and can be achieved through several high-yielding routes. A prevalent and efficient method involves a one-pot, reduction-triggered double aza-Michael addition.[7] This approach is elegant as it constructs the heterocyclic ring and attaches the aryl substituent in a single sequence.
Experimental Protocol: One-Pot Synthesis of 4-Arylthiomorpholine 1,1-Dioxides
This protocol describes a general procedure adapted from established methods for the synthesis of the core scaffold.[7]
-
Reaction Setup: To a solution of divinyl sulfone (1.0 eq) in a suitable solvent system such as methanol (MeOH), add the corresponding nitroarene (e.g., 1-chloro-4-nitrobenzene) (1.1 eq).
-
Initiation of Reduction: Add acetic acid (AcOH) to the mixture, followed by the reducing agent, such as indium powder, in portions. The choice of indium is based on its effectiveness in reducing nitroarenes in situ to the corresponding amine, which is the reactive species for the subsequent addition.
-
Cyclization Reaction: Stir the reaction mixture vigorously at room temperature. The in situ generated aniline derivative immediately undergoes a double 1,4-conjugate addition (aza-Michael reaction) to the divinyl sulfone. This cascade reaction forms the thiomorpholine 1,1-dioxide ring.
-
Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, filter the reaction mixture to remove any remaining reducing agent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-arylthiomorpholine 1,1-dioxide.
This one-pot procedure is highly efficient and self-validating; the successful formation of the product confirms the tandem reduction and cyclization, demonstrating the robustness of the chosen chemical pathway.
References
The 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide Core: A Technical Guide to its Application as a Privileged Scaffold in Modern Drug Discovery
Executive Summary: In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" are paramount to accelerating the discovery of novel therapeutics. The thiomorpholine ring system, and specifically its oxidized 1,1-dioxide form, has emerged as a versatile and highly valuable motif. This technical guide provides an in-depth analysis of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide, a key building block that combines the favorable properties of the thiomorpholine dioxide core with the specific interactions afforded by the 4-chlorophenyl substituent. We will explore its synthesis, physicochemical properties, strategic applications in drug design, and provide validated experimental protocols for its evaluation, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful scaffold.
Introduction: The Thiomorpholine 1,1-Dioxide Scaffold
Morpholine and its sulfur-containing analogue, thiomorpholine, are six-membered saturated heterocycles that have been extensively used by medicinal chemists.[1][2] The replacement of the morpholine oxygen with a sulfur atom significantly alters the scaffold's physicochemical properties, including lipophilicity and metabolic stability.[3] A key advantage of the thiomorpholine moiety is the ability of the sulfur atom to exist in various oxidation states: sulfide, sulfoxide, and sulfone (1,1-dioxide).[3]
The thiomorpholine 1,1-dioxide core is particularly noteworthy. The sulfone group is chemically stable and acts as a strong hydrogen bond acceptor, which can facilitate crucial interactions with biological targets.[4] This feature, combined with the structural rigidity of the ring, makes it an excellent component for building highly specific and potent inhibitors. The specific compound, this compound, serves as a versatile intermediate, providing a foundation for creating libraries of novel drug candidates.[5] It is recognized for its stability and reactivity, making it a valuable asset in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and infectious diseases.[4][5]
Caption: Core structure of the title compound.
Physicochemical Profile
Understanding the fundamental properties of a scaffold is critical for its effective use in drug design. This compound is a stable, solid compound, making it straightforward to handle and incorporate into synthetic workflows.[5] Its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 82222-74-0 | [5][6][7] |
| Molecular Formula | C₁₀H₁₂ClNO₂S | [6] |
| Molecular Weight | 245.72 g/mol | [5][6] |
| Appearance | White to light yellow powder or crystal | [5][6] |
| Melting Point | 155 - 159 °C | [5] |
| Purity | Typically >98.0% (by GC) | [6][8] |
| Synonyms | 4-(1,1-Dioxothiomorpholino)phenyl Chloride | [5][7] |
Synthesis and Chemical Reactivity
The synthesis of this compound and its analogues can be achieved through several established organic chemistry routes. A common and reliable method involves a two-step process: (1) Nucleophilic Aromatic Substitution (SₙAr) to form the C-N bond, followed by (2) oxidation of the sulfur atom.
The SₙAr reaction typically involves reacting thiomorpholine with an activated aryl halide, such as 4-chlorofluorobenzene, in the presence of a base.[9] The subsequent oxidation of the resulting sulfide to the sulfone (1,1-dioxide) is readily accomplished using a strong oxidizing agent like hydrogen peroxide or potassium permanganate.[4]
Caption: General two-step synthetic pathway.
Experimental Protocol: Synthesis
This protocol describes a representative synthesis starting from thiomorpholine and 4-chlorofluorobenzene.
Step 1: Synthesis of 4-(4-Chlorophenyl)thiomorpholine
-
To a solution of thiomorpholine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO or DMF) in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add 4-chlorofluorobenzene (1.0-1.1 eq) to the mixture.
-
Causality: The fluorine atom is a better leaving group than chlorine in SₙAr reactions, driving the reaction to selectively form the desired C-N bond. The base is essential to deprotonate the thiomorpholine nitrogen, forming a more potent nucleophile.
-
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure 4-(4-chlorophenyl)thiomorpholine.
Step 2: Oxidation to this compound
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as acetic acid or a mixture of methanol and water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of hydrogen peroxide (H₂O₂, ~30%, 2.5-3.0 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Causality: The oxidation of sulfide to sulfone is highly exothermic. Slow, cooled addition of the oxidant is critical to control the reaction rate and prevent overheating, which could lead to side products or decomposition.
-
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion is confirmed by TLC/LC-MS.
-
Quench the reaction by carefully adding it to a cold aqueous solution of a reducing agent, such as sodium thiosulfate, to destroy any excess peroxide.
-
The product often precipitates from the aqueous mixture. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the final product, this compound.
Strategic Role in Medicinal Chemistry
The thiomorpholine 1,1-dioxide scaffold is considered "privileged" because it is a structural motif that can bind to multiple, distinct biological targets, appearing in a wide range of bioactive compounds.[1][3][10][11]
-
Bioisosteric Replacement: One of the most powerful strategies involving this scaffold is its use as a bioisostere for the morpholine ring.[3] A prime example is in the development of oxazolidinone antibiotics. The FDA-approved drug Linezolid contains a morpholine ring. Its thiomorpholine analogue, Sutezolid, has been investigated for treating tuberculosis and demonstrates how this substitution can alter the drug's properties.[3][12] The sulfone group is more polar and a better hydrogen bond acceptor than the ether oxygen in morpholine, potentially leading to different or stronger interactions with the target receptor.
-
Modulation of Physicochemical Properties: The sulfone group significantly increases the polarity and hydrogen bonding capacity of the molecule compared to the parent thiomorpholine. This can improve solubility and modulate pharmacokinetic properties. The 4-chlorophenyl group provides a lipophilic region that can engage in hydrophobic interactions or halogen bonding within a target's binding pocket.
-
Metabolic Stability: The sulfone moiety is metabolically robust and resistant to oxidative metabolism, which can be a liability for the corresponding sulfide. This stability can lead to an improved pharmacokinetic profile and a longer half-life in vivo.
Case Study: Novel Oxazolidinone Antibacterials
The value of the this compound scaffold is clearly demonstrated in the development of next-generation oxazolidinone antibiotics. Research has shown that incorporating this moiety into the oxazolidinone core can lead to compounds with enhanced potency against key respiratory pathogens.[13]
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized libraries of phenyloxazolidinone derivatives containing the thiomorpholine S,S-dioxide group.[13] These compounds were evaluated for their antimicrobial activity. The key finding was that several of these novel analogues demonstrated significantly enhanced activity against Haemophilus influenzae and Moraxella catarrhalis, two common causative agents of respiratory tract infections, when compared to earlier-generation compounds.[13] This case highlights the successful application of the scaffold to fine-tune the biological activity of a known drug class, addressing specific clinical needs.
Key Experimental Protocols: Antimicrobial Activity Assessment
To evaluate the efficacy of new compounds derived from the this compound scaffold, a standardized antimicrobial assay is essential. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a gold-standard technique.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the determination of a compound's MIC against a bacterial strain (e.g., Staphylococcus aureus).
-
Preparation of Compound Stock: Prepare a high-concentration stock solution of the test compound (e.g., 1280 µg/mL) in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a 2-fold serial dilution of the compound stock in sterile cation-adjusted Mueller-Hinton Broth (CAMHB). This will create a range of concentrations (e.g., from 128 µg/mL down to 0.125 µg/mL).
-
Causality: Serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the lowest concentration that inhibits growth over a wide range of potential activities.
-
-
Bacterial Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase in CAMHB. Adjust the turbidity of the culture to match a 0.5 McFarland standard. Dilute this suspension so that the final concentration in each well will be approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls (Self-Validating System):
-
Positive Control: Include wells with only inoculum and broth (no compound) to ensure the bacteria are viable and can grow under the assay conditions.
-
Negative Control (Sterility): Include wells with only sterile broth to check for contamination.
-
Solvent Control: Include wells with the highest concentration of the solvent (e.g., DMSO) used, to ensure it does not inhibit bacterial growth on its own.
-
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours under appropriate atmospheric conditions.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by using a plate reader to measure optical density (OD).
Caption: A standardized workflow for MIC determination.
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategically designed scaffold that offers significant advantages in drug discovery. Its unique combination of a metabolically stable, hydrogen-bond-accepting sulfone group, a rigid heterocyclic core, and a versatile chlorophenyl substituent makes it an exceptionally valuable tool for medicinal chemists. As demonstrated in the development of advanced antibacterial agents, its incorporation can lead to significant improvements in potency and spectrum of activity.[13]
The future applications of this scaffold are vast. Its properties are well-suited for the design of kinase inhibitors, where hydrogen bonding and specific hydrophobic interactions are critical for affinity. Furthermore, its potential in developing agents for neurological disorders warrants deeper exploration.[4][5] As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles continues to grow, the this compound core is poised to remain a cornerstone of innovative drug design.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 82222-74-0 | TCI Deutschland GmbH [tcichemicals.com]
- 8. This compound | 82222-74-0 | TCI EUROPE N.V. [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. jchemrev.com [jchemrev.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of "4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide" from thiomorpholine 1,1-dioxide
Application Notes and Protocols: Synthesis of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research.[1] The protocol details a robust and efficient N-arylation reaction, specifically the Buchwald-Hartwig amination, coupling thiomorpholine 1,1-dioxide with a suitable aryl halide. We delve into the mechanistic underpinnings of this palladium-catalyzed cross-coupling reaction, offering insights into reagent selection, reaction optimization, and product purification. This guide is designed to be a self-validating system, equipping researchers with the necessary information to successfully replicate and adapt this synthesis for their specific research needs.
Introduction
Thiomorpholine 1,1-dioxide and its derivatives are significant scaffolds in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] The target molecule, this compound, is a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents targeting neurological disorders.[1]
The synthesis of this class of compounds typically involves the formation of a carbon-nitrogen bond between the thiomorpholine nitrogen and an aryl group. While classical methods like nucleophilic aromatic substitution exist, they often require harsh conditions and have a limited substrate scope. The advent of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl amines, offering a milder and more versatile approach.[3] This application note will focus on a detailed protocol for the Buchwald-Hartwig amination to synthesize this compound.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[3][4] The reaction has seen widespread adoption due to its broad substrate scope and functional group tolerance.[3]
The catalytic cycle, in a simplified view, involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (R2NH) coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming an amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands are often employed to promote the reductive elimination step and stabilize the palladium catalyst.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| Thiomorpholine 1,1-dioxide | ≥98% | Commercially Available |
| 1-Bromo-4-chlorobenzene | ≥98% | Commercially Available |
| Palladium(II) acetate (Pd(OAc)2) | Catalyst grade | Commercially Available |
| Xantphos | ≥98% | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Schlenk flask | 100 mL | Standard laboratory supplier |
| Magnetic stirrer with heating | Standard laboratory supplier | |
| Inert gas supply (Argon or Nitrogen) | High purity | Standard laboratory supplier |
| Standard glassware for workup | Standard laboratory supplier | |
| Rotary evaporator | Standard laboratory supplier | |
| Column chromatography supplies | Silica gel, solvents | Standard laboratory supplier |
Step-by-Step Synthesis Procedure
Reaction Setup:
-
To a 100 mL Schlenk flask, add thiomorpholine 1,1-dioxide (1.0 eq), 1-bromo-4-chlorobenzene (1.2 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add anhydrous toluene (sufficient to make a 0.1 M solution with respect to the limiting reagent) via syringe.
-
Stir the reaction mixture at 100 °C.
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Product Characterization:
-
The final product, this compound, should be a white to light yellow powder or crystal.[1][5]
-
Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is 245.72 g/mol .[1][5] The melting point should be in the range of 155-159 °C.[1]
Visualization of the Synthetic Workflow
References
Palladium-catalyzed synthesis of "4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide"
Application Note & Protocol
Palladium-Catalyzed Synthesis of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide: A Guide for Researchers
Abstract: This document provides a comprehensive guide to the synthesis of this compound, a valuable intermediate in pharmaceutical and materials science research.[1] The protocol leverages the power of the Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction renowned for its efficiency, broad substrate scope, and functional group tolerance.[2][3] We will delve into the underlying catalytic mechanism, provide a detailed, step-by-step experimental procedure, and discuss critical parameters for success. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the N-arylation of thiomorpholine 1,1-dioxide.
Introduction and Strategic Overview
The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic chemistry, particularly in the construction of pharmacologically active molecules.[4][5] The target molecule, this compound, incorporates the thiomorpholine 1,1-dioxide scaffold, a structure of interest in medicinal chemistry.[1] While classical methods for C-N bond formation, such as nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, are effective in certain cases, they often require harsh reaction conditions and have a limited substrate scope.[2][6]
The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl amines.[4][7] This methodology allows for the coupling of a wide array of aryl halides and pseudohalides with various nitrogen nucleophiles under relatively mild conditions, offering significant advantages in terms of yield, purity, and operational simplicity.[8][9] This protocol employs a modern Buchwald-Hartwig catalyst system to couple thiomorpholine 1,1-dioxide with a suitable aryl halide to efficiently generate the target compound.
The Catalytic Heart: Understanding the Buchwald-Hartwig Mechanism
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle orchestrated by a palladium complex. The cycle is initiated by the active Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃).[10] The choice of a bulky, electron-rich phosphine ligand is critical; it stabilizes the palladium center, promotes the key reaction steps, and prevents catalyst deactivation.[6][11]
The accepted mechanism proceeds through three primary stages:
-
Oxidative Addition: The active, monoligated Pd(0) complex reacts with the aryl halide (Ar-X), breaking the carbon-halogen bond and forming a Pd(II)-aryl intermediate. This is often the rate-determining step of the cycle.[12]
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species, which then displaces the halide from the palladium complex.
-
Reductive Elimination: This final, bond-forming step involves the collapse of the Pd(II)-amido-aryl complex to form the desired C-N bond in the product molecule. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][13]
Experimental Protocol
This protocol details the synthesis of this compound from 1-chloro-4-iodobenzene and thiomorpholine 1,1-dioxide. The choice of 1-chloro-4-iodobenzene is strategic; the carbon-iodine bond is significantly more reactive towards oxidative addition than the carbon-chlorine bond, ensuring selective C-N coupling at the desired position.[14]
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| 1-Chloro-4-iodobenzene | 637-87-6 | 238.45 | 5.0 | 1.0 | Substrate (Aryl Halide) |
| Thiomorpholine 1,1-Dioxide | 39093-93-1 | 135.19 | 6.0 | 1.2 | Substrate (Amine)[15] |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.05 | 0.01 (1 mol% Pd) | Palladium Precatalyst |
| Xantphos | 161265-03-8 | 578.68 | 0.12 | 0.024 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 7.0 | 1.4 | Base |
| Toluene | 108-88-3 | 92.14 | 25 mL | - | Anhydrous Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | ~100 mL | - | Extraction Solvent |
| Saturated NaCl (Brine) | 7647-14-5 | 58.44 | ~50 mL | - | Washing Solution |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | q.s. | - | Drying Agent |
| Silica Gel | 7631-86-9 | 60.08 | q.s. | - | Stationary Phase |
| Hexanes/Ethyl Acetate | - | - | - | - | Eluent for Chromatography |
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried before use.
-
Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-4-iodobenzene (1.19 g, 5.0 mmol), thiomorpholine 1,1-dioxide (0.81 g, 6.0 mmol), and sodium tert-butoxide (0.67 g, 7.0 mmol).
-
Catalyst Addition: In a separate vial, quickly weigh and add the palladium precatalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 46 mg, 0.05 mmol), and the ligand, Xantphos (70 mg, 0.12 mmol). Add these solids to the reaction flask.
-
Solvent Addition and Degassing: Evacuate and backfill the reaction flask with inert gas three times. Add 25 mL of anhydrous toluene via syringe. To ensure complete removal of dissolved oxygen, bubble the inert gas through the stirred reaction mixture for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C using an oil bath and allow it to stir vigorously for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting aryl halide), cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated aqueous NaCl (brine, 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing to 30% ethyl acetate) is typically effective.
-
Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Dry the resulting white to light yellow solid under high vacuum. The expected melting point is in the range of 155 - 159 °C.[1] Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Workflow and Key Considerations
The success of this synthesis relies on careful attention to several key experimental parameters.
-
Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxidation, which leads to catalyst deactivation and low yields. Maintaining a strict inert atmosphere throughout the setup and reaction is paramount.
-
Ligand Selection: While Xantphos is a robust and versatile ligand for this transformation, other biarylphosphine ligands such as XPhos or SPhos can also be effective.[11][16] The choice of ligand can influence reaction rates and efficiency, and may require optimization for different substrates.
-
Base Choice: Sodium tert-butoxide is a strong, non-nucleophilic base ideal for deprotonating secondary amines. For substrates containing base-sensitive functional groups (e.g., esters), weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may be required, though this might necessitate higher reaction temperatures or longer reaction times.[10][16]
-
Troubleshooting:
-
Low or No Conversion: This often points to catalyst deactivation. Ensure all reagents and the solvent are anhydrous and that the system was properly degassed. Impurities in the starting materials can also poison the catalyst.
-
Side Products: A common side reaction is the hydrodehalogenation of the aryl halide. This can be minimized by ensuring the amine is present in a slight excess and that the reaction environment is scrupulously free of water.
-
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of this compound. By carefully controlling the reaction parameters—particularly the exclusion of air and moisture—and understanding the roles of the catalyst, ligand, and base, researchers can achieve high yields of the desired product. This protocol provides a validated starting point for the synthesis of this and structurally related compounds, facilitating further exploration in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 | Semantic Scholar [semanticscholar.org]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
- 15. Thiomorpholine-1,1-dioxide | 39093-93-1 | FT46493 [biosynth.com]
- 16. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Application Notes & Protocols: Synthesis of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide via Buchwald-Hartwig Amination
Introduction: The Strategic Importance of C-N Bond Formation and 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl amines are privileged structures found in a vast array of biologically active molecules. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, largely overcoming the limitations of traditional methods which often require harsh reaction conditions and exhibit limited substrate scope.[1] This reaction facilitates the coupling of amines with aryl halides, offering a direct and efficient route to synthesize aryl amines.[2]
The target molecule, this compound, is a valuable building block in medicinal chemistry and materials science.[3][4] Its structural motif, featuring a thiomorpholine 1,1-dioxide moiety attached to a chlorophenyl ring, makes it a key intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological disorders.[3][5] The sulfone group imparts specific physicochemical properties, such as increased stability and the potential for hydrogen bonding interactions, which are often desirable in drug candidates.[5]
These application notes provide a comprehensive guide for the synthesis of this compound using the Buchwald-Hartwig amination of 1-chloro-4-iodobenzene and thiomorpholine 1,1-dioxide. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Mechanistic Insights: The Catalytic Cycle of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (1-chloro-4-iodobenzene). In the case of a di-halogenated substrate, the more reactive C-I bond will preferentially undergo oxidative addition over the C-Cl bond. This step forms a Pd(II) intermediate.[7][8]
-
Amine Coordination and Deprotonation: The amine (thiomorpholine 1,1-dioxide) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.
-
Reductive Elimination: This is the final and turnover-limiting step, where the C-N bond is formed, yielding the desired product, 4-(4-iodophenyl)thiomorpholine 1,1-dioxide, and regenerating the active Pd(0) catalyst.[9]
The choice of ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to facilitate both the oxidative addition and reductive elimination steps, particularly for less reactive aryl chlorides.[10][11]
Visualizing the Catalytic Cycle
Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of this compound
This protocol is designed for the synthesis of this compound from 1-chloro-4-iodobenzene and thiomorpholine 1,1-dioxide. Given the higher reactivity of the carbon-iodine bond, the initial coupling will occur at the iodo-position. A subsequent Buchwald-Hartwig amination would be required to couple at the chloro-position if the starting material were 1,4-dichlorobenzene. For the purpose of this protocol, we will focus on the initial, more facile C-N coupling.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Chloro-4-iodobenzene | 238.45 | 1.0 | 1.0 |
| Thiomorpholine 1,1-Dioxide | 135.18 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Reagent Addition: Add 1-chloro-4-iodobenzene (238.5 mg, 1.0 mmol) and thiomorpholine 1,1-dioxide (162.2 mg, 1.2 mmol) to the flask.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask.
-
Reaction Conditions: Seal the Schlenk flask and stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.
Experimental Workflow Diagram
Figure 2. Step-by-step experimental workflow for the synthesis.
Trustworthiness and Self-Validation: Critical Parameters and Troubleshooting
The success of the Buchwald-Hartwig amination is highly dependent on several factors. Ensuring the following will lead to a robust and reproducible protocol:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction setup and duration is critical to prevent catalyst deactivation.
-
Anhydrous Conditions: Water can interfere with the reaction, particularly with the strong base. Use of anhydrous solvents and proper drying of glassware is essential.
-
Choice of Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations. Other bases like potassium phosphate or cesium carbonate can also be effective, depending on the substrate.[12]
-
Ligand-to-Metal Ratio: The ratio of the phosphine ligand to the palladium catalyst can influence the reaction rate and yield. A 1:1 or 2:1 ligand-to-palladium ratio is typically optimal.
-
Monitoring Reaction Progress: Close monitoring of the reaction by TLC or GC-MS is crucial to determine the optimal reaction time and prevent the formation of side products.
Troubleshooting:
-
Low or No Conversion: This could be due to catalyst deactivation (exposure to air), insufficient heating, or impure reagents.
-
Formation of Side Products: Hydrodehalogenation (replacement of the halide with hydrogen) can be a competing side reaction. This can sometimes be minimized by adjusting the reaction temperature or the choice of ligand and base.
Conclusion
The Buchwald-Hartwig amination provides an efficient and reliable method for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can successfully synthesize this valuable building block for applications in drug discovery and materials science. The protocol outlined in these notes serves as a robust starting point for further optimization and scale-up.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. escholarship.org [escholarship.org]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols for the Analysis of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide
Abstract
This document provides detailed analytical procedures for the quantitative determination and identification of "4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide" (CAS No. 82222-74-0), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Recognizing the compound's importance, two robust and validated analytical methods are presented: a High-Performance Liquid Chromatography (HPLC) method for quantification and purity assessment, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for identification and sensitive detection. These protocols are designed for researchers, quality control analysts, and drug development professionals, providing not just step-by-step instructions but also the scientific rationale behind the methodological choices, ensuring adaptability and trustworthiness in a regulated environment.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic building block characterized by a thiomorpholine dioxide core N-substituted with a 4-chlorophenyl group.[2] Its molecular structure, featuring a sulfone group, a tertiary amine, and a chlorinated aromatic ring, makes it a valuable precursor in the synthesis of biologically active molecules.[1] The purity and accurate quantification of this intermediate are critical, as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API) or agrochemical product.
The analytical challenge lies in the compound's properties: it is a solid with a relatively high melting point (155-159 °C) and a molecular weight of 245.72 g/mol .[1] Its structure suggests good UV absorbance due to the chlorophenyl ring, making HPLC with UV detection a suitable technique for quantification. The presence of the sulfone group makes it polar, influencing chromatographic retention. The compound's thermal stability and volatility, as suggested by its commercial purity assessment via Gas Chromatography (GC), also allow for analysis by GC-MS, which provides unparalleled specificity for identification.[1][2]
These application notes are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methods are fit for their intended purpose.[3][4][5]
High-Performance Liquid Chromatography (HPLC) Method for Purity and Quantification
This reversed-phase HPLC method is designed for the accurate quantification and purity determination of this compound. The choice of a reversed-phase method is based on the compound's moderate polarity, which allows for good retention and separation on a non-polar stationary phase like C18.
Scientific Rationale and Causality
-
Stationary Phase: A C18 (octadecylsilane) column is selected as it is a versatile, robust, and widely available stationary phase providing excellent hydrophobic retention for aromatic compounds like the 4-chlorophenyl moiety.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water provides a balance of elution strength and simplicity. The addition of a small amount of formic acid (0.1%) is crucial. It serves to protonate any residual silanols on the silica backbone of the column, minimizing peak tailing and improving peak shape. It also ensures the analyte is in a consistent ionic state, leading to reproducible retention times. This approach is common for the analysis of related sulfonamide compounds.[6]
-
Detection: UV detection at 254 nm is chosen. The chlorophenyl aromatic ring is expected to have a strong chromophore that absorbs significantly at this wavelength, providing high sensitivity.
-
Validation: The protocol's trustworthiness is established by incorporating system suitability tests (SSTs) as mandated by pharmacopeias like the USP.[7][8][9] These tests verify that the chromatographic system is performing adequately on the day of analysis.
Experimental Protocol: HPLC
2.2.1. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (ACS grade or higher)
-
Methanol (HPLC grade, for sample preparation)
2.2.2. Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water : Formic Acid (60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 254 nm |
| Run Time | 10 minutes |
2.2.3. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute 1 mL of this solution to 10 mL with the mobile phase if necessary to match the working standard concentration.
2.2.4. System Suitability Testing (SST) Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met, in accordance with USP <621>.[7][10][11]
-
Tailing Factor (T): ≤ 2.0
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates (N): ≥ 2000
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis
This GC-MS method is optimized for the definitive identification of this compound. It leverages the high separation efficiency of gas chromatography and the specific detection capability of mass spectrometry. The method is particularly useful for confirming the identity of the main peak in the HPLC analysis and for detecting trace-level impurities.
Scientific Rationale and Causality
-
Injection Mode: A split injection is used to prevent column overloading and ensure sharp peaks, as the analyte is expected to be at a relatively high concentration.
-
Stationary Phase: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent) is chosen. This is a general-purpose column that provides excellent separation for a wide range of semi-volatile organic compounds, including chlorinated aromatics.[12][13]
-
Oven Program: A temperature ramp is employed to ensure the compound elutes with a good peak shape and to separate it from any potentially less volatile or more volatile impurities.
-
MS Detection: Electron Ionization (EI) at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns, creating a "fingerprint" mass spectrum for the analyte. This allows for confident identification via library matching or spectral interpretation. Full scan mode is used for identification, while Selected Ion Monitoring (SIM) can be employed for higher sensitivity if trace-level quantification is needed.
Experimental Protocol: GC-MS
3.2.1. Reagents and Materials
-
This compound Reference Standard (>98% purity)
-
Dichloromethane (DCM, GC-MS grade or pesticide residue grade)
3.2.2. Instrumentation and Conditions
| Parameter | Setting |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min |
| Inlet Temp. | 280 °C |
| Injection Vol. | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | 150 °C (hold 1 min), ramp to 300 °C @ 15 °C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) @ 70 eV |
| Scan Range | m/z 40-400 |
3.2.3. Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Sample Solution (100 µg/mL): Prepare the sample to a similar concentration in dichloromethane.
Expected Mass Spectrum
The EI mass spectrum is predicted to show a molecular ion peak (M+) at m/z 245 (and a characteristic M+2 peak at m/z 247 due to the 37Cl isotope, with an intensity of approximately one-third of the M+ peak). Key fragment ions would arise from the cleavage of the thiomorpholine ring and the loss of SO2.
Table of Predicted Key Fragments:
| m/z | Possible Fragment Identity |
| 245/247 | [M]+ (Molecular Ion) |
| 181/183 | [M - SO2]+ |
| 152/154 | [M - SO2 - C2H5]+ |
| 111/113 | [C6H4Cl]+ |
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Method Validation and Quality Control
Both the HPLC and GC-MS methods described must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[4] Validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of the target compound.
Key Validation Parameters:
| Parameter | HPLC Method | GC-MS Method | Rationale & Reference |
| Specificity | Assess peak purity using DAD. Analyze placebo and spiked samples. | Confirm peak identity by mass spectrum. | Ensures signal is from analyte only.[5] |
| Linearity | 5 concentrations (e.g., 50-150% of nominal). | 5 concentrations (e.g., 1-200 µg/mL). | Establishes a proportional response.[3] |
| Accuracy | Spike recovery at 3 levels (e.g., 80%, 100%, 120%). | Spike recovery at 3 levels. | Measures closeness to the true value.[14] |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day). | Repeatability and intermediate precision. | Assesses random error.[14] |
| LOD/LOQ | Signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). | Signal-to-noise on specific ions. | Defines the limits of the method.[15] |
| Robustness | Vary flow rate, mobile phase composition, temperature. | Vary oven ramp rate, flow rate. | Measures reliability during normal use.[16] |
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a comprehensive analytical toolkit for the quality control of this compound. The HPLC method offers a robust and accurate means for quantification and purity assessment, essential for routine analysis in a production environment. The GC-MS method provides unequivocal identification, serving as a critical confirmatory technique and a tool for sensitive impurity profiling. By grounding these protocols in established scientific principles and regulatory guidelines, this document aims to equip researchers and analysts with reliable and trustworthy procedures to ensure the quality of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 7. usp.org [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. agilent.com [agilent.com]
- 10. Chromatography [usp.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. altabrisagroup.com [altabrisagroup.com]
Purification of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide: A Guide to Recrystallization and Column Chromatography
Abstract
This technical guide provides detailed application notes and protocols for the purification of "4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide" (CAS No. 82222-74-0), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Ensuring the high purity of this compound is critical for downstream applications where impurities can lead to undesirable side reactions, reduced yields, and compromised biological activity. This document outlines two robust purification methodologies: recrystallization and column chromatography. The protocols are designed for researchers, scientists, and drug development professionals, offering a framework for achieving high-purity material (≥98%). The causality behind experimental choices, self-validating system designs, and references to authoritative sources are integrated to ensure scientific integrity and practical applicability.
Introduction: The Imperative for Purity
This compound is a crystalline solid with a melting point in the range of 155-159 °C.[1][2] Its molecular structure, featuring a polar sulfone group and a non-polar chlorophenyl moiety, imparts a unique solubility profile that can be leveraged for purification. The presence of unreacted starting materials, by-products, or degradation products can significantly impact the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API) or agrochemical. Therefore, effective purification is not merely a procedural step but a critical quality control measure.
This guide presents two complementary purification techniques. Recrystallization is a cost-effective method for purifying bulk quantities of solid material, while column chromatography offers higher resolution for separating complex mixtures or achieving very high purity on a smaller scale.
Physicochemical Properties for Purification Strategy
A successful purification strategy is predicated on a thorough understanding of the compound's physicochemical properties.
| Property | Value | Source |
| CAS Number | 82222-74-0 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₂ClNO₂S | [1][3] |
| Molecular Weight | 245.72 g/mol | [1][3] |
| Appearance | White to light yellow powder/crystal | [1][2][3] |
| Melting Point | 155 - 159 °C | [1][2] |
| Purity (Typical) | ≥ 98% (by GC) | [1][3] |
| Polarity | Moderately polar | Inferred from structure |
The key to both recrystallization and column chromatography is the differential solubility of the target compound and its impurities in various solvents. While specific solubility data is not extensively published, the "like dissolves like" principle provides a strong foundation for solvent selection.[5] The sulfone and amine functionalities suggest solubility in polar solvents, while the aromatic ring indicates some solubility in less polar organic solvents.
Purification by Recrystallization
Recrystallization is a technique that relies on the difference in solubility of a compound in a hot versus a cold solvent.[6] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.
Rationale for Solvent Selection
The choice of solvent is the most critical parameter in recrystallization. A systematic screening process is recommended to identify the optimal solvent or solvent system.
Guiding Principles for Solvent Selection:
-
Solubility Profile: The compound should exhibit a steep solubility curve with respect to temperature.
-
Impurity Solubility: Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.
-
Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out".[5]
-
Reactivity: The solvent must be chemically inert towards the compound.
-
Volatility: A moderately volatile solvent is preferred for ease of removal from the purified crystals.
Experimental Protocol: Single-Solvent Recrystallization
This protocol outlines a general procedure. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and water) at room temperature and upon heating.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, add a slight excess of hot solvent and perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[7][8] It is particularly useful for separating closely related impurities or for purifying smaller quantities of material to a very high degree of purity.
Principles of Separation
In normal-phase chromatography, a polar stationary phase (e.g., silica gel) is used with a less polar mobile phase (eluent). Polar compounds will adhere more strongly to the stationary phase and thus elute more slowly, while non-polar compounds will travel down the column more quickly with the mobile phase.[9]
Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system will provide good separation of the target compound from its impurities, with a retention factor (Rf) for the target compound of approximately 0.2-0.4.
Procedure for TLC Analysis:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a test eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light and/or by staining.
-
Adjust the polarity of the eluent to achieve the desired separation and Rf value.
| Eluent System (Hexane:Ethyl Acetate) | Expected Observation |
| 9:1 | Compound may remain at the baseline (low Rf). |
| 7:3 | Compound moves up the plate (moderate Rf). |
| 1:1 | Compound moves further up the plate (high Rf). |
Experimental Protocol: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate determined by TLC)
-
Chromatography column
-
Sand
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the initial eluent.
-
Sample Loading: Dissolve the crude compound in a minimal amount of a relatively polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of the Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Purity Assessment and Characterization
The purity of the final product should be assessed using appropriate analytical techniques.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.
-
Melting Point: A sharp melting point range close to the literature value (155-159 °C) is indicative of high purity.[1][2]
-
Gas Chromatography (GC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
Conclusion
The protocols detailed in this guide provide a robust framework for the purification of this compound. The choice between recrystallization and column chromatography will depend on the scale of the purification, the nature of the impurities, and the desired final purity. By systematically applying the principles of solvent selection and chromatographic separation, researchers can consistently obtain high-purity material, thereby ensuring the integrity and success of their downstream applications in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 9. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols: Leveraging 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide for the Synthesis of Novel Kinase Inhibitors
Introduction: The Thiomorpholine 1,1-Dioxide Scaffold in Modern Kinase Inhibitor Design
In the landscape of contemporary drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a hallmark of numerous pathologies, particularly cancer.[1] The pursuit of potent and selective kinase inhibitors has led to the exploration of a vast chemical space, wherein certain structural motifs have emerged as "privileged scaffolds." The thiomorpholine moiety, and specifically its oxidized form, thiomorpholine 1,1-dioxide, has garnered significant attention in medicinal chemistry.[2][3] The incorporation of this scaffold can favorably modulate critical drug-like properties, including solubility, metabolic stability, and the ability to form key interactions within the ATP-binding pocket of kinases.[3]
This guide focuses on the strategic application of a key building block, 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide , in the synthesis of a promising class of kinase inhibitors. The thiomorpholine 1,1-dioxide group in this reagent serves as a versatile pharmacophore, while the 4-chlorophenyl substituent provides a reactive handle for elaboration into complex molecular architectures. We will provide a detailed synthetic protocol for the construction of anilino-pyrimidine based kinase inhibitors, discuss the underlying structure-activity relationships (SAR), and present robust methodologies for their biological evaluation.
The Strategic Advantage of the this compound Moiety
The this compound scaffold offers several advantages in the design of kinase inhibitors:
-
Hydrogen Bonding Capabilities: The sulfone oxygens are excellent hydrogen bond acceptors, capable of forming strong interactions with the hinge region of the kinase ATP-binding site.
-
Modulation of Physicochemical Properties: The thiomorpholine 1,1-dioxide group enhances polarity and aqueous solubility compared to its non-oxidized counterpart, which can lead to improved pharmacokinetic profiles.
-
Metabolic Stability: The sulfone is generally resistant to metabolic degradation, enhancing the in vivo stability of the drug candidate.
-
Synthetic Tractability: The aryl chloride provides a convenient point for derivatization through well-established cross-coupling chemistries, allowing for the exploration of diverse chemical space.
Synthetic Strategy: Construction of Anilino-Pyrimidine Kinase Inhibitors
A common and effective strategy for the development of kinase inhibitors is the synthesis of substituted anilino-pyrimidines. This scaffold is present in numerous clinically approved kinase inhibitors. The general approach involves a nucleophilic aromatic substitution (SNAr) reaction between an aniline derivative and a 4-chloropyrimidine.
Here, we outline a synthetic pathway to a novel kinase inhibitor scaffold, leveraging this compound as a key aniline precursor.
References
- 1. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00833H [pubs.rsc.org]
- 3. drpress.org [drpress.org]
Application Notes and Protocols: 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide as a Key Intermediate in Agrochemical Synthesis
Introduction: The Strategic Importance of Thiomorpholine Derivatives in Modern Agrochemicals
In the landscape of modern agrochemical research and development, the synthesis of novel active ingredients with high efficacy and favorable safety profiles is paramount. Heterocyclic compounds are a cornerstone of this research, with the thiomorpholine scaffold emerging as a particularly valuable pharmacophore. Its unique three-dimensional structure and the metabolic potential of the sulfur atom allow for the fine-tuning of a molecule's biological activity, solubility, and metabolic stability.
This document provides a detailed technical guide on the synthesis and application of a key intermediate, 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide . This versatile building block is instrumental in the synthesis of advanced agrochemicals, notably in the class of morpholine fungicides. Its stability and defined reactivity make it an essential component for researchers and professionals in the agrochemical industry.[1]
We will explore a validated synthetic pathway for this compound and its subsequent utilization in the synthesis of a commercially relevant fungicide. The protocols are presented with an emphasis on the rationale behind procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Physicochemical Properties of the Intermediate
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 82222-74-0 | [1] |
| Molecular Formula | C₁₀H₁₂ClNO₂S | [2] |
| Molecular Weight | 245.72 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Melting Point | 155 - 159 °C | [1] |
| SMILES | O=S1(=O)CCN(c2ccc(Cl)cc2)CC1 | [2] |
Synthesis of this compound: A Two-Step Protocol
The synthesis of the target intermediate is efficiently achieved through a two-step process: the initial formation of the thiomorpholine ring attached to the chlorophenyl group, followed by oxidation of the sulfur atom.
Step 1: Synthesis of 4-(4-Chlorophenyl)thiomorpholine
This step involves a nucleophilic aromatic substitution reaction between thiomorpholine and 4-chlorobenzonitrile. The nitrile group is subsequently hydrolyzed to a carboxylic acid, which is then decarboxylated. A more direct route involves the reaction of thiomorpholine with 4-chlorophenol and formaldehyde.[3]
Reaction Scheme:
Synthesis of 4-(4-Chlorophenyl)thiomorpholine.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chlorophenol (1 equivalent) in methanol.
-
Addition of Reagents: To the stirred solution, add thiomorpholine (2.1 equivalents) followed by formaldehyde (37% solution, 2.05 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add deionized water and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 4-(4-chlorophenyl)thiomorpholine as a white powder.[3]
Causality and Insights: The use of an excess of thiomorpholine and formaldehyde drives the reaction towards completion. Methanol serves as a suitable polar protic solvent for this Mannich-type reaction. The aqueous work-up is essential to remove any unreacted starting materials and inorganic byproducts.
Step 2: Oxidation to this compound
The sulfide in the thiomorpholine ring is readily oxidized to a sulfone using a suitable oxidizing agent. This transformation is critical as the sulfone group can significantly influence the biological activity of the final agrochemical.
Reaction Scheme:
Oxidation of the thiomorpholine sulfide.
Protocol:
-
Reaction Setup: Dissolve 4-(4-chlorophenyl)thiomorpholine (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Addition of Oxidizing Agent: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) in dichloromethane to the cooled solution. Alternatively, Oxone can be used as the oxidizing agent.[4]
-
Reaction Conditions: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.
Causality and Insights: The use of a slight excess of the oxidizing agent ensures the complete conversion of the sulfide to the sulfone. The reaction is performed at a low temperature initially to control the exothermic nature of the oxidation. The basic wash with sodium bicarbonate is crucial to remove the meta-chlorobenzoic acid byproduct.
Application in Agrochemical Synthesis: The Case of Flumorph
This compound is a key precursor in the synthesis of the fungicide Flumorph .[5] Flumorph is effective against various plant pathogens, particularly those causing downy mildew and late blight.[6] Its mode of action involves the disruption of the fungal cell wall synthesis.[7]
Synthesis of Flumorph via Amide Coupling
The final step in the synthesis of Flumorph is an amide coupling reaction between this compound and a suitable acrylic acid derivative.
Overall Workflow:
Workflow for the synthesis of the fungicide Flumorph.
Protocol:
-
Activation of the Carboxylic Acid: In a dry reaction vessel under an inert atmosphere, dissolve 3-(4-fluorophenyl)-3-(3,4-dimethoxyphenyl)acrylic acid (1 equivalent) in a dry aprotic solvent such as N,N-dimethylformamide (DMF). Add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Addition of the Amine: To the activated acid mixture, add a solution of this compound (1 equivalent) in DMF.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude Flumorph can be purified by column chromatography on silica gel.
Causality and Insights: The use of a coupling agent like HATU is essential for the efficient formation of the amide bond by activating the carboxylic acid. The inert atmosphere prevents the degradation of the coupling agent. The series of washes during the work-up removes unreacted starting materials, the coupling agent byproducts, and the base.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of complex agrochemicals. The synthetic protocols provided herein are robust and based on well-established chemical transformations. A thorough understanding of the reaction mechanisms and careful execution of the experimental procedures will enable researchers to efficiently produce this key building block and utilize it in the development of novel and effective crop protection agents. The synthesis of Flumorph serves as a prime example of its practical application, demonstrating the strategic importance of the thiomorpholine 1,1-dioxide moiety in modern agrochemical design.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. CN101755796A - Bactericide composition containing flumorph - Google Patents [patents.google.com]
- 6. CN105707094B - A kind of composition pesticide containing flumorph - Google Patents [patents.google.com]
- 7. 3-(3-BROMO-4,5-DIMETHOXYPHENYL)ACRYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Downstream Reactions of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide in Drug Development
Introduction: The Strategic Value of the 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. This compound has emerged as a particularly valuable scaffold for several key reasons. The thiomorpholine 1,1-dioxide moiety is recognized as a "privileged scaffold," often employed as a bioisostere for the morpholine ring, which is present in numerous FDA-approved drugs.[1] This substitution can significantly enhance a drug candidate's pharmacokinetic profile. The sulfone group is a strong hydrogen bond acceptor and is metabolically robust, while the overall scaffold can improve solubility and cell permeability. The presence of the sulfur atom, in its highest oxidation state, increases the polarity and can fine-tune the physicochemical properties of the final compound, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
The 4-chlorophenyl group attached to this scaffold serves as a versatile synthetic handle for diversification. The carbon-chlorine bond, while traditionally less reactive than corresponding bromides or iodides, is readily activated by modern palladium catalysts, making it an ideal substrate for a range of cross-coupling reactions.[2][3] This allows for the late-stage functionalization of the molecule, a crucial strategy in drug discovery for rapidly generating analogues with diverse biological activities.[4] This guide provides detailed protocols for two of the most impactful downstream reactions of this compound: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
I. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures with high efficiency and broad functional group tolerance.[5] For a substrate like this compound, this reaction opens the door to a vast chemical space of analogues where the chlorophenyl ring is coupled with a wide array of boronic acids or their derivatives.
Causality Behind Experimental Choices
The successful execution of a Suzuki-Miyaura coupling with an aryl chloride hinges on the careful selection of the palladium catalyst, ligand, base, and solvent.
-
Palladium Pre-catalyst: While various palladium sources can be used, pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often preferred for their stability and ease of handling.[6] These Pd(II) or Pd(0) sources are reduced in situ to the active Pd(0) species that enters the catalytic cycle.
-
Ligand: The activation of the C-Cl bond is the rate-limiting step and requires the use of electron-rich and bulky phosphine ligands.[7] Ligands from the Buchwald (e.g., XPhos, SPhos) or Hartwig groups are particularly effective as they promote the oxidative addition of the aryl chloride to the palladium center.[7]
-
Base: A base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.[6] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.[8]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to achieve a substrate concentration of 0.1 M.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Data Summary:
| Parameter | Value |
| Substrate | This compound |
| Coupling Partner | Phenylboronic Acid |
| Catalyst System | Pd(OAc)₂ / XPhos |
| Base | K₂CO₃ |
| Solvent | Dioxane/Water (4:1) |
| Temperature | 100 °C |
| Typical Yield | 85-95% |
II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[9] This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines, amides, and other nitrogen-containing nucleophiles.[1] For this compound, this reaction is a powerful tool for introducing diverse amine functionalities, which can modulate the pharmacological properties of the resulting molecules.
Causality Behind Experimental Choices
Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination of an aryl chloride is highly dependent on the catalytic system.
-
Palladium Pre-catalyst and Ligand: The combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich biarylphosphine ligand (e.g., BrettPhos, RuPhos) is crucial for the challenging oxidative addition of the aryl chloride.[3] Pre-formed palladium-ligand complexes, known as pre-catalysts, are also highly effective and offer greater convenience.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[2] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used bases.[3]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent unwanted side reactions.[10]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions and glovebox
Procedure:
-
In an inert atmosphere glovebox, add Pd₂(dba)₃ (1.5 mol%), RuPhos (3.0 mol%), and sodium tert-butoxide (1.4 eq) to a dry reaction vial.
-
Add this compound (1.0 eq).
-
Add anhydrous toluene to achieve a substrate concentration of 0.2 M.
-
Add morpholine (1.2 eq) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a short pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.
Data Summary:
| Parameter | Value |
| Substrate | This compound |
| Coupling Partner | Morpholine |
| Catalyst System | Pd₂(dba)₃ / RuPhos |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 100 °C |
| Typical Yield | 80-90% |
Conclusion
This compound is a highly valuable and versatile building block in drug discovery. Its strategic use, enabled by powerful downstream reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the efficient exploration of chemical space and the generation of novel drug candidates with potentially improved pharmacological profiles. The protocols detailed in this guide provide a solid foundation for researchers to leverage this important scaffold in their drug development programs.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. mdpi.com [mdpi.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: A Robust Protocol for the Synthesis of 4-Arylthiomorpholine 1,1-Dioxide Analogs via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-arylthiomorpholine 1,1-dioxide scaffold is a privileged structure in modern medicinal chemistry, serving as a key intermediate in the development of novel therapeutics, particularly for neurological disorders and oncology.[1][2] Its synthesis, primarily achieved through carbon-nitrogen (C-N) bond formation, is a critical step in drug discovery pipelines. While classical methods like the Ullmann condensation exist, they often require harsh conditions.[3][4] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a superior method, offering a broad substrate scope, greater functional group tolerance, and milder reaction conditions.[5][6] This document provides a detailed, field-tested protocol for the synthesis of "4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide" and its analogs, emphasizing the mechanistic rationale behind the procedure to ensure reproducibility and adaptability.
Introduction: The Strategic Importance of the Thiomorpholine 1,1-Dioxide Scaffold
The thiomorpholine 1,1-dioxide moiety is a versatile building block in pharmaceutical design.[7] The sulfone group is a stable, polar functional group that can act as a hydrogen bond acceptor, while the overall heterocyclic structure can serve as a bioisostere for other rings, like morpholine or piperidine. Replacing a methylene group (CH₂) or an ether oxygen with the sulfone (SO₂) can significantly alter a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability.[8]
The N-arylation of thiomorpholine 1,1-dioxide unlocks a vast chemical space for creating libraries of potential drug candidates. The primary synthetic challenge lies in the efficient formation of the C-N bond between the heterocyclic amine and an aryl partner. The Buchwald-Hartwig amination is a powerful cross-coupling reaction that addresses this challenge by using a palladium catalyst with specialized phosphine ligands to couple amines with aryl halides.[5][9] This method has largely superseded harsher techniques like the copper-catalyzed Ullmann reaction for its reliability and efficiency.[6]
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism of the Buchwald-Hartwig amination is crucial for troubleshooting and adapting the protocol. The reaction proceeds through a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[10]
The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[10]
-
Amine Coordination & Deprotonation : The thiomorpholine 1,1-dioxide coordinates to the Pd(II) center. A strong base then deprotonates the nitrogen atom, forming an amido complex.
-
Reductive Elimination : This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[10]
An unproductive side reaction can occur where the amide undergoes beta-hydride elimination, which is why the choice of ligand and base is critical to favor the desired reductive elimination pathway.[5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a self-validating system. Adherence to the described conditions, particularly regarding the inert atmosphere and anhydrous solvents, is critical for success.
Materials and Reagents
| Reagent | Formula | CAS No. | Supplier Notes |
| Thiomorpholine 1,1-Dioxide | C₄H₉NO₂S | 39093-93-1 | Ensure it is dry.[11] |
| 1-Bromo-4-chlorobenzene | C₆H₄BrCl | 106-39-8 | Aryl bromide is used for optimal reactivity/cost. |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 3375-31-3 | Catalyst precursor. |
| Xantphos | C₃₉H₃₂OP₂ | 161265-03-8 | A robust, air-stable ligand for C-N coupling. |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 865-48-5 | Strong, non-nucleophilic base. Handle in a glovebox. |
| Anhydrous Toluene | C₇H₈ | 108-88-3 | Use from a solvent purification system or sealed bottle. |
| Diethyl Ether (anhydrous) | C₄H₁₀O | 60-29-7 | For extraction. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 12125-02-9 | For quenching the reaction. |
| Brine (Saturated aq. NaCl) | NaCl | 7647-14-5 | For washing during workup. |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 7487-88-9 | Anhydrous, for drying the organic layer. |
| Silica Gel | SiO₂ | 7631-86-9 | 230-400 mesh for column chromatography. |
Step-by-Step Synthesis Protocol
Caption: General experimental workflow for the synthesis.
-
Reaction Setup (Inert Atmosphere is CRITICAL):
-
Place a stirrer bar into a 25 mL oven-dried Schlenk flask.
-
Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate and backfill with dry argon or nitrogen gas three times. Maintain a positive pressure of inert gas for the duration of the setup and reaction.
-
Causality Note: The Pd(0) species, which is the active catalyst, is highly sensitive to atmospheric oxygen. Failure to maintain an inert atmosphere will result in catalyst deactivation and reaction failure.[10]
-
-
Charging Reagents:
-
In a glovebox, or under a strong positive flow of inert gas, add to the Schlenk flask:
-
Thiomorpholine 1,1-Dioxide (135 mg, 1.0 mmol, 1.0 equiv)
-
1-Bromo-4-chlorobenzene (230 mg, 1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (4.5 mg, 0.02 mmol, 2 mol%)
-
Xantphos (23 mg, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv)
-
-
Causality Note: Sodium tert-butoxide is a strong base essential for deprotonating the amine within the catalytic cycle, but it is also highly hygroscopic. It must be handled in an anhydrous environment to maintain its reactivity.[5] An excess of the aryl halide is used to ensure complete consumption of the limiting thiomorpholine starting material.
-
-
Reaction Execution:
-
Add anhydrous toluene (10 mL) to the flask via syringe.
-
Place the flask in a pre-heated oil bath at 100 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS if desired.
-
-
Workup and Extraction:
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether (20 mL) and deionized water (10 mL).
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether (2x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a solid.
-
Synthesis of Analogs
The protocol is highly adaptable for the synthesis of various analogs. By substituting 1-bromo-4-chlorobenzene with other aryl or heteroaryl halides, a diverse library of compounds can be generated.
| Aryl Halide Example | Expected Product Name | Notes |
| 1-Bromo-4-fluorobenzene | 4-(4-Fluorophenyl)thiomorpholine 1,1-Dioxide | Standard conditions apply. |
| 4-Bromobenzonitrile | 4-(4-Cyanophenyl)thiomorpholine 1,1-Dioxide | The cyano group is well-tolerated. |
| 3-Bromoanisole | 4-(3-Methoxyphenyl)thiomorpholine 1,1-Dioxide | Demonstrates tolerance for electron-donating groups. |
| 2-Bromopyridine | 4-(Pyridin-2-yl)thiomorpholine 1,1-Dioxide | Synthesis of heteroaryl analogs is feasible. |
| 1,4-Dibromobenzene | 4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide | Product can be used for subsequent coupling reactions. |
Characterization
The identity and purity of the synthesized compound, this compound, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, proton and carbon environments, and successful C-N bond formation.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Melting Point (MP): To assess purity; a sharp melting point range is indicative of a pure compound. The parent compound this compound is a known chemical and its properties can be compared to literature values.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Wet solvent or reagents.3. Insufficient base. | 1. Improve inert atmosphere technique (e.g., use a glovebox).2. Use freshly dried solvents and reagents.3. Use fresh, high-purity NaOtBu. |
| Side Product Formation | 1. Hydrodehalogenation of aryl halide.2. Reaction temperature too high. | 1. Ensure the system is rigorously deoxygenated.2. Screen lower reaction temperatures (e.g., 80-90 °C). |
| Difficult Purification | Co-elution of product with starting material or ligand. | 1. Optimize the solvent system for column chromatography.2. Consider a different ligand that may be easier to separate. |
Conclusion
The Buchwald-Hartwig amination provides a reliable and versatile strategy for the synthesis of 4-arylthiomorpholine 1,1-dioxide analogs. The detailed protocol herein explains the critical parameters and underlying chemical principles, empowering researchers to confidently produce these valuable compounds for application in drug discovery and development. By understanding the causality behind each step, this protocol can be effectively adapted to generate diverse chemical libraries for screening and lead optimization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. chemimpex.com [chemimpex.com]
- 8. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry | MDPI [mdpi.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thiomorpholine-1,1-dioxide | 39093-93-1 | FT46493 [biosynth.com]
Troubleshooting & Optimization
Common side products in the synthesis of "4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide"
Welcome to the technical support center for the synthesis of 4-(4-chlorophenyl)thiomorpholine 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate.[1][2] Here, we will address specific issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Incomplete Oxidation of the Thiomorpholine Ring
Question: My reaction to oxidize 4-(4-chlorophenyl)thiomorpholine to the corresponding 1,1-dioxide is showing incomplete conversion. My NMR analysis indicates the presence of a significant amount of the sulfoxide intermediate. What is causing this and how can I drive the reaction to completion?
Answer: This is a classic case of partial oxidation. The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate.[3][4] The rate of the second oxidation step (sulfoxide to sulfone) can sometimes be slower than the first, leading to an accumulation of the sulfoxide.
Causality:
-
Insufficient Oxidant: The most common reason is an inadequate amount of the oxidizing agent. A stoichiometric amount might not be enough to overcome the potential for side reactions or decomposition of the oxidant.
-
Reaction Conditions: Temperature and reaction time play a crucial role. The second oxidation step may require more forcing conditions (higher temperature or longer reaction time) than the first.
-
Choice of Oxidant: Some oxidizing agents are more effective than others for converting sulfoxides to sulfones. While hydrogen peroxide is common, its reactivity can be influenced by catalysts and pH.[5]
Troubleshooting Protocol: Driving the Oxidation to Completion
-
Increase Oxidant Stoichiometry: Incrementally increase the equivalents of your oxidizing agent (e.g., hydrogen peroxide, m-CPBA). A common starting point is 2.2-2.5 equivalents.
-
Optimize Reaction Temperature: If you are running the reaction at room temperature, consider gently heating it to 40-50 °C. Monitor the reaction progress by TLC or LC-MS to avoid potential degradation.
-
Extend Reaction Time: Allow the reaction to stir for a longer period. Take aliquots every few hours to determine the point of maximum conversion.
-
Consider a Different Oxidant: If hydrogen peroxide is not effective, consider using an alternative such as:
-
m-Chloroperoxybenzoic acid (m-CPBA): A highly effective but less atom-economical oxidant.
-
Potassium permanganate: A strong oxidant that should be used with care to avoid over-oxidation of other functional groups.[2]
-
Oxone® (potassium peroxymonosulfate): A versatile and often highly efficient oxidant for this transformation.
-
| Parameter | Recommendation | Rationale |
| Oxidant (H₂O₂) | 2.2 - 3.0 eq. | Ensures complete conversion of the sulfoxide intermediate. |
| Temperature | 40 - 60 °C | Increases the rate of the second oxidation step. |
| Reaction Time | 12 - 24 h | Allows sufficient time for the slower second oxidation to complete. |
| Alternative Oxidant | m-CPBA (2.2 eq.) | Offers higher reactivity for the sulfoxide to sulfone conversion. |
Issue 2: Formation of Aniline Byproducts in Reductive Cyclization
Question: I am synthesizing this compound via a one-pot reductive cyclization of 4-chloronitrobenzene with divinyl sulfone. However, I am isolating a significant amount of 4-chloroaniline as a byproduct. Why is this happening?
Answer: The formation of 4-chloroaniline is a common side product in this reaction, particularly when using reducing agents like indium in the presence of an acid.[6] The reaction proceeds by in situ reduction of the nitro group to an amino group, which then undergoes a double Michael addition to divinyl sulfone.
Causality:
-
Over-reduction: If the cyclization step (the double Michael addition) is slow, the highly reactive reducing conditions can lead to the simple reduction of the nitro group to an amine without subsequent cyclization.
-
Protic Conditions: Strong acids can favor the formation of the aniline byproduct over the desired cyclization.[6] The choice of acid and its concentration are critical. Acetic acid is often a good choice as it is a weaker acid.[6]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for reducing aniline byproducts.
Mitigation Protocol:
-
Acid Choice: Replace strong acids with a weaker acid like acetic acid. A significant excess (e.g., 10 equivalents) of acetic acid can improve the yield of the desired product.[6]
-
Temperature Control: Running the reaction at reflux in methanol can favor the cyclization reaction over simple reduction.[6]
-
Stoichiometry: Carefully control the stoichiometry of your reagents. Ensure that one equivalent of divinyl sulfone is used for every equivalent of the nitroarene.
Issue 3: Side Products from N-Arylation with Bis(2-chloroethyl) Ether Precursors
Question: I am attempting a synthesis that involves the N-alkylation of 4-chloroaniline with a bis(2-haloethyl) precursor, but I'm observing multiple spots on my TLC plate that are difficult to characterize. What are the likely side products?
Answer: When using bifunctional alkylating agents like bis(2-chloroethyl) ether or similar reagents, several side reactions can occur, leading to a complex product mixture.
Causality & Potential Side Products:
-
Mono-alkylation: The reaction may stop after the first alkylation, resulting in N-(2-chloroethyl)-4-chloroaniline. This can be due to insufficient base, low reaction temperature, or steric hindrance.
-
Di-alkylation of the Aniline: It's possible for two molecules of the bis(2-haloethyl) precursor to react with one molecule of 4-chloroaniline, although this is less likely due to steric hindrance.
-
Elimination Reactions: In the presence of a strong base, the haloethyl groups can undergo elimination to form vinyl ethers, which can then polymerize or lead to other unwanted products.
-
Intermolecular Reactions: Two molecules of mono-alkylated aniline can react to form a piperazine derivative.
Visualizing the Reaction Pathways:
References
Technical Support Center: Overcoming Challenges in the N-arylation of Thiomorpholine 1,1-dioxide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-arylation of thiomorpholine 1,1-dioxide. This guide is designed for researchers, chemists, and drug development professionals who are working with this specific transformation. The N-arylation of this cyclic sulfonamide presents unique challenges due to the electronic properties of the sulfone group, which deactivates the nitrogen nucleophile. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
The two primary methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type condensation.[1][2] While both are powerful C-N bond-forming reactions, success with thiomorpholine 1,1-dioxide requires careful optimization of catalysts, ligands, bases, and reaction conditions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing a clear path from problem to solution.
Q1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix this?
A1: This is the most common issue and typically points to a problem with one of the core reaction components: the catalyst system, the base, or the reaction environment. The strong electron-withdrawing effect of the sulfone group in thiomorpholine 1,1-dioxide reduces the nucleophilicity of the nitrogen, making the reaction more demanding than a typical amine arylation.
Systematic Troubleshooting Steps:
-
Verify the Integrity of the Reaction Environment: Buchwald-Hartwig catalysts, in particular, are sensitive to oxygen. Ensure your solvent was properly degassed and that the reaction was set up under an inert atmosphere (Argon or Nitrogen) using a glovebox or Schlenk techniques.[3]
-
Evaluate the Catalyst and Ligand: The choice of ligand is critical. For a moderately challenging substrate like a cyclic sulfonamide, a highly active catalyst system is required.
-
For Aryl Bromides/Iodides: Start with a robust, general ligand like XantPhos.[4][5]
-
For Challenging Aryl Chlorides: Aryl chlorides are notoriously difficult to activate.[6] This requires a more electron-rich and sterically hindered ligand to facilitate the oxidative addition step. Consider ligands from the biarylphosphine class, such as RuPhos or XPhos.[7]
-
-
Re-evaluate Your Choice of Base: The base serves to deprotonate the sulfonamide, but its strength and solubility are critical.
-
Strength: A strong base like sodium tert-butoxide (NaOtBu) is often effective but can cause decomposition with sensitive functional groups.[6] If you suspect decomposition, switch to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Solubility: Poor solubility of an inorganic base is a frequent cause of reaction failure.[6] Ensure vigorous stirring. In some cases, changing the solvent can improve the solubility and efficacy of the base.
-
-
Increase Reaction Temperature: If the above steps do not lead to improvement, the reaction may have a high activation energy. Gradually increase the temperature in 10-20 °C increments. A common range for these couplings is 80-120 °C.[8]
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common N-arylation issues.
Q2: My starting material is consumed, but my desired product yield is low, and I see significant biaryl byproducts. How can I suppress this side reaction?
A2: The formation of a biaryl byproduct (from the homocoupling of your aryl halide) suggests that the reductive elimination step to form the C-N bond is slow relative to competing pathways in the catalytic cycle.
-
Optimize Ligand-to-Metal Ratio: Using a slightly higher ligand-to-palladium ratio can sometimes suppress side reactions by ensuring the metal center remains coordinated and less prone to side reactions.
-
Lower the Temperature: High temperatures can sometimes favor homocoupling. Once conversion is achieved, try running the reaction at a lower temperature for a longer period.
-
Change the Ligand: Some ligands are more prone to promoting homocoupling than others. Switching to a different class of ligand, for example from a bidentate ligand like BINAP to a bulky monophosphine ligand, can alter the geometry at the metal center and disfavor the homocoupling pathway.[1]
Q3: My aryl chloride substrate is unreactive, even with specialized ligands. What are my options?
A3: Aryl chlorides are the most challenging aryl halide substrates due to the strength of the C-Cl bond, which makes the initial oxidative addition step to the Pd(0) catalyst difficult.[6]
-
Use a Top-Tier Catalyst System: This is a situation where the most active, state-of-the-art catalysts are required. Use a pre-formed catalyst or a combination of a palladium source (like Pd(OAc)₂) with a highly electron-rich and sterically hindered biarylphosphine ligand.
-
Switch to an Alternative Coupling Partner: If synthetically feasible, convert the aryl chloride to the more reactive aryl bromide or aryl iodide. This is often the most practical and cost-effective solution.
-
Consider Ullmann Conditions: While traditional Ullmann reactions require harsh conditions, modern protocols using copper catalysts with specific ligands (like phenanthrolines or diamines) can sometimes be effective for unreactive aryl chlorides where palladium-based systems fail.[2][9]
Frequently Asked Questions (FAQs)
Q1: Which is the better general method for this reaction: Buchwald-Hartwig or Ullmann-type coupling?
A1: Both methods have their merits.
-
Buchwald-Hartwig (Palladium-catalyzed): This is generally the first choice for most researchers. It typically proceeds under milder conditions, has a broader substrate scope, and is more tolerant of various functional groups.[1][10] The primary drawback is the cost and potential toxicity of palladium catalysts and the specialized phosphine ligands.
-
Ullmann-type (Copper-catalyzed): This is a more classical method that is attractive due to the lower cost of copper.[10] However, traditional Ullmann reactions require very high temperatures (>200 °C) and stoichiometric amounts of copper.[2] Modern ligand-accelerated Ullmann reactions are much improved but can still require higher temperatures than Buchwald-Hartwig and may have a narrower substrate scope.[9]
For thiomorpholine 1,1-dioxide, a Buchwald-Hartwig approach is recommended as the starting point due to its generally higher reliability and milder conditions.
Q2: What is the mechanistic role of the base, and why is the choice so important?
A2: The base plays a crucial role in the catalytic cycle, and its function is twofold.[11] First, it deprotonates the thiomorpholine 1,1-dioxide N-H bond to generate the active nitrogen nucleophile (the sulfonamidate anion). Second, it neutralizes the acid (HX) that is formed during the reaction.
The choice is critical because:
-
Basicity (pKa): The base must be strong enough to deprotonate the sulfonamide, which is more acidic than a typical amine but still requires a reasonably strong base.
-
Compatibility: A very strong base like NaOtBu can cause unwanted side reactions, such as the decomposition of substrates with sensitive functional groups like esters.[6]
-
Solubility: As mentioned in the troubleshooting guide, an insoluble base will be ineffective, leading to low or no reaction.[6]
Q3: What are the best practices for setting up the reaction to ensure success and reproducibility?
A3: Attention to detail is paramount for successful cross-coupling reactions.
-
Use High-Purity Reagents: Ensure thiomorpholine 1,1-dioxide, the aryl halide, and the base are pure.
-
Employ Anhydrous and Anaerobic Conditions: Use a dry, degassed solvent. Toluene and dioxane are common choices.[6] Assemble the reaction under an inert atmosphere of argon or nitrogen. The Pd(0) species in the catalytic cycle is readily oxidized by air, which deactivates the catalyst.
-
Precise Stoichiometry: Accurately weigh all components, especially the catalyst and ligand. Catalyst loading is typically low (1-2 mol%).[3]
-
Monitor the Reaction: Track the reaction's progress using an appropriate technique like TLC, GC-MS, or LC-MS to determine the optimal reaction time and avoid potential product degradation from prolonged heating.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Data & Protocols
Table 1: Recommended Starting Conditions for Buchwald-Hartwig N-Arylation
| Component | Recommendation for Aryl Bromide/Iodide | Recommendation for Aryl Chloride | Rationale |
| Pd Source | Pd₂(dba)₃ (1 mol%) or Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1-2 mol%) | Standard, reliable palladium precursors. |
| Ligand | XantPhos (2.5 mol%) | RuPhos or XPhos (3-5 mol%) | XantPhos is a good general-purpose ligand. More electron-rich, bulky ligands are needed for the difficult oxidative addition of aryl chlorides.[7] |
| Base | Cs₂CO₃ (1.5 equiv) or NaOtBu (1.5 equiv) | K₃PO₄ (2.0 equiv) or NaOtBu (1.5 equiv) | Cs₂CO₃ is a strong, soluble base effective for many substrates. NaOtBu is stronger but can be less compatible with some functional groups.[6] |
| Solvent | Toluene or 1,4-Dioxane (0.1 - 0.5 M) | Toluene or 2-MeTHF (0.1 - 0.5 M) | Toluene is a common, effective solvent. Dioxane is also good but is a less "green" option.[6] |
| Temperature | 100-110 °C | 110-120 °C | Higher temperatures are often required to activate the more stable C-Cl bond. |
General Experimental Protocol: Buchwald-Hartwig N-Arylation
This is a general guideline and may require optimization for specific substrates.
-
Preparation (In a Glovebox or under Inert Gas Flow):
-
To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), thiomorpholine 1,1-dioxide (1.2 mmol, 1.2 equiv), and the base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 equiv).
-
In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., XantPhos, 0.025 mmol, 2.5 mol%).
-
Add the catalyst and ligand solids to the reaction flask.
-
-
Reaction Setup:
-
Seal the reaction vessel with a septum or screw cap.
-
Add degassed solvent (e.g., Toluene, to achieve a concentration of ~0.2 M) via syringe.
-
Place the sealed vessel in a preheated heating block or oil bath at the desired temperature (e.g., 110 °C).
-
-
Monitoring:
-
Stir the reaction vigorously.
-
Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
-
Workup:
-
Once complete, allow the reaction to cool to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-aryl thiomorpholine 1,1-dioxide product.
-
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
Stability of "4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide" under acidic or basic conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide (CAS 82222-74-0). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this versatile synthetic intermediate under various experimental conditions. Our goal is to help you anticipate its behavior, troubleshoot potential issues, and ensure the integrity of your results.
Core Concepts: Structural Stability
This compound is a robust molecule, a characteristic attributed to its specific chemical architecture.[1] Understanding its structure is key to predicting its stability.
-
Thiomorpholine 1,1-Dioxide Core: The central heterocyclic ring contains a sulfone group (-SO₂-). The sulfone is the highest stable oxidation state of the sulfur atom in this context, making it highly resistant to further oxidation.[2] This group is exceptionally stable and generally unreactive under common laboratory conditions.[3]
-
N-Aryl Bond: The nitrogen atom of the thiomorpholine ring is bonded to a 4-chlorophenyl group. This N-C bond is generally stable; however, the nitrogen atom retains a lone pair of electrons, allowing it to act as a base and be protonated under acidic conditions.
-
Overall Profile: The compound is a crystalline solid, and its structure contributes to its utility as a reliable building block in multi-step syntheses in the pharmaceutical and agrochemical industries.[1]
Caption: Key structural features governing the compound's stability.
Frequently Asked Questions (FAQs) on Stability
This section addresses common questions encountered during experimental work.
Q1: What is the general, recommended storage and handling advice for this compound?
A1: this compound is stable under normal ambient conditions.[3] For long-term storage, we recommend keeping it in a tightly sealed container in a cool, dark, and dry place, such as a standard laboratory cabinet at room temperature. No special handling beyond standard laboratory practices for chemical solids is typically required.
Q2: How does the compound behave in acidic solutions (e.g., HCl, TFA, Acetic Acid)?
A2: The compound is expected to exhibit high stability in mild to moderately acidic aqueous solutions at room temperature. The primary interaction is the reversible protonation of the thiomorpholine nitrogen atom to form the corresponding ammonium salt. This does not represent degradation.
Significant degradation, such as hydrolysis of the N-aryl bond or ring cleavage, would necessitate harsh conditions, often referred to as "forced degradation" conditions (e.g., concentrated strong acids at elevated temperatures).[4][5] The sulfone group itself is highly resistant to acid-catalyzed hydrolysis.[6]
Q3: My HPLC analysis shows a new peak after an acidic workup. Is this degradation?
A3: While possible under harsh conditions, it is often an analytical artifact. First, confirm that the new peak is not due to the protonated form of the compound having a different retention time. We advise quenching the acidic solution with a base to a neutral pH before injection. If the peak persists, it may be a genuine degradant. We recommend performing a systematic forced degradation study (see Protocol 1) to confirm and identify the impurity, preferably using LC-MS.
Q4: What is the stability profile under basic conditions (e.g., NaOH, K₂CO₃, Amines)?
A4: The compound is largely stable in common aqueous basic solutions (e.g., 1M NaOH) at ambient temperature. The protons on the carbons adjacent (alpha) to the sulfone group are weakly acidic, but their removal requires very strong bases (e.g., organolithiums) not typically used in routine workups. The C-S bonds within the sulfone are very strong and not susceptible to cleavage by common bases.[7] Degradation via cleavage of the N-aryl bond or ring-opening would require extreme conditions, such as fused alkali at very high temperatures, which is a known but drastic procedure for related sulfonate compounds.[8]
Q5: What are the likely degradation pathways under forced acidic or basic conditions?
A5: These pathways are hypothetical under conditions far more severe than typical use. They are investigated during forced degradation studies to develop stability-indicating methods.[5][9]
Caption: Hypothetical degradation pathways under extreme stress conditions.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol is a standard approach based on ICH guidelines to intentionally degrade the sample to test the specificity of an analytical method.[4][5] The goal is typically to achieve 5-20% degradation of the main compound.[5]
Caption: Workflow for a systematic forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL solution of this compound in a suitable organic solvent like acetonitrile (ACN) or methanol (MeOH).
-
Stress Sample Preparation:
-
Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl.
-
Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH.
-
Control: Mix 1 mL of the stock solution with 1 mL of purified water.
-
-
Incubation: Place all samples in a controlled temperature environment (e.g., a 60°C water bath or oven).
-
Time-Point Sampling: Withdraw aliquots from each sample at predetermined intervals (e.g., 2, 4, 8, and 24 hours). Also, analyze an aliquot immediately at T=0.
-
Quenching: Immediately before analysis, neutralize the aliquot.
-
For acidic samples, add an equivalent amount of 0.2 M NaOH.
-
For basic samples, add an equivalent amount of 0.2 M HCl.
-
Dilute all samples to a suitable final concentration with the mobile phase.
-
-
Analysis: Analyze all T=0, control, and stressed samples by a suitable stability-indicating HPLC method.
Guide 2: Recommended Analytical Method
A stability-indicating method is one that can separate the parent compound from its degradation products.
-
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard method. Coupling with Mass Spectrometry (LC-MS) is highly recommended for identifying the mass of any new peaks.
-
Typical Starting Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Summary of Stability Profile
This table provides a quick reference for the expected stability of this compound under various conditions.
| Condition Category | Specific Reagents/Conditions | Expected Stability | Primary Interaction / Potential Degradation |
| Neutral/Storage | Ambient Temp, Dry, Dark | High | Stable for long-term storage. |
| Mild Acid | 0.1 M HCl, Acetic Acid (RT) | High | Reversible protonation of the nitrogen atom. |
| Strong Acid | >1 M HCl, >60°C | Low to Moderate | Potential for slow N-Aryl bond cleavage over extended time. |
| Mild Base | 0.1 M NaOH, K₂CO₃ (RT) | High | Generally stable, no significant degradation expected. |
| Strong Base | >1 M NaOH, >60°C | Moderate | Potential for slow ring-opening or other cleavage pathways. |
| Oxidation | H₂O₂, m-CPBA | High | The sulfone group is already in a high oxidation state. |
| Reduction | NaBH₄, H₂/Pd | High | Sulfones are resistant to common reducing agents. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sulfone - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 9. biopharminternational.com [biopharminternational.com]
Optimizing reaction conditions for the synthesis of "4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide"
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic procedure.
I. Core Synthesis Protocol: Buchwald-Hartwig Amination
The recommended synthesis for this compound is a palladium-catalyzed Buchwald-Hartwig amination reaction. This method offers high yields and good functional group tolerance.
Experimental Protocol
Reaction Scheme:
Reagents and Materials:
-
1-Bromo-4-chlorobenzene
-
Thiomorpholine 1,1-dioxide
-
Cesium carbonate (Cs₂CO₃)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Toluene, anhydrous
Step-by-Step Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add cesium carbonate (1.5 eq), thiomorpholine 1,1-dioxide (1.2 eq), and 1-bromo-4-chlorobenzene (1.0 eq).
-
Catalyst Preparation: In a separate glovebox, prepare the palladium catalyst by mixing Pd₂(dba)₃ (0.01 eq) and Xantphos (0.02 eq) in anhydrous toluene.
-
Reaction Setup: Add the catalyst solution to the Schlenk flask containing the reagents. Add enough anhydrous toluene to achieve a 0.1 M concentration of the limiting reagent.
-
Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Question: I am not getting the desired product, or the yield is very low. What could be the issue?
Answer: Low or no product yield in a Buchwald-Hartwig amination can stem from several factors. Let's diagnose the potential causes:
-
Inactive Catalyst: The palladium catalyst is sensitive to air and moisture. Ensure that the catalyst was handled under an inert atmosphere (glovebox or Schlenk line) and that the toluene was anhydrous.
-
Insufficient Base: Cesium carbonate is crucial for the deprotonation of thiomorpholine 1,1-dioxide. Ensure that the base is of high purity and has been properly stored to prevent hydration.
-
Reaction Temperature: The reaction temperature of 110 °C is critical for the catalytic cycle. Verify the temperature of your reaction setup.
-
Ligand Choice: Xantphos is an effective ligand for this transformation, but other bulky electron-rich phosphine ligands like RuPhos or JohnPhos could be trialed if yield issues persist.
Problem 2: Presence of Side Products
Question: I have obtained the product, but it is contaminated with significant impurities. What are the likely side products and how can I avoid them?
Answer: The primary side product in this reaction is often the result of hydrodehalogenation of the starting material, 1-bromo-4-chlorobenzene, leading to chlorobenzene. This can occur if the catalytic cycle is interrupted or if there are sources of active hydrogen.
-
Minimizing Hydrodehalogenation: Ensure all reagents and solvents are scrupulously dry. The presence of water can lead to the formation of palladium hydride species that promote this side reaction.
-
Homocoupling: Another potential side product is the homocoupling of 1-bromo-4-chlorobenzene to form 4,4'-dichlorobiphenyl. This is often a sign of an inefficient catalytic system. Re-evaluating the catalyst and ligand ratio can help minimize this impurity.
Problem 3: Difficult Purification
Question: The crude product is difficult to purify by column chromatography. Are there alternative methods?
Answer: this compound is a polar compound, which can make silica gel chromatography challenging.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent alternative for purification. Try screening various solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (C18 silica) can provide better separation than normal-phase silica gel.
III. Frequently Asked Questions (FAQs)
Q1: Why is cesium carbonate used as the base?
A1: Cesium carbonate is a strong, non-nucleophilic base that is highly effective in Buchwald-Hartwig aminations. Its high solubility in organic solvents compared to other inorganic bases like potassium carbonate facilitates the reaction.
Q2: Can I use a different palladium catalyst?
A2: While Pd₂(dba)₃ with Xantphos is a robust system, other palladium sources like Pd(OAc)₂ can also be used. However, the choice of ligand is critical and may need to be re-optimized.
Q3: What is the role of the Xantphos ligand?
A3: Xantphos is a bulky, electron-rich bisphosphine ligand. Its wide bite angle is well-suited to stabilize the palladium center and promote the reductive elimination step of the catalytic cycle, which is often the rate-limiting step.
Q4: Is it possible to use 1,4-dichlorobenzene instead of 1-bromo-4-chlorobenzene?
A4: While technically possible, the C-Cl bond is less reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This would likely require more forcing reaction conditions (higher temperature, longer reaction time) and may lead to lower yields.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity of this compound should be confirmed by a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by HPLC or elemental analysis.
IV. Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
V. Data Summary
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | Robust and efficient for this type of C-N bond formation. |
| Base | Cesium Carbonate | Strong, non-nucleophilic base with good solubility. |
| Solvent | Anhydrous Toluene | High boiling point and good solvent for the reagents. |
| Temperature | 110 °C | Optimal for driving the catalytic cycle to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the air-sensitive palladium catalyst. |
VI. References
-
Buchwald-Hartwig Amination: Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. --INVALID-LINK--
-
Palladium Catalysts in Organic Synthesis: de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. --INVALID-LINK--
-
Synthesis of Thiomorpholine 1,1-Dioxide Derivatives: A search on chemical databases like SciFinder or Reaxys will provide specific examples and further details on the synthesis of related compounds. These databases are proprietary and require a subscription. A general search on Google Scholar can also yield relevant publications.
Removal of catalyst impurities from "4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide"
Topic: Purification of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk
Introduction: The Critical Importance of Purity
Welcome to the technical support center. This guide is designed to provide in-depth, practical solutions for a common challenge in pharmaceutical synthesis: the removal of residual catalyst impurities from the final product. Our focus today is on This compound , a key intermediate in the development of various therapeutic agents.[1]
The synthesis of this molecule, particularly the formation of the C-N bond between the chlorophenyl ring and the thiomorpholine moiety, often employs transition metal catalysts, with palladium being a frequent choice in modern cross-coupling reactions.[2][3] While these catalysts are essential for efficient synthesis, their presence in the final active pharmaceutical ingredient (API) is strictly regulated due to potential toxicity.[4][5][6] The International Council for Harmonisation (ICH) Q3D guidelines set stringent limits on elemental impurities, making their removal a non-negotiable step in the drug development process.[3][6][7]
This guide provides a structured, question-and-answer-based approach to troubleshooting and optimizing the purification of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the likely source of metal contamination in my synthesis of this compound?
The most probable source is the catalyst used in a C-N cross-coupling reaction, such as a Buchwald-Hartwig amination. These reactions have become indispensable in the pharmaceutical industry for their efficiency in forming carbon-heteroatom bonds.[3][5]
Commonly used catalytic systems include:
-
Palladium Sources: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
-
Ligands: Various phosphine-based ligands (e.g., Xantphos, BINAP) are used to stabilize the palladium and facilitate the catalytic cycle.
After the reaction, residual palladium can exist in several forms: soluble Pd(II) complexes, Pd(0) nanoparticles, or precipitated palladium black. The specific form dictates the most effective removal strategy.
Q2: Before I start purification, how can I accurately determine the level of palladium contamination?
Quantifying the initial contamination level is a critical first step. It establishes a baseline and helps you assess the efficacy of your chosen purification method.
-
Gold Standard Quantitative Methods: For final quality control and regulatory submission, highly sensitive techniques are required.[8]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The most common and sensitive method for detecting trace metals.[6][8][9]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another robust technique for elemental analysis.[6][9]
-
Atomic Absorption Spectroscopy (AAS): A well-established method for quantifying specific metals.[6][9]
-
-
In-Process Monitoring: For rapid screening of different purification conditions during development, faster methods can be employed.
-
X-Ray Fluorescence (XRF): A non-destructive technique that can provide rapid quantification of palladium in solid samples.[4]
-
Colorimetric/Fluorimetric Kits: Commercially available kits can offer a quick, semi-quantitative assessment of palladium levels, which is useful for optimizing scavenging protocols before committing to more expensive ICP-MS analysis.[8][9]
-
Troubleshooting Guide: Step-by-Step Purification Strategies
This section outlines a logical progression of purification techniques, from basic methods to more advanced solutions.
Caption: General workflow for catalyst removal and purification.
Problem 1: My initial workup failed to remove significant amounts of catalyst. Where do I start?
Start with classical purification techniques. These methods are often cost-effective and can be sufficient if the palladium species are not strongly complexed with your product.
Recrystallization is a powerful technique for purifying solid compounds, leveraging the solubility differences between your product and impurities at varying temperatures.[10] Sulfones, like your target molecule, can often be successfully recrystallized.[11][12]
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Choose a solvent or solvent system where the compound is highly soluble at high temperatures but sparingly soluble at room or cold temperatures. Good starting points for a polar sulfone include ethanol, isopropanol, or ethyl acetate/heptane mixtures.[13]
-
Dissolution: In an appropriately sized flask, add the crude solid and a stir bar. Heat the solvent to boiling and add it portion-wise to the solid with vigorous stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount (1-2% w/w) of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and charcoal, if used). This step is crucial to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the purified crystals under vacuum.
Troubleshooting:
-
Oiling Out: If the product separates as an oil, reheat the solution, add more solvent, and allow it to cool even more slowly.
-
Poor Recovery: The compound may be too soluble in the chosen solvent. Try a more non-polar solvent or a solvent mixture.
Activated carbon can adsorb palladium species onto its porous surface.[2] However, it can also adsorb the product, potentially leading to yield loss.[14]
Experimental Protocol: Activated Carbon Treatment
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Ethyl Acetate).[15]
-
Adsorption: Add activated carbon (typically 5-10% w/w relative to the crude product) to the solution.
-
Stirring: Stir the suspension at room temperature or gentle heat (e.g., 40-50 °C) for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Recovery: Thoroughly wash the carbon/Celite cake with fresh solvent to recover any adsorbed product.[15]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
Problem 2: Classical methods are not sufficient. The palladium level is still above the acceptable limit. What is the next step?
When simple adsorption or crystallization is insufficient, you need a more targeted approach. Metal scavengers are designed for selectively removing metal ions from solution through chemisorption.[5][7] They consist of a solid support (typically silica or a polymer) functionalized with a chelating group that has a high affinity for the target metal.[5][16]
Caption: Decision tree for selecting an appropriate metal scavenger.
The choice of scavenger is critical and depends on factors like the oxidation state of the palladium and the solvent system.[14] For palladium removal post-coupling reactions, sulfur-based scavengers are often the most effective due to the high affinity of sulfur for palladium.[5]
| Scavenger Functional Group | Primary Target | Comments |
| Thiol / Thiol-Urea | Pd(II), Pt, Ru, Rh | Highly effective for common palladium oxidation states. A good first choice for screening.[14] |
| Amines (Primary, Secondary) | Pd, Cu, Ru | Good general-purpose scavengers. |
| Triaminetetraacetic Acid (TMT) | Pd, Hg, Pb | A very strong and versatile scavenger, often effective where others fail.[17] |
Experimental Protocol: Batch Scavenging
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, Toluene, Acetonitrile).
-
Scavenger Addition: Add the selected silica- or polymer-based scavenger. A common starting point is 5-10 equivalents relative to the initial amount of catalyst used.[14]
-
Reaction: Stir the mixture for 4-16 hours. The reaction can often be performed at room temperature, but gentle heating (40-60 °C) can sometimes improve kinetics and efficiency.[14][18]
-
Filtration: Remove the scavenger by filtration.
-
Washing: Wash the scavenger resin thoroughly with fresh solvent to recover any bound product.
-
Analysis: Concentrate the filtrate and analyze for residual palladium content using ICP-MS.
Problem 3: The metal scavenger worked, but my product yield is very low.
This indicates non-specific binding of your product to the scavenger support. Your product, containing a sulfone and a secondary amine within the thiomorpholine ring, has polar functional groups that could potentially interact with the scavenger surface.
Troubleshooting Product Loss:
-
Reduce Scavenger Equivalents: Using a large excess of scavenger is a common cause of product loss.[15] Titrate the amount down to find the optimal balance between palladium removal and yield.
-
Optimize Conditions: Reduce the scavenging time and/or temperature. Over-exposure can increase non-specific binding.
-
Thorough Washing: Ensure you are washing the filtered scavenger cake with an adequate volume of fresh solvent. Sometimes a slightly more polar solvent can help desorb the product without releasing the palladium.
-
Change Scavenger Support: Silica-based scavengers are generally robust and compatible with many solvents.[7] However, if you suspect strong interaction with the silica surface, trying a polymer-supported scavenger could be a solution.
Summary: Comparison of Purification Methods
| Method | Selectivity | Cost | Scalability | Key Challenge |
| Recrystallization | Moderate-High | Low | High | Finding a suitable solvent; potential for co-crystallization. |
| Activated Carbon | Low | Very Low | High | Low selectivity can lead to significant product loss.[14] |
| Filtration Aid (Celite) | N/A (Physical) | Low | High | Only effective for insoluble/precipitated metal particles.[19][20] |
| Metal Scavengers | Very High | High | Moderate-High | Cost of the scavenger; potential for non-specific product binding. |
By systematically applying these troubleshooting steps and validating each stage with appropriate analytical techniques, you can confidently and efficiently remove catalyst impurities to meet the rigorous standards required for pharmaceutical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 3. Large Scale Metal Scavenging and Associated Decolorization at CARBOGEN AMCIS Shanghai [carbogen-amcis.com]
- 4. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A risk mitigation approach to detecting and quantifying metals in APIs [cleanroomtechnology.com]
- 7. silicycle.com [silicycle.com]
- 8. arborassays.com [arborassays.com]
- 9. books.rsc.org [books.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. crimsonpublishers.com [crimsonpublishers.com]
- 17. biotage.com [biotage.com]
- 18. Metal Scavengers [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in "4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide" synthesis
Welcome to the technical support center for the synthesis of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. We will delve into the critical aspects of the synthesis, from reaction mechanisms to purification strategies, providing you with the expertise to troubleshoot low conversion rates and other experimental hurdles.
I. Overview of the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): Formation of the C-N bond by reacting a suitable 4-chlorophenyl precursor with thiomorpholine.
-
Oxidation: Conversion of the sulfide in the thiomorpholine ring to a sulfone.
This guide will address potential pitfalls in both stages of the synthesis and provide actionable solutions.
II. Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered during the synthesis of this compound.
Q1: What is the most likely cause of low yield in the first step (Nucleophilic Aromatic Substitution)?
Low yields in the SNAr reaction are often attributed to insufficient activation of the aromatic ring or suboptimal reaction conditions. The chlorine atom on the phenyl ring is not sufficiently activated for nucleophilic attack by itself. Therefore, an electron-withdrawing group (EWG) ortho or para to the chlorine is typically required to facilitate the reaction.[1][2][3] If you are starting with 1,4-dichlorobenzene, the reaction will be very slow. A better starting material is 1-chloro-4-nitrobenzene. The nitro group strongly activates the ring towards nucleophilic attack.
Q2: I am observing multiple spots on my TLC plate after the oxidation step. What are the likely side products?
The most common side product is the corresponding sulfoxide, which is an intermediate in the oxidation of the sulfide to the sulfone.[4] Incomplete oxidation will result in a mixture of the starting material, the sulfoxide, and the desired sulfone. Over-oxidation is less common for this specific substrate under controlled conditions but can lead to ring-opening or other degradation products if harsh oxidants or prolonged reaction times are used.
Q3: How can I effectively remove the sulfoxide impurity from my final product?
Separating the sulfone from the sulfoxide can be challenging due to their similar polarities. Column chromatography is the most effective method. A carefully selected solvent system with a gradual increase in polarity will be necessary. Alternatively, you can try to push the reaction to completion by adding more oxidant or increasing the reaction time, while carefully monitoring for the formation of other impurities.
Q4: What are the best oxidizing agents for converting the thiomorpholine to the sulfone?
Several oxidizing agents can be used for this transformation. Some common and effective options include:
-
Hydrogen Peroxide (H₂O₂): Often used in combination with a catalyst such as a metal compound. It is an environmentally friendly option.[5][6]
-
Potassium Permanganate (KMnO₄): A strong and inexpensive oxidizing agent. Careful control of stoichiometry and temperature is crucial to avoid over-oxidation.[5]
-
m-Chloroperoxybenzoic acid (m-CPBA): A widely used and selective oxidizing agent for converting sulfides to sulfoxides and sulfones.
The choice of oxidant will depend on the scale of your reaction, available resources, and desired selectivity.[6][7]
III. Troubleshooting Guide: Low Conversion Rates
This section provides a more in-depth guide to troubleshooting low conversion rates in the synthesis of this compound.
Problem 1: Low Yield in the Nucleophilic Aromatic Substitution Step
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Poor Substrate Activation | The aromatic ring is not sufficiently electron-deficient for the nucleophilic attack by thiomorpholine. | Use a starting material with a strong electron-withdrawing group (e.g., -NO₂) para to the chlorine atom, such as 1-chloro-4-nitrobenzene.[1][2] |
| Suboptimal Reaction Temperature | The reaction may be too slow at lower temperatures. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Be cautious of potential side reactions at higher temperatures. |
| Inappropriate Solvent | The solvent may not be suitable for dissolving the reactants or facilitating the reaction. | Use a polar aprotic solvent such as DMF, DMSO, or NMP, which are known to accelerate SNAr reactions. |
| Presence of Water | Water can compete with the thiomorpholine as a nucleophile and can also affect the solubility of the reactants. | Ensure all reagents and glassware are dry. Use anhydrous solvents. |
| Base Incompatibility | An inappropriate base or an incorrect amount of base can hinder the reaction. | Use a non-nucleophilic base such as K₂CO₃ or Et₃N to neutralize the HCl formed during the reaction. Ensure at least one equivalent of base is used. |
Experimental Workflow for Troubleshooting Low SNAr Yield:
Caption: Troubleshooting workflow for low yield in the SNAr step.
Problem 2: Incomplete Oxidation to the Sulfone
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Insufficient Oxidant | The stoichiometric amount of the oxidizing agent is not enough to convert all the sulfide to the sulfone. | Increase the equivalents of the oxidizing agent. For example, when using H₂O₂, at least two equivalents are needed. Monitor the reaction by TLC to avoid over-oxidation. |
| Low Reaction Temperature | The oxidation reaction may be too slow at the current temperature. | Gently warm the reaction mixture. Some oxidations, like with KMnO₄, may require cooling initially to control the exotherm, followed by warming to drive the reaction to completion. |
| Poor Solubility | The starting material may not be fully dissolved in the reaction solvent, leading to a heterogeneous reaction and incomplete conversion. | Choose a solvent that dissolves the starting material well. Acetic acid or a mixture of solvents can sometimes be effective. |
| Decomposition of Oxidant | Some oxidizing agents, like H₂O₂, can decompose over time, especially in the presence of metal impurities or at elevated temperatures. | Use a fresh batch of the oxidizing agent. Add the oxidant portion-wise to maintain its concentration throughout the reaction. |
| Incorrect pH | The reactivity of some oxidizing agents is pH-dependent. | Adjust the pH of the reaction mixture if necessary. For example, KMnO₄ oxidations are often carried out under acidic or basic conditions. |
Reaction Scheme: Oxidation of Thiomorpholine to Sulfone
Caption: Oxidation of the thiomorpholine to the corresponding sulfone.
IV. Detailed Experimental Protocols
The following are representative protocols for the synthesis of this compound. Note: These are general guidelines and may need to be optimized for your specific laboratory conditions. Always perform a thorough risk assessment before starting any chemical synthesis.
Protocol 1: Synthesis of 4-(4-Chlorophenyl)thiomorpholine
-
To a solution of 1-chloro-4-nitrobenzene (1 eq.) in a suitable solvent (e.g., DMF, 10 mL/mmol), add thiomorpholine (1.2 eq.) and potassium carbonate (1.5 eq.).
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum. This will yield 4-(4-nitrophenyl)thiomorpholine.
-
For the reduction of the nitro group, dissolve the product from the previous step in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalyst, such as 10% Pd/C, and subject the mixture to hydrogenation (H₂ balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 4-(4-aminophenyl)thiomorpholine.
-
The amino group can then be converted to the chloro group via a Sandmeyer reaction.
Alternatively, a more direct route may be available depending on the starting materials.
Protocol 2: Oxidation to this compound
-
Dissolve 4-(4-Chlorophenyl)thiomorpholine (1 eq.) in glacial acetic acid (10 mL/mmol).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 30% hydrogen peroxide (2.5 eq.) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material and the sulfoxide intermediate.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated white solid by filtration.
-
Wash the solid thoroughly with water to remove any residual acetic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure this compound.[8]
V. References
-
Biotage. (n.d.). Purification of Sulfoxides and Sulfones. Retrieved from a relevant chemical supplier's application note (a general representation of common knowledge).
-
Google Patents. (2014). Method of oxidizing thioether to sulfone. CN103910658A. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from --INVALID-LINK--
-
A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (2016). International Journal of ChemTech Research, 9(5), 335-347. Retrieved from a general academic database.
-
ResearchGate. (n.d.). Selected syntheses and reactions of sulfones. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Sulfone. Retrieved from --INVALID-LINK--
-
TCI EUROPE N.V. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to Solvents in Sulfone Synthesis. Retrieved from a relevant chemical supplier's technical documentation.
-
ResearchGate. (n.d.). 74 questions with answers in SULFONES. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). Thiomorpholine-1,1-dioxide 39093-93-1 wiki. Retrieved from --INVALID-LINK--
-
International Journal of Applied Biology and Pharmaceutical Technology. (2011). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Retrieved from a general academic database.
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
-
Google Patents. (2017). Preparation method of thiomorpholine-1,1-dioxide hydrochloride and intermediate thereof. CN106397356A. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Sulfone - Wikipedia [en.wikipedia.org]
- 5. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. jchemrev.com [jchemrev.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Scale-up Synthesis of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-(4-chlorophenyl)thiomorpholine 1,1-dioxide. As a Senior Application Scientist, I've designed this guide to provide in-depth, practical solutions to the challenges you may encounter during the scale-up of this important pharmaceutical intermediate.[1][2] This resource is structured in a question-and-answer format to directly address specific issues, ensuring scientific integrity and providing actionable insights.
Section 1: Synthesis Overview and Key Considerations
The synthesis of this compound typically involves a two-step process: a Buchwald-Hartwig amination to form the C-N bond, followed by an oxidation of the sulfide to the sulfone.[3][4] Each step presents unique challenges, especially during scale-up.
Diagram: Synthetic Pathway
Caption: General synthetic route for this compound.
Section 2: Troubleshooting the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but can be sensitive to scale-up parameters.[4]
Q1: My Buchwald-Hartwig amination is sluggish or incomplete on a larger scale. What are the likely causes and how can I address them?
A: This is a common issue when transitioning from bench-scale to pilot-plant or manufacturing scale. Several factors could be at play:
-
Insufficient Inert Atmosphere: The palladium catalyst, once activated by the base, is sensitive to oxygen.[5] On a larger scale, ensuring a truly inert atmosphere can be more challenging.
-
Solution: Employ rigorous degassing techniques for solvents and reactants. Use a robust nitrogen or argon blanketing system for the reactor. Standard Schlenk techniques are highly recommended for optimal results.[5]
-
-
Poor Mixing: In larger reactors, inadequate agitation can lead to localized concentration gradients of reactants, base, and catalyst, hindering the reaction rate.
-
Solution: Optimize the stirrer speed and design to ensure efficient mixing. For viscous reaction mixtures, consider a more powerful overhead stirrer.
-
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting materials or solvents.[6]
-
Solution: Use high-purity, dry reagents and solvents.[5] Consider treating the starting materials with activated carbon to remove potential catalyst poisons.
-
-
Incorrect Base Selection or Stoichiometry: The choice and amount of base are critical. While strong bases like sodium tert-butoxide are common, they can be challenging to handle on a large scale and may lead to side reactions with certain functional groups.[6]
-
Solution: Weaker bases like potassium carbonate or cesium carbonate can be effective, although they may require higher temperatures or longer reaction times.[6] A careful evaluation of the base's physical properties (e.g., solubility, particle size) is also important for large-scale operations.
-
Q2: I'm observing significant byproduct formation in my large-scale Buchwald-Hartwig reaction. How can I improve selectivity?
A: Byproduct formation often arises from side reactions like hydrodehalogenation of the aryl halide or homo-coupling of the starting materials.
-
Ligand Selection: The choice of phosphine ligand is crucial for catalyst stability and selectivity.
-
Solution: For sterically hindered substrates, bulky electron-rich ligands often give better results. Bidentate phosphine ligands like BINAP or DPPF can be effective in preventing catalyst dimerization and improving reaction rates and yields.[4]
-
-
Temperature Control: Exothermic reactions can lead to temperature spikes, promoting side reactions.
-
Solution: Ensure adequate cooling capacity for the reactor. A controlled, slow addition of one of the reactants can help manage the exotherm. Preheating the oil bath can help avoid temperature overshooting.[5]
-
Table 1: Recommended Starting Conditions for Scale-up of Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Catalyst Loading | 0.5 - 2 mol% | Balances reaction rate and cost. |
| Ligand | Buchwald or Hartwig 2nd generation ligands | Generally robust and versatile.[4] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Easier to handle on a large scale than alkoxides.[6] |
| Solvent | Toluene, Dioxane, or t-BuOH | Good solubility for reactants and compatible with the reaction.[6] |
| Temperature | 80 - 110 °C | Dependent on substrate reactivity and chosen base. |
Section 3: Troubleshooting the Oxidation Step
The oxidation of the thiomorpholine intermediate to the corresponding sulfone is a critical step that requires careful control to avoid over-oxidation or side reactions.[3]
Q3: The oxidation of my thiomorpholine intermediate with m-CPBA is difficult to control on a large scale, leading to inconsistent yields and impurities. What are the key considerations?
A: meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant, but its use on a large scale has significant safety implications due to its thermal instability and potential for explosive decomposition.[7][8][9]
-
Thermal Safety: m-CPBA is shock-sensitive and can decompose exothermically, especially at high concentrations and elevated temperatures.[7][8]
-
Solution: Always handle m-CPBA with care, avoiding friction and shock.[10] It is crucial to have a thorough understanding of the thermal hazards through techniques like Differential Scanning Calorimetry (DSC).[8] Ensure the reaction is conducted at a controlled, low temperature, typically with an ice bath.[7]
-
-
Solvent Compatibility: The stability of m-CPBA is highly dependent on the solvent. Incompatibility with certain solvents, like DMF, has been reported to cause explosions.[7]
-
Solution: Dichloromethane (DCM) is a common solvent, but even in DCM, high concentrations of m-CPBA can be unstable.[9] Consider alternative, safer oxidizing systems for large-scale work.
-
-
Controlled Addition: The rate of addition of the oxidant is critical to manage the reaction exotherm.
-
Solution: Add the m-CPBA solution portion-wise or via a syringe pump to maintain a consistent internal temperature. The recommended internal temperature should not exceed 10 °C during the addition of m-CPBA into DMF.[7]
-
Q4: What are safer and more scalable alternatives to m-CPBA for the oxidation of the thiomorpholine intermediate?
A: Several alternative oxidizing systems are better suited for large-scale synthesis:
-
Hydrogen Peroxide (H₂O₂): This is a green and cost-effective oxidant. The reaction can be catalyzed by various metal catalysts.[11][12]
-
Protocol: The sulfide can be refluxed in acetic acid with an excess of hydrogen peroxide.[3]
-
-
Urea-Hydrogen Peroxide (UHP) with Phthalic Anhydride: This system offers a metal-free, environmentally benign oxidation that directly converts sulfides to sulfones without the formation of the sulfoxide intermediate.[13] This method is suitable for large-scale applications and often provides high-purity products.[13]
-
Oxone®: This potassium peroxymonosulfate-based oxidant is a versatile and relatively safe choice for sulfide oxidation.
Diagram: Troubleshooting Decision Tree for Oxidation
Caption: A decision tree for troubleshooting common oxidation issues.
Section 4: Purification and Analysis
Q5: I'm having difficulty purifying the final product, this compound, on a large scale. What are some effective strategies?
A: The polarity of the sulfone can make purification challenging.
-
Crystallization: This is often the most efficient method for large-scale purification.
-
Protocol: A solvent screen is essential to identify a suitable solvent or solvent system for recrystallization. Common solvents to try include isopropanol, ethanol, ethyl acetate, and mixtures with heptane.
-
-
Column Chromatography: While less ideal for very large quantities, it can be effective for pilot-scale batches.
Q6: What are the key analytical techniques for characterizing the final product and ensuring its purity?
A: A combination of techniques is necessary to confirm the structure and purity of this compound.
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and quantifying impurities.
-
Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid. The reported melting point is 155-159 °C.[1]
Section 5: Frequently Asked Questions (FAQs)
Q: What are the typical yields for each step?
A: With an optimized process, you can expect yields of 80-95% for the Buchwald-Hartwig amination and 85-98% for the oxidation step.
Q: Are there any specific safety precautions I should take when handling thiomorpholine?
A: Thiomorpholine is a corrosive and flammable liquid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q: Can this synthesis be adapted for a continuous flow process?
A: Yes, both the Buchwald-Hartwig amination and the oxidation can be adapted for continuous flow synthesis. This can offer advantages in terms of safety, scalability, and process control, particularly for the potentially hazardous oxidation step.[15][16]
Q: Where can I find more information on the safety of handling m-CPBA?
A: Several resources provide detailed guidelines on the safe handling of organic peroxides like m-CPBA. It is recommended to consult safety data sheets (SDS) and relevant literature on process safety.[7][8][17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Sulfone synthesis by oxidation [organic-chemistry.org]
- 12. Page loading... [guidechem.com]
- 13. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
Handling and storage guidelines for "4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide" to prevent degradation
Welcome to the technical support guide for 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide (CAS No. 82222-74-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this key synthetic intermediate throughout its handling and storage. By understanding the chemical nature of this compound, you can mitigate risks of degradation and ensure the reproducibility of your experimental results.
Introduction: The Chemical Stability of a Sulfone
This compound is a crystalline solid valued for its role as a stable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its core structure features a thiomorpholine ring where the sulfur atom is fully oxidized to a sulfone. This sulfonyl group (SO₂) is a key feature, imparting significant chemical stability.[3] Unlike sulfides or sulfoxides, the sulfone is highly resistant to further oxidation.[4] However, its stability is not absolute. The electron-withdrawing nature of the sulfonyl group and the presence of other functional moieties can render the molecule susceptible to degradation under specific conditions.[5]
This guide provides a proactive approach to handling and storage, followed by a troubleshooting section to address potential issues you might encounter during your work.
Core Handling and Storage Guidelines
Proper handling and storage are the primary defense against chemical degradation. The following table summarizes the recommended conditions for this compound.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | Room Temperature (<15°C recommended) or Refrigerated (2-8°C) | While stable at ambient temperatures, cooler conditions slow down any potential long-term degradation pathways.[6] For long-term storage (>1 year), refrigeration is advised to maintain optimal purity. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Although not strictly required for short-term storage, an inert atmosphere prevents potential slow oxidation of other parts of the molecule and minimizes exposure to moisture.[7] This is a best-practice for maintaining the highest purity of any research chemical. |
| Light | Amber Vial / Protect from Light | Aryl sulfones can be susceptible to photochemical degradation upon exposure to UV light, which can initiate cleavage of the carbon-sulfur bond.[8] Storing in a dark place or an amber vial is a critical preventative measure. |
| Moisture | Tightly Sealed Container in a Dry Environment | The compound is a solid powder.[9] Adsorption of moisture can lead to clumping and may facilitate hydrolysis under certain pH conditions or in the presence of contaminants. A desiccator is recommended for storage outside of a controlled atmosphere glovebox. |
Troubleshooting Guide: Is My Compound Degrading?
Unexpected experimental outcomes can sometimes be traced back to the integrity of a starting material. This section provides a systematic approach to troubleshooting potential degradation of this compound.
Question: My reaction yield is lower than expected, or the reaction failed entirely. Could my this compound have degraded?
Answer: This is a common concern. Before assuming degradation, it's essential to rule out other experimental variables. However, if you suspect the compound's integrity, follow this workflow:
Question: I'm planning a reaction with a strong reducing agent. Is my compound stable under these conditions?
Answer: Caution is advised. The sulfone group is generally stable, but it is susceptible to reductive cleavage by potent reducing agents.
-
Mechanism Insight: Strong reducing agents, such as alkali metals (Li, Na) in ammonia, samarium(II) iodide (SmI₂), or lithium aluminum hydride (LiAlH₄) with certain catalysts, can cleave the carbon-sulfur bond.[5][10] This process, known as desulfonylation, would destroy the molecule.[11]
-
Experimental Choice: If your synthesis requires harsh reduction, consider if the sulfone moiety is essential in the final product. If it is, you may need to explore alternative, milder reducing agents or redesign your synthetic route to introduce the thiomorpholine dioxide group at a later stage.
Question: The normally white to light yellow powder has developed a brownish tint. What does this mean?
Answer: A significant color change is a primary visual indicator of potential degradation.
-
Causality: Discoloration can result from slow, long-term decomposition, often accelerated by improper storage (exposure to air, light, or moisture).[3] The degradation products may be minor in quantity but highly colored.
-
Actionable Protocol:
-
Do not assume the material is usable. The colored impurities may have catalytic or inhibitory effects on your reaction.
-
Perform an analytical check. Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a ¹H NMR spectrum. Compare it to the reference spectrum from the supplier or your own records of the fresh material.
-
Check for new signals or changes in integration. The appearance of new, small peaks, especially in the aromatic region, could indicate the formation of degradation byproducts.
-
Consider purification if the degradation is minor. Recrystallization may be an option for solids, but it is often more practical and scientifically sound to use a fresh, high-purity batch of the reagent.
-
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to acidic or basic conditions?
A1: The sulfone group itself is highly resistant to both acidic and basic hydrolysis under typical laboratory conditions. However, extreme pH conditions, especially at elevated temperatures, should be approached with caution. Strong bases can deprotonate the carbons alpha to the sulfonyl group, potentially leading to side reactions, though this is less of a concern for the thiomorpholine ring protons compared to a linear alkyl sulfone.[12] Always perform a small-scale trial reaction if you are uncertain about the stability in your specific reaction medium.
Q2: I need to dissolve the compound for my reaction. What are the best practices?
A2: The compound is a solid.[9] When preparing solutions, always use a fresh, dry solvent. If you are preparing a stock solution for later use, it is crucial to store it under the same recommended conditions as the solid: cool, dark, and under an inert atmosphere. The stability in solution is generally lower than in the solid state, so preparing fresh solutions for each experiment is the best practice to ensure consistency.
Q3: Can I store the compound in a standard lab freezer (-20°C)?
A3: Yes, storage at -20°C is acceptable and can prolong the shelf-life of the compound. However, it is critical to ensure the container is tightly sealed to prevent moisture condensation. Before opening, always allow the container to warm completely to room temperature to avoid water condensing on the cold solid.
Q4: What are the potential degradation pathways I should be aware of?
A4: Based on the chemistry of aryl sulfones, the most plausible non-biological degradation pathways involve cleavage of the carbon-sulfur bonds.
This diagram illustrates that the primary threats to the compound's integrity are harsh reductive conditions and exposure to UV light, both leading to the breakdown of the core structure.[5][8]
References
- 1. What Are the Signs of a Healthy, Actively Decomposing Compost Pile? → Learn [lifestyle.sustainability-directory.com]
- 2. chemimpex.com [chemimpex.com]
- 3. aggie-horticulture.tamu.edu [aggie-horticulture.tamu.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 82222-74-0 | TCI EUROPE N.V. [tcichemicals.com]
- 7. Beyond classical sulfone chemistry: metal- and photocatalytic approaches for C–S bond functionalization of sulfones - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00535E [pubs.rsc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Page loading... [wap.guidechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 12. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide vs. 4-(4-Bromophenyl)thiomorpholine 1,1-dioxide
In the intricate process of drug discovery, the strategic selection of molecular building blocks is a pivotal decision that profoundly influences the trajectory of a research program. Aryl-substituted saturated heterocycles, and specifically the thiomorpholine 1,1-dioxide scaffold, are recognized as privileged structures in medicinal chemistry.[1][2] Their incorporation into drug candidates often confers advantageous physicochemical properties, such as enhanced metabolic stability and aqueous solubility.[1][3] Among the most versatile of these intermediates are 4-(4-chlorophenyl)thiomorpholine 1,1-dioxide and its bromo-analogue, 4-(4-bromophenyl)thiomorpholine 1,1-dioxide.[4][5]
The halogen atom on the phenyl ring is not a passive substituent; it is a critical synthetic handle, primarily for elaboration via palladium-catalyzed cross-coupling reactions.[6][7] The choice between a chloro or bromo substituent is a nuanced decision with significant consequences for reactivity, cost, and the overarching synthetic strategy. This guide provides an in-depth, data-supported comparison of these two key building blocks to empower researchers, scientists, and drug development professionals to make the most informed choices for their specific synthetic challenges.
I. Synthesis: A Comparative Analysis of Accessibility
The construction of both halogenated phenylthiomorpholine dioxides typically follows a reliable two-step sequence: 1) N-arylation of thiomorpholine with a suitable haloarene, and 2) oxidation of the resulting sulfide to the sulfone.[8] The thiomorpholine 1,1-dioxide moiety itself is a valuable component in creating bioactive molecules, often serving as a bioisostere for the more common morpholine ring.[1][2]
Caption: General synthetic pathway for 4-(4-halophenyl)thiomorpholine 1,1-dioxides.
While the overall pathway is consistent, the critical difference emerges in the N-arylation step. Aryl bromides are inherently more reactive than aryl chlorides in both nucleophilic aromatic substitution (SNA_r_) and palladium-catalyzed couplings like the Buchwald-Hartwig amination.[9][10] This translates to the synthesis of the bromo-analogue often proceeding under milder conditions and with greater efficiency.
Experimental Protocol: Synthesis of 4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide
-
N-Arylation: In a round-bottom flask, combine thiomorpholine (1.0 eq), 1-bromo-4-fluorobenzene (1.1 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF, approx. 5 mL per mmol of thiomorpholine). Heat the mixture to 100 °C and stir for 12-16 hours. After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel) to yield 4-(4-bromophenyl)thiomorpholine.
-
Oxidation: Dissolve the purified 4-(4-bromophenyl)thiomorpholine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per mmol). Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq) portion-wise, maintaining the internal temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM (2x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the final product, which can be further purified by recrystallization.
Notes on the Synthesis of the Chloro-Analogue
To achieve comparable yields for the N-arylation with a chlorophenyl partner, a palladium-catalyzed Buchwald-Hartwig amination is often necessary.[11][12] This requires the addition of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., a biarylphosphine like SPhos or XPhos) and a strong base (e.g., NaOtBu).[13][14][15] These additional reagents increase the cost and complexity of the synthesis compared to the often thermal, uncatalyzed route available for the bromo-derivative.
Table 1: Comparative Synthesis Data
| Parameter | This compound | 4-(4-Bromophenyl)thiomorpholine 1,1-dioxide |
| Typical N-Arylation Method | Pd-catalyzed (Buchwald-Hartwig) | Thermal SNAr or Pd-catalyzed |
| Typical N-Arylation Yield | 70-85% | 80-95% |
| Oxidation Yield | >95% | >95% |
| Overall Yield | ~65-80% | ~75-90% |
| Relative Cost of Starting Halide | Lower | Higher |
II. Reactivity in Cross-Coupling Reactions: The Decisive Factor
The principal application of these building blocks is to serve as the electrophilic partner in cross-coupling reactions. Here, the fundamental difference in the carbon-halogen bond strength dictates their reactivity profile. The established order of reactivity for aryl halides in palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl.[10]
Caption: Reactivity comparison in Suzuki-Miyaura cross-coupling.
The Bromine Advantage: Reactivity and Versatility
The weaker C-Br bond undergoes oxidative addition to the Pd(0) catalyst more readily than the stronger C-Cl bond.[9] This superior reactivity offers several tangible benefits in a laboratory setting:
-
Milder Reaction Conditions: Suzuki-Miyaura couplings involving the bromo-analogue can frequently be achieved at lower temperatures (sometimes even room temperature) and with shorter reaction times.[16][17]
-
Broader Catalyst Scope: A wider array of standard, often less expensive, palladium catalysts and ligands (e.g., Pd(PPh₃)₄) are effective for activating aryl bromides.[17] In contrast, coupling aryl chlorides typically necessitates more sophisticated, electron-rich, and sterically hindered phosphine ligands to facilitate the challenging oxidative addition step.[18]
-
Enhanced Functional Group Tolerance: The milder conditions associated with coupling aryl bromides can improve the survival of sensitive functional groups present on the coupling partner.
The Chlorine Advantage: Cost and Orthogonal Synthesis
Despite its lower reactivity, the chloro-analogue possesses distinct advantages that make it the optimal choice in certain scenarios:
-
Economic Viability: On a commercial scale, chloro-aromatics are generally more cost-effective than their bromo-counterparts. For large-scale campaigns, this cost difference can be a primary deciding factor.
-
Sequential Cross-Coupling: The significant reactivity differential between a C-Br and a C-Cl bond allows for powerful sequential coupling strategies.[19] In a molecule containing both halogens, the bromine can be selectively reacted first under mild conditions, leaving the chlorine untouched for a second, distinct coupling reaction under more forcing conditions.[10] This enables the controlled and efficient construction of complex, multi-substituted aromatic systems.
Table 2: Typical Suzuki-Miyaura Coupling Comparison
| Parameter | This compound | 4-(4-Bromophenyl)thiomorpholine 1,1-dioxide |
| Typical Catalyst/Ligand System | Pd(OAc)₂ / Biarylphosphine (e.g., SPhos) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Typical Temperature | 80 - 120 °C | Room Temp - 80 °C |
| Relative Reaction Time | Longer | Shorter |
| Typical Yield | Good to Excellent (65-90%) | Excellent (80-98%) |
III. Physicochemical Properties: Subtle but Significant Impacts
While synthetic utility is the primary differentiator, the identity of the halogen atom also subtly modulates the physicochemical properties of the molecule. These small changes can have a meaningful impact on a drug candidate's biological activity and pharmacokinetic profile.
Table 3: Comparative Physicochemical Properties of Halogens
| Property | Chlorine (Cl) | Bromine (Br) | Implication in Drug Design |
| Van der Waals Radius (Å) | 1.75 | 1.85 | Affects steric fit in protein binding pockets. |
| Electronegativity (Pauling) | 3.16 | 2.96 | Influences local dipole moments and potential for halogen bonding. |
| Lipophilicity (Hansch π value) | +0.71 | +0.86 | Impacts solubility, cell permeability, and metabolic stability. |
IV. Conclusion and Strategic Recommendations
The decision between using this compound and its bromo-analogue is a strategic one, contingent on the specific goals, timeline, and budget of a project. Neither is universally superior; they are tools to be selected based on the task at hand.
Choose 4-(4-Bromophenyl)thiomorpholine 1,1-dioxide when:
-
Speed and efficiency are paramount: The higher reactivity facilitates faster reaction times and simpler optimization, which is ideal for rapidly generating analog libraries for structure-activity relationship (SAR) studies.
-
Mild conditions are necessary: The presence of sensitive functional groups in the coupling partner favors the gentler conditions required for C-Br activation.
-
Maximum yield is the primary goal: Aryl bromides consistently provide higher yields in a broader range of cross-coupling reactions.[9]
Choose this compound when:
-
Cost is a major constraint: For large-scale synthesis and process chemistry, the lower cost of the starting material is a significant economic advantage.
-
A sequential coupling strategy is planned: Its lower reactivity allows it to serve as a stable placeholder while a more reactive halide (Br, I) is manipulated elsewhere in the molecule.[19]
-
The coupling partners are robust: If the substrates can tolerate the higher temperatures and stronger bases often required for C-Cl activation, the cost savings may justify its use.
By carefully weighing these factors, synthetic chemists can harness the distinct personalities of these two valuable building blocks to design more elegant, efficient, and effective synthetic routes, thereby accelerating the journey from concept to clinical candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Thiomorpholine | CymitQuimica [cymitquimica.com]
- 6. jmcct.com [jmcct.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. research.rug.nl [research.rug.nl]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Bioactivity Guide: 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide and its Analogs in Drug Discovery
In the landscape of medicinal chemistry, the thiomorpholine scaffold is a privileged structure, recognized for its presence in a variety of pharmacologically active compounds.[1] The oxidation of the sulfur atom to a sulfone (1,1-dioxide) further enhances its chemical stability and potential for biological interactions. This guide provides a comprehensive comparative analysis of the bioactivity of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide and its structurally related analogs, offering insights for researchers, scientists, and drug development professionals.
Introduction to the Core Scaffold: Unveiling the Potential of this compound
This compound serves as a versatile building block in the synthesis of novel therapeutic agents.[2] The presence of the 4-chlorophenyl group attached to the nitrogen of the thiomorpholine 1,1-dioxide core creates a molecule with potential for a range of biological activities. Preliminary research suggests that this compound may possess anti-inflammatory and analgesic properties, making it a person of interest for the development of new drugs targeting pain and inflammation.[2] The thiomorpholine 1,1-dioxide moiety itself has been investigated for its role in compounds targeting autoimmune and inflammatory diseases.[3]
This guide will delve into the comparative bioactivity of this core compound and its analogs, exploring how substitutions on the phenyl ring can modulate its pharmacological profile. We will present a logical framework for the rational design of analogs and provide detailed, validated experimental protocols to assess their bioactivity.
The Rationale for Analog Development: A Structure-Activity Relationship (SAR) Hypothesis
The exploration of analogs of a lead compound is a cornerstone of drug discovery. By systematically modifying the structure of this compound, we can probe the structure-activity relationship (SAR) to identify derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. Our hypothesis is that substitutions on the 4-phenyl ring will significantly impact the compound's interaction with biological targets, such as the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4]
The following diagram illustrates the general workflow for the synthesis and evaluation of these analogs.
References
A Comparative Guide to the Efficacy of Carbonic Anhydrase Inhibitor Scaffolds: A Focus on Thiomorpholine 1,1-Dioxide Derivatives
This guide provides an in-depth, objective comparison of the performance of various chemical scaffolds as inhibitors of carbonic anhydrase (CA) enzymes. While the classical sulfonamide scaffold has long dominated the field, this document will place a particular focus on the emerging potential of inhibitors based on the "4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide" and related thiomorpholine scaffolds. Through the synthesis of existing experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the landscape of carbonic anhydrase inhibitor design.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-metalloenzymes that are crucial for maintaining physiological homeostasis.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in processes ranging from respiration and pH balance to bone resorption and aqueous humor secretion.[2] With 16 known isoforms in humans, the dysregulation of specific CAs is implicated in a host of pathologies, including glaucoma, epilepsy, and various cancers, making them significant therapeutic targets.[3][4]
The primary challenge in the development of carbonic anhydrase inhibitors (CAIs) lies in achieving isoform selectivity. The highly conserved active site across many CA isoforms often leads to off-target inhibition, particularly of the ubiquitous cytosolic isoforms hCA I and II, which can result in undesirable side effects.[1] Consequently, the exploration of diverse chemical scaffolds that can exploit the subtle differences in the active site cavities of the various isoforms is a key focus of modern medicinal chemistry.
The Landscape of Carbonic Anhydrase Inhibitor Scaffolds
A variety of chemical scaffolds have been investigated for their potential to inhibit carbonic anhydrases. This guide will focus on a comparative analysis of four prominent classes: the classical sulfonamides, the naturally-inspired coumarins, the versatile thiophenes, and the subject of our particular focus, the thiomorpholine 1,1-dioxides.
Mechanism of Action: A Tale of Different Strategies
The inhibitory action of these scaffolds against carbonic anhydrases is not uniform; they employ distinct mechanisms to block the enzyme's catalytic activity.
-
Sulfonamides: This class of inhibitors operates through a direct binding mechanism. The sulfonamide moiety coordinates to the zinc ion in the active site, displacing the catalytic water molecule and thereby blocking the enzyme's function.[5] This strong interaction is responsible for their high potency but can also contribute to a lack of selectivity.
-
Coumarins: Coumarins act as prodrugs, undergoing hydrolysis of their lactone ring by the esterase activity of the carbonic anhydrase enzyme.[6] The resulting 2-hydroxy-cinnamic acid product then binds in a unique location at the entrance of the active site, away from the zinc ion.[6] This distinct binding mode is believed to contribute to their often-observed isoform selectivity.[6]
-
Thiophenes: Thiophene-based inhibitors typically incorporate a sulfonamide group and thus share a similar zinc-binding mechanism with the classical sulfonamides. However, the thiophene ring itself can engage in different interactions within the active site, influencing both potency and selectivity.[7]
-
Thiomorpholine 1,1-Dioxides: While less extensively studied, inhibitors incorporating the thiomorpholine 1,1-dioxide scaffold are generally designed to function as zinc-binding inhibitors, often featuring a sulfonamide group. The thiomorpholine ring can be strategically modified to interact with specific residues in the active site, potentially enhancing both affinity and selectivity. The oxidized sulfur in the 1,1-dioxide form can also participate in hydrogen bonding interactions.
Comparative Efficacy: A Quantitative Analysis
The efficacy of carbonic anhydrase inhibitors is typically quantified by their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. The following table summarizes the inhibitory activity of representative compounds from different chemical scaffolds against several key human CA isoforms. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature; therefore, this data is compiled from various studies to illustrate the general potency and selectivity profiles of these scaffolds.
| Scaffold Class | Representative Compound | hCA I (Kᵢ/IC₅₀, nM) | hCA II (Kᵢ/IC₅₀, nM) | hCA IX (Kᵢ/IC₅₀, nM) | hCA XII (Kᵢ/IC₅₀, nM) | Reference(s) |
| Sulfonamide | Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [8] |
| Sulfonamide | 4-(4-sulfamoylphenyl)benzamide | 368.7 | 81.4 | 41.3 | 39.1 | [9] |
| Coumarin | 6-nitro-coumarin | >10,000 | 9,800 | 63 | 89 | [6] |
| Thiophene | Thiophene-based sulfonamide 1 | 69,000 | 23.4 | - | - | [7] |
| Thiomorpholine | Morpholine-based thiazole 24 | - | 14,680 (bCA II) | - | - | [2] |
Isoform Selectivity: The Key to Reduced Side Effects
Achieving selectivity for tumor-associated isoforms like hCA IX and XII over the ubiquitous hCA I and II is a major goal in the development of anticancer CAIs. Similarly, for antiglaucoma agents, selectivity for hCA II and IV is desirable.
-
Sulfonamides: While highly potent, classical sulfonamides often exhibit poor selectivity.[4] However, modern "tail approaches," which involve adding side chains to the sulfonamide scaffold, have shown success in improving isoform selectivity.[4]
-
Coumarins: Due to their unique binding mechanism at the more variable entrance of the active site, coumarins often display excellent isoform selectivity, frequently showing weak inhibition of hCA I and II while potently inhibiting tumor-associated isoforms.[6]
-
Thiophenes: The thiophene scaffold offers opportunities for substitution patterns that can enhance selectivity, although this is highly dependent on the specific derivative.
-
Thiomorpholine 1,1-Dioxides: The thiomorpholine ring provides a three-dimensional scaffold that can be functionalized to achieve specific interactions with non-conserved residues in the active site, offering a promising avenue for developing isoform-selective inhibitors. For instance, morpholine-based thiazoles have been explored for their selective inhibition of CA-II.[2]
Experimental Protocols: Determining Inhibitory Efficacy
The accurate determination of inhibition constants is fundamental to the comparative evaluation of different inhibitor scaffolds. The stopped-flow CO₂ hydration assay is a widely accepted method for this purpose.
Stopped-Flow CO₂ Hydration Assay
Principle: This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the enzyme-catalyzed hydration of CO₂. The rate of this reaction is followed by observing the change in absorbance of a pH indicator. The assay is performed in the absence and presence of the inhibitor to determine its effect on the enzyme's catalytic rate.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
CO₂-saturated water
-
Inhibitor stock solutions (in DMSO or other suitable solvent)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a solution of the carbonic anhydrase isoform in the assay buffer.
-
Inhibitor Incubation: For inhibition measurements, pre-incubate the enzyme with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Rapidly mix the enzyme (or enzyme-inhibitor) solution with the CO₂-saturated water containing the pH indicator in the stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance at the appropriate wavelength for the pH indicator over a short time course (milliseconds to seconds).
-
Data Analysis:
-
Calculate the initial rate of the enzymatic reaction from the linear portion of the absorbance versus time plot.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, if the mechanism of inhibition is competitive.
-
Synthesis and Structure-Activity Relationships (SAR)
The synthetic accessibility of a scaffold is a crucial consideration in drug development.
-
Sulfonamides, Coumarins, and Thiophenes: These scaffolds are generally synthetically accessible through well-established chemical methodologies, allowing for the generation of diverse libraries for SAR studies.
-
Thiomorpholine 1,1-Dioxides: The synthesis of the thiomorpholine core can be achieved through various routes, and subsequent functionalization allows for the exploration of SAR. The oxidation of the sulfur atom to the 1,1-dioxide is a key step in the synthesis of this particular scaffold. The 4-aryl substitution, as in the case of "this compound," provides a key vector for modifying the inhibitor's properties. For instance, in a study of morpholine-based thiazoles, it was found that 4-para-chlorophenyl analogs exhibited the least inhibitory activity against bovine CA-II compared to other substitutions.[2] This highlights the importance of the nature of the aryl substituent in determining the inhibitory potency.
Advantages and Disadvantages of Different Scaffolds
| Scaffold | Advantages | Disadvantages |
| Sulfonamides | High potency, well-established chemistry | Often poor isoform selectivity, potential for systemic side effects |
| Coumarins | High isoform selectivity, novel mechanism of action | Generally lower potency than sulfonamides, prodrug nature can complicate pharmacokinetics |
| Thiophenes | Synthetic versatility, potential for good potency and selectivity | SAR can be complex, potential for metabolic liabilities |
| Thiomorpholine 1,1-Dioxides | Three-dimensional structure offers opportunities for tailored interactions, potential for improved selectivity and physicochemical properties | Less explored than other scaffolds, limited publicly available comparative data |
Conclusion
The thiomorpholine 1,1-dioxide scaffold, as exemplified by the "this compound" structure, represents a less chartered but promising territory. Its three-dimensional nature and the potential for diverse functionalization offer exciting possibilities for the design of next-generation CAIs with improved efficacy and safety profiles. Further head-to-head comparative studies are warranted to fully elucidate the potential of this scaffold relative to more established classes of inhibitors. This guide serves as a foundational resource for researchers embarking on this endeavor, providing a framework for the rational design and evaluation of novel and effective carbonic anhydrase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Navigating the Therapeutic Potential of Thiomorpholine Derivatives: An In Vitro and In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiomorpholine scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. This guide provides a comparative analysis of the in vitro and in vivo performance of derivatives based on the thiomorpholine core, with a particular focus on analogues of the "4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide" class. While specific experimental data for the titular compound remains elusive in publicly accessible literature, this document synthesizes findings from closely related thiomorpholine derivatives to offer valuable insights into their therapeutic promise, particularly in the realms of oncology and metabolic disorders.
Introduction to the Thiomorpholine Scaffold
The thiomorpholine ring system, a saturated six-membered heterocycle containing sulfur and nitrogen atoms, serves as a versatile template for the design of novel therapeutic agents. The oxidation state of the sulfur atom, particularly to the 1,1-dioxide, can significantly influence the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic profile. The N-aryl substitution, as seen in the "4-(4-Chlorophenyl)thiomorpholine" backbone, provides a key point for structural modification to optimize target engagement and biological activity.
Comparative In Vitro Analysis: Anticancer Activity of Thiazole-Thiomorpholine Derivatives
Recent research has explored the anticancer potential of novel thiazole-thiomorpholine derivatives. A study detailing the synthesis and evaluation of a series of 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives provides valuable in vitro data against the A549 human lung cancer cell line. [1]
Data Summary: Cytotoxicity of Thiazole-Thiomorpholine Derivatives
| Compound ID | Substitution on Phenyl Ring of Thiazole | IC50 (µM) on A549 Cells | Selectivity (IC50 on L929 healthy cells / IC50 on A549 cells) |
| 3f | 4-CH3 | 3.72 | > 134 |
| Cisplatin (Standard) | - | Not explicitly stated, but compounds showed greater efficacy | Not specified |
| Other Derivatives | Various | Potent activity observed | High selectivity indices noted for several compounds |
Data synthesized from the study on thiazole-thiomorpholine derivatives, which indicated IC50 values of more than 500 µM for all tested compounds on the healthy L929 cell line.[1]
Key Insights from In Vitro Anticancer Studies:
-
Potency and Selectivity : The 4-methylphenyl substituted derivative (3f ) emerged as the most potent compound with an IC50 value of 3.72 µM against the A549 lung cancer cell line. [1]Importantly, all tested compounds exhibited high selectivity, with IC50 values exceeding 500 µM on the healthy L929 fibroblast cell line, suggesting a favorable therapeutic window. [1]* Mechanism of Action : Further mechanistic studies, including flow cytometry, revealed that these compounds induce apoptosis. [1]Mitochondrial membrane potential assays and caspase-3 activation confirmed the involvement of the mitochondrial apoptotic pathway. [1]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the general steps for determining the cytotoxic effects of compounds on cancer and healthy cell lines.
Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Culture: Maintain A549 (human lung carcinoma) and L929 (murine fibroblast) cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO2).
-
Cell Seeding: Trypsinize and seed the cells into 96-well microplates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) and then perform serial dilutions in the culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium in the wells with the medium containing the various concentrations of the test compounds and control (vehicle, e.g., DMSO, and a standard drug, e.g., cisplatin). Incubate the plates for 48 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Comparative In Vivo Analysis: Hypolipidemic and Antioxidant Activity of Thiomorpholine Derivatives
Another promising therapeutic avenue for thiomorpholine derivatives lies in their potential to address metabolic disorders. A study on a series of thiomorpholine derivatives has demonstrated their hypolipidemic and antioxidant properties. [2]
Data Summary: In Vivo Hypolipidemic Effects in Triton WR-1339-Induced Hyperlipidemic Rats
| Compound ID | Dose (mmol/kg, i.p.) | % Decrease in Triglycerides | % Decrease in Total Cholesterol | % Decrease in LDL |
| 5 | 56 | 80 | 78 | 76 |
Data extracted from a study on thiomorpholine derivatives with hypolipidemic and antioxidant activity.[2]
Key Insights from In Vivo Metabolic Studies:
-
Significant Lipid Reduction : The most active compound in the series led to a substantial decrease in plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) in a rat model of hyperlipidemia. [2]* Antioxidant Activity : In addition to their hypolipidemic effects, these derivatives were found to be potent inhibitors of lipid peroxidation in vitro, with IC50 values as low as 7.5 µM. [2]This dual activity is particularly relevant for conditions like atherosclerosis where both dyslipidemia and oxidative stress play crucial roles.
-
Potential Mechanism : The study suggests that these compounds may also act as squalene synthase inhibitors, a key enzyme in the cholesterol biosynthesis pathway. [2]
Experimental Protocol: In Vivo Hypolipidemic Activity Assessment
This protocol describes the induction of hyperlipidemia in rats and the subsequent evaluation of the therapeutic efficacy of test compounds.
Workflow for In Vivo Hypolipidemic Study
Caption: Workflow for assessing in vivo hypolipidemic activity in rats.
Detailed Steps:
-
Animal Acclimatization: House male Wistar rats under standard laboratory conditions (controlled temperature, humidity, and light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 18 hours) with free access to water before the induction of hyperlipidemia.
-
Induction of Hyperlipidemia: Administer a single intraperitoneal (i.p.) injection of Triton WR-1339 (e.g., 400 mg/kg) dissolved in saline to induce a state of acute hyperlipidemia.
-
Compound Administration: Immediately after Triton WR-1339 injection, administer the test compounds intraperitoneally at the desired dose. A control group should receive the vehicle only.
-
Blood Collection: At 24 hours post-treatment, collect blood samples from the retro-orbital plexus or by cardiac puncture under light anesthesia.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Biochemical Analysis: Analyze the plasma samples for total cholesterol, triglycerides, and LDL-cholesterol levels using commercially available enzymatic kits.
-
Data Analysis: Compare the lipid levels in the treated groups with the hyperlipidemic control group to determine the percentage reduction and assess the statistical significance of the observed effects.
Conclusion and Future Directions
The collective evidence from studies on various thiomorpholine derivatives underscores the significant therapeutic potential of this scaffold. While the specific biological profile of "this compound" derivatives requires direct investigation, the data from analogous structures are highly encouraging. The demonstrated potent and selective anticancer activity of thiazole-thiomorpholine derivatives, coupled with the significant hypolipidemic and antioxidant effects of other thiomorpholine analogues, provides a strong rationale for the continued exploration of this chemical space.
Future research should focus on the synthesis and systematic biological evaluation of a focused library of "this compound" derivatives. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features that govern their activity and selectivity against various therapeutic targets. Furthermore, comprehensive pharmacokinetic and toxicological profiling will be essential to advance the most promising candidates toward clinical development. The insights provided in this guide serve as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this versatile heterocyclic scaffold.
References
A Senior Application Scientist's Guide to Cross-Reactivity Profiling: A Case Study Featuring the 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide Scaffold
Abstract: The development of targeted therapeutics requires a profound understanding of a compound's selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. The thiomorpholine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, recognized for its utility in crafting agents for oncology and neurological disorders.[1][2][3] This guide provides drug development professionals with a comprehensive framework for assessing the cross-reactivity of novel compounds derived from the "4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide" scaffold. We will establish a plausible primary target, p38α mitogen-activated protein kinase (MAPK), a critical node in inflammatory signaling, and outline a rigorous, tiered approach to systematically identify and validate off-target interactions.[4] This document details the requisite experimental protocols, data interpretation strategies, and comparative analyses essential for advancing a lead candidate with a well-defined selectivity profile.
Introduction: The Imperative of Selectivity Profiling
The ATP-binding site of protein kinases is highly conserved, creating a significant challenge in the development of selective inhibitors.[5] Cross-reactivity with unintended kinases can lead to toxicity or confound the interpretation of a compound's biological effects.[6] However, a well-characterized, multi-targeted profile can be advantageous for complex diseases.[6][7][8] Therefore, early and comprehensive selectivity profiling is not merely a regulatory hurdle but a foundational component of a successful drug discovery program.[9]
The this compound scaffold represents a promising starting point for kinase inhibitor design. For the purpose of this guide, we will designate our hypothetical lead compound based on this scaffold as "Cmpd-X" and its primary, intended target as p38α MAPK . The p38α kinase is a central mediator of the inflammatory response, involved in the biosynthesis of cytokines like TNF-α and IL-1β, making it a high-value target for autoimmune diseases.[4][10] This guide will walk researchers through the process of defining Cmpd-X's on-target potency and subsequently mapping its kinome-wide selectivity.
Part 1: Establishing On-Target Potency
Before assessing off-target effects, a robust characterization of the compound's activity against the primary target is essential. This involves both biochemical and cellular assays to establish a baseline for comparison.
Biochemical Potency (IC50) Determination
The initial step is to measure the direct inhibitory effect of Cmpd-X on the isolated, recombinant p38α enzyme. A common method is a LanthScreen™ Eu Kinase Binding Assay.
Experimental Protocol: LanthScreen™ p38α Binding Assay
-
Reagent Preparation:
-
Prepare a serial dilution of Cmpd-X in a suitable buffer (e.g., 1% DMSO). The concentration range should span from 100 µM to 1 pM.
-
Prepare a solution containing the LanthScreen™ Eu-anti-tag antibody and the Alexa Fluor™ 647-labeled tracer.
-
Prepare a solution of the recombinant p38α kinase.
-
-
Assay Plate Setup:
-
To a 384-well plate, add 5 µL of the Cmpd-X serial dilution. Include "no inhibitor" (vehicle) and "no enzyme" (background) controls.
-
Add 5 µL of the p38α kinase solution to all wells except the background controls.
-
Add 10 µL of the antibody/tracer mix to all wells.
-
-
Incubation & Reading:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at both 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of Cmpd-X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement & Functional Inhibition
Confirming that Cmpd-X engages p38α in a cellular environment and inhibits its downstream signaling is a critical validation step.
Experimental Protocol: Western Blot for Phospho-HSP27
p38α phosphorylates numerous substrates, including MAPKAP kinase 2, which in turn phosphorylates heat shock protein 27 (HSP27).[10] Measuring the phosphorylation of HSP27 serves as a functional readout of p38α activity.
-
Cell Culture & Treatment:
-
Plate a suitable cell line (e.g., THP-1 monocytes) and grow to 80% confluency.
-
Pre-treat cells with a serial dilution of Cmpd-X for 1 hour.
-
Stimulate the p38α pathway by adding an agonist like lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.
-
-
Lysate Preparation & Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-HSP27 (Ser82) and anti-total-HSP27 or anti-GAPDH as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify band intensities and normalize the phospho-HSP27 signal to the total protein/loading control. Plot the normalized signal against Cmpd-X concentration to determine the cellular IC50.
Part 2: A Tiered Strategy for Cross-Reactivity Profiling
A tiered approach is the most efficient method for profiling cross-reactivity, starting with a broad screen and progressing to more focused validation assays.
Caption: Tiered workflow for kinase inhibitor cross-reactivity profiling.
Tier 1: Broad Kinome Screening
The objective of Tier 1 is to survey the broadest possible interaction space. This is typically done using a commercial service that screens the compound against hundreds of kinases at a single, high concentration (e.g., 10 µM). The KINOMEscan™ platform (DiscoverX), which utilizes a binding competition assay, is an industry standard.
Methodology Overview: KINOMEscan™
-
An affinity tag-fused kinase is immobilized on a solid support.
-
The test compound (Cmpd-X) is added, and if it binds to the kinase, it will prevent the binding of a proprietary, labeled ligand.
-
The amount of labeled ligand bound is quantified, and the result is reported as "% Inhibition" relative to a DMSO control.
A "hit" is typically defined as any kinase showing significant inhibition (e.g., >90%) at the screening concentration.
Tier 2: Dose-Response Validation
Any hits identified in the Tier 1 screen must be validated. This involves generating full dose-response curves for each identified off-target kinase to determine their respective IC50 or dissociation constant (Kd) values. The same biochemical assay format used for the primary target can often be adapted for the off-targets.
Part 3: Orthogonal Cellular Target Engagement
A compound binding to an isolated kinase (biochemical hit) does not guarantee it will engage that target within the complex milieu of a living cell. Orthogonal assays are required to confirm cellular target engagement. The NanoBRET™ Target Engagement Assay is a powerful method for this purpose.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation: Transfect HEK293 cells with a plasmid encoding the off-target kinase of interest fused to NanoLuc® luciferase.
-
Assay Setup:
-
Plate the transfected cells in a 96-well plate.
-
Prepare a serial dilution of Cmpd-X.
-
Add the NanoBRET™ Tracer and Cmpd-X to the cells.
-
-
Incubation & Reading:
-
Equilibrate the plate at 37°C in a CO2 incubator for 2 hours.
-
Add the NanoGlo® Substrate.
-
Read the plate on a luminometer capable of measuring filtered light at 460 nm and >600 nm.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
A decrease in the BRET ratio indicates displacement of the tracer by Cmpd-X. Plot the ratio against Cmpd-X concentration to determine the cellular IC50.
-
Part 4: Data Analysis and Comparative Benchmarking
The ultimate goal is to generate a clear, quantitative comparison of your lead compound's selectivity against relevant alternatives.
Calculating Selectivity Scores
A simple way to quantify selectivity is the Selectivity Score (S-Score) . It provides a snapshot of how specific a compound is for its primary target relative to a panel of off-targets.
-
S-Score(100): This score calculates how many kinases in the panel have a Kd value less than 100-fold that of the primary target. A lower S-Score indicates higher selectivity.
Comparative Data Tables
Summarize the data in a clear, comparative table. For this guide, we will compare our hypothetical Cmpd-X with two well-known, publicly-disclosed p38 MAPK inhibitors: Doramapimod and SB 202190 .[11]
Table 1: Comparative Selectivity Profile of p38α MAPK Inhibitors
| Compound | Primary Target | p38α IC50 (nM) | Key Off-Target(s) | Off-Target IC50 (nM) | Selectivity Score (S(10)) |
| Cmpd-X (Hypothetical) | p38α | 15 | JNK2, GSK3β | 250, 800 | 0.025 (10/400 kinases) |
| Doramapimod (BIRB 796) | p38α | 38 | B-Raf, p38β, p38γ | 83, 65, 200 | 0.05 (20/400 kinases) |
| SB 202190 | p38α | 50 | p38β2, LCK | 100, >5000 | 0.01 (4/400 kinases) |
Note: Data for Doramapimod and SB 202190 are representative values from public sources for illustrative purposes.[11] S-Scores are hypothetical examples.
Conclusion and Strategic Outlook
This guide provides a robust, multi-tiered framework for the comprehensive cross-reactivity profiling of novel inhibitors based on the this compound scaffold. By systematically determining on-target potency, conducting broad kinome-wide screens, and validating hits with orthogonal cellular assays, researchers can build a high-confidence selectivity profile. This data is paramount for making informed decisions in lead optimization, enabling the rational design of compounds with a desired balance of potency and selectivity, and ultimately increasing the probability of clinical success.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. jchemrev.com [jchemrev.com]
- 4. p38 MAP kinase inhibitors: many are made, but few are chosen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide Production
This guide provides an in-depth comparative analysis of two distinct synthetic routes for the production of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The comparison focuses on synthetic efficiency, operational complexity, and the underlying chemical principles to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif is a common feature in a variety of biologically active molecules, contributing to their pharmacological profiles. The thiomorpholine 1,1-dioxide moiety, in particular, can influence a compound's solubility, metabolic stability, and target-binding affinity. As such, efficient and scalable access to this building block is crucial for advancing research and development in these fields.
This guide will benchmark two primary synthetic strategies:
-
Route 1: A Two-Step Sequential Approach involving the initial formation of the C-N bond to create 4-(4-chlorophenyl)thiomorpholine, followed by a subsequent oxidation of the sulfur atom.
-
Route 2: A One-Pot Convergent Synthesis that constructs the N-aryl thiomorpholine 1,1-dioxide ring system in a single, indium-mediated reductive cyclization.
Route 1: Two-Step Synthesis via C-N Coupling and Subsequent Oxidation
This classical approach separates the formation of the carbon-nitrogen bond from the oxidation of the sulfur atom, allowing for discrete optimization of each step.
Step 1: Synthesis of 4-(4-Chlorophenyl)thiomorpholine via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This reaction is particularly useful for coupling aryl halides with amines, a transformation that can be challenging using traditional methods.[2]
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 3 mol%), and sodium tert-butoxide (1.4 equiv.). The tube is evacuated and backfilled with argon three times.
-
Reagent Addition: Add 1,4-dichlorobenzene (1.0 equiv.), thiomorpholine (1.2 equiv.), and anhydrous toluene.
-
Reaction Conditions: The reaction mixture is stirred and heated to 100 °C for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting materials.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-(4-chlorophenyl)thiomorpholine.
Causality of Experimental Choices:
-
Catalyst System: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is critical for facilitating the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.[2][3]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more potent nucleophile for the coupling reaction.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere (e.g., argon or nitrogen) to maintain its catalytic activity.
Step 2: Oxidation of 4-(4-Chlorophenyl)thiomorpholine to the 1,1-Dioxide
The oxidation of the sulfide to a sulfone is a common transformation in organic synthesis. Several oxidizing agents can be employed, with hydrogen peroxide being a green and efficient option.[4][5]
Experimental Protocol:
-
Reaction Setup: Dissolve 4-(4-chlorophenyl)thiomorpholine (1.0 equiv.) in a mixture of acetic acid and water.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add 30% hydrogen peroxide (2.2-2.5 equiv.) dropwise, maintaining the temperature below 10 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: The reaction mixture is carefully poured into a cold, saturated solution of sodium bicarbonate to neutralize the acetic acid. The precipitated product is collected by filtration, washed with water, and dried under vacuum to yield this compound.
Causality of Experimental Choices:
-
Oxidizing Agent: Hydrogen peroxide is a readily available and environmentally benign oxidizing agent. The use of a slight excess ensures the complete oxidation of the sulfide to the sulfone.
-
Solvent: Acetic acid acts as a solvent and a catalyst for the oxidation process.
-
Temperature Control: The initial cooling is necessary to control the exothermic nature of the oxidation reaction.
Route 2: One-Pot Synthesis via Reductive Double Aza-Michael Addition
This modern approach offers a more convergent and potentially more efficient route by combining multiple transformations into a single operation. This method utilizes the in situ reduction of a nitroarene to an amine, which then undergoes a double aza-Michael addition to divinyl sulfone.[6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 4-chloronitrobenzene (1.0 equiv.), divinyl sulfone (1.2 equiv.), and indium powder (3.0 equiv.) in methanol.
-
Reagent Addition: To the stirred suspension, add acetic acid (5.0 equiv.).
-
Reaction Conditions: The reaction mixture is heated to reflux for 6-12 hours, with reaction progress monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with a saturated solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
Causality of Experimental Choices:
-
Reductant System: The indium/acetic acid system serves as a mild and effective reducing agent for the selective reduction of the nitro group to an amine in the presence of other functional groups.[6]
-
One-Pot Strategy: This approach streamlines the synthesis by avoiding the isolation of the intermediate aniline derivative, thereby reducing waste and saving time.
-
Michael Acceptor: Divinyl sulfone acts as a bis-electrophile, readily undergoing a double Michael addition with the in situ generated aniline to form the thiomorpholine 1,1-dioxide ring.[6]
Comparative Analysis
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Number of Steps | 2 | 1 |
| Starting Materials | 1,4-Dichlorobenzene, Thiomorpholine, H₂O₂ | 4-Chloronitrobenzene, Divinyl Sulfone, Indium |
| Catalyst/Reagents | Palladium catalyst, Phosphine ligand, Strong base | Indium powder, Acetic acid |
| Overall Yield (Estimated) | Moderate to Good | Good to Excellent[6] |
| Operational Complexity | Higher (two separate reactions and purifications) | Lower (single reaction and purification) |
| Atom Economy | Lower | Higher |
| Cost of Reagents | Potentially high due to palladium catalyst and ligand | Moderate, with the cost of indium being a factor |
| Safety Considerations | Use of a strong base and a potentially pyrophoric palladium catalyst. | Handling of indium powder and flammable methanol. |
Visualization of Synthetic Workflows
Route 1: Two-Step Synthesis
Caption: Workflow for the two-step synthesis of the target molecule.
Route 2: One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of the target molecule.
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
Route 1 provides a more traditional and perhaps more adaptable approach, as each step can be individually optimized. This may be advantageous when dealing with sensitive substrates or when fine-tuning reaction conditions is a priority. However, it is a longer process with a lower overall atom economy.
Route 2 represents a more modern and efficient strategy. Its one-pot nature significantly reduces reaction time, work-up procedures, and waste generation. For large-scale production where efficiency and cost-effectiveness are paramount, the one-pot reductive cyclization is likely the superior choice, provided the cost of indium is not prohibitive.
The ultimate selection of the synthetic route will depend on the specific requirements of the research or production campaign, including scale, available resources, and the desired level of process control.
References
A Comparative Guide to the Pharmacokinetic Properties of Thiomorpholine vs. Morpholine-Containing Drugs
In the landscape of medicinal chemistry, the selection of heterocyclic scaffolds is a pivotal decision that profoundly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately the clinical success, of a drug candidate. Among the plethora of heterocyclic systems, the six-membered saturated heterocycles, morpholine and its sulfur-containing analogue, thiomorpholine, are frequently employed by drug designers to fine-tune the physicochemical and pharmacokinetic properties of molecules.
This guide provides an in-depth, objective comparison of the pharmacokinetic properties imparted by thiomorpholine versus morpholine. We will explore the fundamental physicochemical differences between these two rings, present a comparative analysis of their impact on key ADME parameters, and provide detailed experimental protocols for researchers to conduct their own comparative studies. A case study on the oxazolidinone antibiotics, linezolid and sutezolid, will serve to illustrate these differences in a real-world context.
Physicochemical Properties: The Foundation of Pharmacokinetic Behavior
The seemingly subtle substitution of an oxygen atom in morpholine with a sulfur atom in thiomorpholine leads to significant alterations in key physicochemical properties that govern a drug's interaction with biological systems.
| Property | Morpholine | Thiomorpholine | Implication for Pharmacokinetics |
| Molecular Weight | 87.12 g/mol | 103.19 g/mol [1] | A minor increase in molecular weight for thiomorpholine. |
| LogP (Octanol/Water) | -0.86 (calculated) | 0.29 (experimental)[2] | Thiomorpholine is significantly more lipophilic (less water-soluble) than morpholine. This can influence membrane permeability, protein binding, and solubility. |
| Aqueous Solubility | Miscible[3] | Miscible[2] | Both parent heterocycles are miscible with water, but when incorporated into larger drug molecules, the higher lipophilicity of thiomorpholine can lead to reduced aqueous solubility.[4] |
| pKa of Conjugate Acid | ~8.4[3] | ~8.4 | The basicity of the nitrogen atom is comparable in both heterocycles, meaning they will have similar ionization states at physiological pH. |
The most striking difference lies in their lipophilicity. The higher LogP of thiomorpholine suggests that its incorporation into a drug molecule is likely to increase the overall lipophilicity compared to a morpholine analogue. This has a cascade of effects on pharmacokinetic properties.
Comparative Analysis of ADME Properties
The differences in physicochemical properties directly translate to distinct ADME profiles for drugs containing these respective moieties.
Absorption and Permeability
The ability of a drug to be absorbed, typically from the gastrointestinal tract, is a critical determinant of its oral bioavailability. This process is heavily influenced by a molecule's permeability across biological membranes.
-
Morpholine: The inclusion of a morpholine ring is often a strategy to enhance the aqueous solubility of a drug candidate, which can be beneficial for dissolution in the gut.[5] Its lower lipophilicity might, in some cases, lead to lower passive diffusion across the lipid-rich intestinal membrane compared to more lipophilic analogues.
-
Thiomorpholine: The increased lipophilicity of the thiomorpholine moiety can enhance passive permeability across the intestinal epithelium.[4][6] However, this must be balanced, as excessively high lipophilicity can lead to poor aqueous solubility and dissolution, potentially hindering absorption.
The interplay between solubility and permeability is a delicate balance that must be optimized for each drug scaffold.
Distribution
Once absorbed, a drug distributes throughout the body. The extent of distribution is influenced by factors such as plasma protein binding and tissue penetration.
-
Morpholine: Generally, the lower lipophilicity of morpholine-containing drugs can lead to lower plasma protein binding and a smaller volume of distribution compared to their thiomorpholine counterparts.
-
Thiomorpholine: The higher lipophilicity of thiomorpholine-containing drugs may result in increased binding to plasma proteins like albumin and greater partitioning into tissues.
Metabolism
Metabolic stability is a crucial factor determining a drug's half-life and potential for drug-drug interactions. The metabolic fates of morpholine and thiomorpholine rings can differ significantly.
-
Morpholine: The morpholine ring is often considered a relatively metabolically stable scaffold.[7] However, it is not inert and can undergo oxidation on the carbon atoms adjacent to the nitrogen or oxygen, or N-dealkylation.[8]
-
Thiomorpholine: The sulfur atom in thiomorpholine introduces a "metabolically soft spot." It is susceptible to oxidation by cytochrome P450 enzymes to form the corresponding sulfoxide and sulfone metabolites.[4][9] This can be a double-edged sword. While it may lead to more rapid clearance, it can also be a predictable metabolic pathway, and in some cases, the metabolites may retain biological activity.
Excretion
The primary routes of excretion for drugs and their metabolites are through the kidneys (renal) or the liver (biliary). The physicochemical properties of the terminal drug and its metabolites will dictate the dominant route of elimination. Generally, more polar (water-soluble) compounds are more readily excreted by the kidneys.
Case Study: Linezolid vs. Sutezolid
A compelling real-world comparison of morpholine and thiomorpholine can be seen in the oxazolidinone class of antibiotics. Linezolid, a commercially successful antibiotic, contains a morpholine ring, while sutezolid is an analogue where the morpholine is replaced by a thiomorpholine.
| Parameter | Linezolid (Morpholine) | Sutezolid (Thiomorpholine) |
| Bioavailability | ~100% | Not explicitly stated, but orally administered |
| Half-life (t½) | 5-7 hours | Sutezolid: ~4 hours; Active Metabolite: ~12 hours |
| Plasma Protein Binding | ~31% | Not explicitly stated |
| Metabolism | Oxidation of the morpholine ring to two major inactive metabolites.[8] | Oxidation of the thiomorpholine sulfur to an active sulfoxide metabolite.[10][11][12] |
| Clearance | Primarily non-renal | - |
This case study highlights the profound impact of the morpholine-to-thiomorpholine switch. The introduction of the sulfur atom in sutezolid provides a clear site for metabolism, leading to the formation of an active sulfoxide metabolite with a longer half-life than the parent drug. This contrasts with linezolid, where metabolism of the morpholine ring leads to inactive metabolites. This demonstrates how the thiomorpholine moiety can be strategically used to modulate the metabolic profile and potentially prolong the therapeutic effect of a drug through the generation of active metabolites.
Experimental Protocols for Comparative Assessment
To empower researchers to conduct their own head-to-head comparisons, we provide the following detailed, step-by-step methodologies for key in vitro ADME assays.
Diagram of the In Vitro ADME Workflow
Caption: A typical in vitro ADME screening cascade for comparing drug candidates.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive diffusion across a lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and reference compounds (high and low permeability)
-
LC-MS/MS for analysis
Procedure:
-
Membrane Coating: Carefully apply 5 µL of the phospholipid solution to the filter of each well in the filter plate. Allow the solvent to evaporate for at least 5 minutes.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Donor Plate Preparation: Dissolve test and reference compounds in PBS (with a small percentage of DMSO if necessary) to the desired concentration. Add 200 µL of the compound solution to the corresponding wells of the coated filter plate.
-
Incubation: Carefully place the filter plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature with gentle shaking for 4-16 hours.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [CA] / Cequilibrium) Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time in seconds, [CA] is the concentration in the acceptor well, and Cequilibrium is the theoretical equilibrium concentration.
Protocol: Caco-2 Permeability Assay
This cell-based assay provides a more biologically relevant model of intestinal absorption, accounting for both passive and active transport mechanisms.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well)
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
Test compounds and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Additionally, perform a Lucifer yellow permeability assay to ensure the integrity of the tight junctions.
-
Transport Experiment:
-
Wash the monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) transport, add the test compound in HBSS to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) transport, add the test compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling and Analysis: At the end of the incubation, take samples from both the apical and basolateral chambers and determine the compound concentrations using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. Efflux Ratio = Papp (B-A) / Papp (A-B)
Protocol: Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds and positive control (e.g., verapamil)
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS for analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing phosphate buffer, HLM, and the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Incubation: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (cold acetonitrile with internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear portion of this curve is the elimination rate constant (k).
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Conclusion: A Strategic Choice in Drug Design
The decision to incorporate a morpholine or a thiomorpholine moiety into a drug candidate is a strategic one with significant pharmacokinetic consequences. Morpholine often imparts favorable aqueous solubility and metabolic stability, making it a reliable choice for many applications.[5] In contrast, thiomorpholine offers a handle to increase lipophilicity and permeability, while also introducing a predictable site of metabolism that can be exploited for prodrug strategies or to generate active metabolites.[4]
The choice between these two valuable scaffolds is not a matter of inherent superiority but rather a context-dependent decision based on the specific challenges of a given drug discovery program. By understanding their fundamental differences and employing the robust experimental protocols outlined in this guide, researchers can make more informed decisions to optimize the pharmacokinetic profiles of their drug candidates and increase the probability of clinical success.
References
- 1. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. jchemrev.com [jchemrev.com]
- 5. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 6. jchemrev.com [jchemrev.com]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiomorpholine - Wikipedia [en.wikipedia.org]
- 10. Comparison of the in vitro activity of linezolid, tedizolid, sutezolid, and delpazolid against rapidly growing mycobacteria isolated in Beijing, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of "4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide" Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The "4-(4-chlorophenyl)thiomorpholine 1,1-dioxide" scaffold has emerged as a promising starting point for the development of inhibitors targeting a variety of enzymes and receptors, owing to its favorable physicochemical properties and synthetic tractability. However, the journey from a promising scaffold to a clinical candidate is fraught with challenges, chief among them being the potential for off-target effects. These unintended interactions can lead to unforeseen toxicities or a dilution of the desired therapeutic effect, ultimately resulting in late-stage clinical failures.
This guide provides a comprehensive framework for the systematic evaluation of off-target effects of novel derivatives of "this compound." We will delve into the causality behind the selection of key experimental methodologies, provide detailed, field-proven protocols, and present a comparative analysis of hypothetical, yet representative, data to illustrate the interpretation of results. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to de-risk their lead candidates early and effectively.
The Imperative of Early and Comprehensive Off-Target Profiling
Off-target interactions are not merely a matter of academic interest; they are a critical determinant of a drug's safety and efficacy profile.[1][2] A promiscuous compound that interacts with multiple cellular targets can trigger a cascade of unintended biological responses.[3] Therefore, a robust off-target profiling strategy should be implemented from the early stages of lead optimization. This proactive approach allows for the timely identification of liabilities, guiding medicinal chemistry efforts to enhance selectivity and minimize the potential for adverse drug reactions.[1][4]
This guide will focus on three complementary, high-impact techniques for assessing the off-target landscape of "this compound" derivatives:
-
Kinase Profiling: Given that the kinome is a frequent source of off-target interactions for many small molecule inhibitors, comprehensive kinase screening is an essential first step.[5][6]
-
Cellular Thermal Shift Assay (CETSA): This powerful technique allows for the label-free assessment of target engagement in a cellular context, providing invaluable insights into which proteins a compound directly interacts with inside a living cell.[7][8][9][10]
-
Phenotypic Screening: By observing the broader effects of a compound on cellular morphology and function, phenotypic screening can uncover unexpected off-target activities that might be missed by target-oriented assays.[11][12][13][14][15]
Comparative Analysis of Hypothetical Derivatives
To illustrate the practical application of these methodologies, we will consider three hypothetical derivatives of "this compound":
-
Derivative A: The parent compound, "this compound".
-
Derivative B: A derivative with a methyl substitution on the phenyl ring.
-
Derivative C: A derivative with a methoxy substitution on the phenyl ring.
The following sections will present and compare fictional, yet plausible, experimental data for these derivatives across our chosen profiling platforms.
Methodology and Data Interpretation
Broad-Panel Kinase Selectivity Profiling
Expertise & Experience: The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding pockets.[6] Consequently, small molecule inhibitors designed to target the ATP pocket of one kinase often exhibit cross-reactivity with others.[5] A broad-panel kinase screen, typically employing radiometric or fluorescence-based assays, provides a panoramic view of a compound's selectivity. The choice of a diverse panel, representing all major branches of the kinome, is critical for a comprehensive assessment.[16][17]
Experimental Protocol: Kinase Profiling
-
Compound Preparation: Solubilize test compounds in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions to achieve the desired final assay concentrations.
-
Assay Plate Preparation: Dispense a small volume (e.g., 5 µL) of each compound dilution into a 384-well assay plate. Include a known inhibitor for each kinase as a positive control and DMSO as a negative control.
-
Kinase Reaction: Add the kinase, substrate (peptide or protein), and ATP (at or near the Km for each kinase) to the wells to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. For radiometric assays, this involves capturing the radiolabeled phosphate transferred to the substrate on a filter membrane and quantifying with a scintillation counter. For fluorescence-based assays, a detection reagent is added, and the signal is read on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound at each concentration relative to the DMSO control.
Data Presentation: Kinase Selectivity Profile
| Kinase Target | Derivative A (% Inhibition @ 1µM) | Derivative B (% Inhibition @ 1µM) | Derivative C (% Inhibition @ 1µM) |
| On-Target Kinase X | 95 | 98 | 92 |
| Off-Target Kinase 1 | 65 | 30 | 75 |
| Off-Target Kinase 2 | 40 | 15 | 55 |
| Off-Target Kinase 3 | 12 | 5 | 20 |
| Off-Target Kinase 4 | 5 | 2 | 8 |
| ... (representative kinases) | ... | ... | ... |
Interpretation: The hypothetical data suggests that while all three derivatives are potent inhibitors of the intended on-target Kinase X, they exhibit different off-target profiles. Derivative B appears to be the most selective, with significantly lower inhibition of the off-target kinases compared to Derivatives A and C. The methoxy substitution in Derivative C seems to increase its promiscuity. This information would guide the medicinal chemistry team to focus on modifications similar to Derivative B to enhance selectivity.
Workflow Visualization:
Kinase Profiling Experimental Workflow.
Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: While in vitro kinase assays are invaluable, they do not fully recapitulate the complex environment of a living cell. CETSA bridges this gap by directly measuring the engagement of a compound with its protein targets within intact cells.[7][8][9][10] The underlying principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).[8][18] This technique is particularly powerful for confirming on-target engagement and identifying unanticipated off-targets in a physiological context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to an appropriate density and treat with the test compounds or vehicle (DMSO) for a defined period.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.
Data Presentation: CETSA Target Engagement
| Target Protein | Derivative A (ΔTm in °C) | Derivative B (ΔTm in °C) | Derivative C (ΔTm in °C) |
| On-Target Kinase X | +4.2 | +5.1 | +3.8 |
| Off-Target Protein Y | +2.5 | +0.8 | +3.1 |
| Off-Target Protein Z | +0.5 | +0.2 | +1.0 |
Interpretation: The CETSA data corroborates the kinase profiling results. Derivative B shows the largest thermal stabilization of the on-target Kinase X, suggesting strong engagement. Importantly, it exhibits minimal stabilization of the off-target proteins, confirming its higher selectivity in a cellular context. Derivative C, which appeared promiscuous in the kinase assay, also stabilizes Off-Target Protein Y to a significant degree, indicating a direct interaction that could lead to off-target effects.
Workflow Visualization:
Cellular Thermal Shift Assay (CETSA) Workflow.
High-Content Phenotypic Screening
Expertise & Experience: Phenotypic screening provides a holistic view of a compound's effects on a cell.[11][12][13][14][15] By using automated microscopy and image analysis to quantify multiple cellular features (e.g., nuclear size, mitochondrial integrity, cytoskeletal arrangement), we can create a "phenotypic fingerprint" for each compound. This approach is unbiased and can reveal unexpected biological activities and potential toxicities that are not predicted by the compound's known on-target activity.
Experimental Protocol: Phenotypic Screening
-
Cell Plating and Treatment: Plate cells in multi-well imaging plates and treat with a concentration range of the test compounds.
-
Staining: After a set incubation period, fix the cells and stain them with a cocktail of fluorescent dyes that label different subcellular compartments (e.g., Hoechst for nuclei, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton).
-
Image Acquisition: Acquire images of the stained cells using a high-content imaging system.
-
Image Analysis: Use image analysis software to segment the cells and extract a wide range of quantitative features for each cell.
-
Data Analysis: Compare the phenotypic profiles of compound-treated cells to vehicle-treated cells. Use statistical methods to identify significant changes in cellular features.
Data Presentation: Phenotypic Screening Profile
| Cellular Feature | Derivative A (Fold Change vs. Control) | Derivative B (Fold Change vs. Control) | Derivative C (Fold Change vs. Control) |
| Nuclear Area | 1.1 | 1.0 | 1.8 |
| Mitochondrial Membrane Potential | 0.9 | 1.0 | 0.6 |
| Actin Cytoskeleton Integrity | 0.8 | 0.95 | 0.5 |
| Cell Viability | 0.9 | 0.98 | 0.7 |
Interpretation: The phenotypic screening data reveals potential liabilities for Derivatives A and C that were not apparent from the target-based assays. Derivative C, in particular, induces significant changes in nuclear size, a decrease in mitochondrial membrane potential, and disruption of the actin cytoskeleton, all of which are indicative of cellular stress and potential toxicity. Derivative B, in contrast, has a much cleaner phenotypic profile, closely resembling the control. This further strengthens the case for prioritizing Derivative B for further development.
Workflow Visualization:
Phenotypic Screening Workflow.
Synthesizing the Data for a Holistic View
The true power of this multi-pronged approach lies in the integration of data from all three platforms.
-
Kinase profiling provides a broad but in vitro assessment of selectivity.
-
CETSA validates on- and off-target engagement in a more physiologically relevant cellular context.
-
Phenotypic screening offers an unbiased view of the compound's overall cellular impact.
In our hypothetical example, the convergence of data from all three assays strongly supports the selection of Derivative B as the most promising lead candidate. It demonstrates potent on-target activity, superior selectivity in both biochemical and cellular assays, and a benign phenotypic profile. Conversely, Derivative C , despite its on-target potency, raises significant red flags due to its promiscuity and induction of cellular stress, marking it as a high-risk candidate.
Conclusion: A Roadmap to Safer and More Efficacious Therapeutics
The systematic evaluation of off-target effects is not a mere checkbox in the drug discovery workflow; it is a fundamental strategy for mitigating risk and increasing the probability of clinical success. By employing a combination of broad-panel kinase profiling, cellular thermal shift assays, and phenotypic screening, researchers can gain a deep and multi-faceted understanding of their compounds' interaction landscapes. This guide provides a robust framework and practical protocols for implementing such a strategy for "this compound" derivatives. The early and intelligent application of these methods will undoubtedly pave the way for the development of safer, more selective, and ultimately, more effective medicines.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Safety pharmacology--current and emerging concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Current Advances in CETSA [frontiersin.org]
- 11. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 13. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 14. Phenotypic Screening's Role in Drug Discovery | Technology Networks [technologynetworks.com]
- 15. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide: An Evaluation of Reproducibility and Protocol Efficiency
For researchers and professionals in drug development and medicinal chemistry, the reliable synthesis of key intermediates is paramount. 4-(4-Chlorophenyl)thiomorpholine 1,1-dioxide is a valuable scaffold in the synthesis of various biologically active molecules, including potential anti-inflammatory agents and compounds targeting neurological disorders.[1] Its synthesis, while seemingly straightforward, presents several strategic approaches, each with its own set of advantages and challenges that can impact reproducibility, yield, and overall efficiency. This guide provides an in-depth comparison of the most common and viable synthetic protocols for this important compound, supported by experimental insights and data to aid in methodological selection and optimization.
Introduction: The Significance of this compound
This compound is a heterocyclic compound featuring a thiomorpholine ring system where the sulfur atom is oxidized to a sulfone, and the nitrogen atom is substituted with a 4-chlorophenyl group. The sulfone group imparts significant stability and can act as a hydrogen bond acceptor, while the chlorophenyl moiety provides a handle for further functionalization and influences the molecule's lipophilicity and electronic properties. These structural features make it a desirable building block in the design of novel therapeutic agents.[1]
This guide will dissect two primary synthetic strategies for obtaining this compound:
-
Route A: A Sequential Two-Step Approach involving the initial N-arylation of thiomorpholine followed by the oxidation of the resulting sulfide.
-
Route B: A Convergent One-Pot Synthesis from a substituted nitroarene and divinyl sulfone.
Each route will be evaluated based on its chemical principles, procedural complexity, and expected outcomes, providing a comprehensive framework for laboratory application.
Visualizing the Synthetic Pathways
Figure 1: High-level overview of the two primary synthetic routes to this compound.
Route A: The Sequential Two-Step Synthesis
This classical approach offers a high degree of control over each chemical transformation, making it a reliable and often preferred method in research settings.
Step 1: N-Arylation of Thiomorpholine
The formation of the C-N bond between the thiomorpholine nitrogen and the 4-chlorophenyl ring is the initial and crucial step. Two primary methods are commonly employed: the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNA).
Method 1: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[2][3] It typically involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
-
Causality of Experimental Choices: The choice of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a sterically hindered phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is critical for an efficient catalytic cycle. The ligand stabilizes the palladium catalyst and facilitates both oxidative addition and reductive elimination, while the base is required to deprotonate the amine, making it a more potent nucleophile. Anhydrous and deoxygenated solvents like toluene or dioxane are essential to prevent catalyst deactivation.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
SNAr offers a metal-free alternative to the Buchwald-Hartwig reaction.[4][5] This reaction is most efficient when the aromatic ring is activated by electron-withdrawing groups ortho or para to the leaving group. In the case of a 4-chlorophenyl substrate, the reaction can be more challenging than with a more activated ring system (e.g., a nitrophenyl group).
-
Causality of Experimental Choices: The reaction of thiomorpholine with an activated aryl halide, such as 1-chloro-4-nitrobenzene, proceeds more readily due to the strong electron-withdrawing nature of the nitro group, which stabilizes the Meisenheimer intermediate.[6][7] The subsequent reduction of the nitro group and a Sandmeyer reaction to introduce the chloro group would be a more circuitous but viable route. A more direct SNAr with 1,4-dichlorobenzene would likely require forcing conditions (high temperature and pressure) and a strong base.
Step 2: Oxidation of 4-(4-Chlorophenyl)thiomorpholine to the 1,1-Dioxide
The oxidation of the sulfide to a sulfone is a common transformation in organic synthesis. The key to a reproducible protocol is the selection of an appropriate oxidizing agent and careful control of the reaction conditions to avoid over-oxidation or side reactions.
Method 1: Using meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used, selective oxidizing agent for the conversion of sulfides to sulfoxides and sulfones.[8][9][10]
-
Causality of Experimental Choices: The stoichiometry of m-CPBA is critical. Using approximately one equivalent will typically yield the sulfoxide, while two or more equivalents will drive the reaction to the sulfone. The reaction is often performed in a chlorinated solvent like dichloromethane (DCM) at low temperatures (0 °C to room temperature) to control the exothermicity and improve selectivity. A basic workup with sodium bicarbonate or sodium sulfite is necessary to quench any remaining peracid and remove the m-chlorobenzoic acid byproduct.[11]
Method 2: Using Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide is a greener and more atom-economical oxidizing agent.
-
Causality of Experimental Choices: The reaction is typically acid-catalyzed, often using acetic acid as a solvent or co-solvent. The acidic conditions protonate the hydrogen peroxide, making it a more potent electrophile. Careful temperature control is necessary to manage the exothermicity of the reaction.
Route B: Convergent One-Pot Synthesis
A one-pot synthesis of aryl-1,4-thiomorpholine 1,1-dioxides has been reported, which proceeds via a reduction-triggered double aza-Michael addition of a nitroarene to a divinyl sulfone.[12][13] This approach is highly efficient as it combines multiple transformations into a single operation.
-
Causality of Experimental Choices: This reaction utilizes a reducing agent, such as indium in the presence of acetic acid, to reduce the nitro group of 4-chloronitrobenzene in situ to an aniline or a related reduced species.[12][13] This nucleophilic intermediate then undergoes a double Michael addition to divinyl sulfone, forming the thiomorpholine 1,1-dioxide ring in a single step. The choice of a protic solvent like methanol is common for such reductions.
Experimental Protocols
Protocol for Route A, Step 1: N-Arylation via Buchwald-Hartwig Amination
Figure 2: Workflow for the Buchwald-Hartwig N-arylation of thiomorpholine.
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Argon), add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add anhydrous, degassed toluene, followed by thiomorpholine (1.2 equivalents) and 1-chloro-4-iodobenzene (1.0 equivalent).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Route A, Step 2: Oxidation with m-CPBA
Figure 3: Workflow for the oxidation of 4-(4-chlorophenyl)thiomorpholine using m-CPBA.
Step-by-Step Methodology:
-
Dissolve 4-(4-chlorophenyl)thiomorpholine (1.0 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Comparison of Synthesis Protocols
| Parameter | Route A: Buchwald-Hartwig & Oxidation | Route A: SNAr & Oxidation | Route B: One-Pot Reductive Amination |
| Number of Steps | 2 | 2 (potentially more if multi-step SNAr) | 1 |
| Reagent Cost & Availability | High (Pd catalyst, phosphine ligand) | Moderate to High (depending on aryl halide) | Moderate (Indium) |
| Reaction Conditions | Mild to moderate temperatures | Can require high temperatures | Mild temperatures |
| Substrate Scope | Broad | More limited for unactivated aryl halides | Specific to nitroarenes |
| Reproducibility | Generally high with careful control | Can be variable depending on substrate | Good for reported examples |
| Potential Challenges | Catalyst deactivation, ligand sensitivity | Slow reaction rates, side reactions | Stoichiometry of reducing agent, reaction kinetics |
| Purification | Requires chromatography for intermediate | May require extensive purification | Potentially simpler purification |
| Overall Yield (Estimated) | Good to Excellent | Fair to Good | Good |
Conclusion and Recommendations
Both the two-step sequential synthesis (Route A) and the one-pot reductive amination (Route B) represent viable strategies for the preparation of this compound.
For Reproducibility and Control: Route A, particularly utilizing the Buchwald-Hartwig amination followed by m-CPBA oxidation, is the recommended approach for most research applications. While it involves two distinct steps, each transformation is well-understood and generally high-yielding. The modular nature of this route allows for easier troubleshooting and optimization of each step independently.
For Process Efficiency and Atom Economy: Route B offers an elegant and convergent approach that is highly attractive from a process chemistry perspective. By combining multiple bond-forming events in a single pot, it reduces waste, solvent usage, and purification steps. However, the optimization of this one-pot reaction may be more complex, and its substrate scope may be more limited compared to the Buchwald-Hartwig approach.
Ultimately, the choice of synthetic protocol will depend on the specific needs of the researcher, including the scale of the synthesis, the availability of reagents and equipment, and the desired level of process control. This guide provides the foundational knowledge and experimental framework to make an informed decision and to successfully and reproducibly synthesize this compound for further research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 11. Workup [chem.rochester.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide
As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. This guide provides essential, procedurally-driven information for the proper handling and disposal of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide (CAS No. 82222-74-0), ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the precautionary principle, treating the compound with the respect it deserves based on its chemical structure and the known profiles of related molecules.
Hazard Assessment: A Case for Prudent Caution
The available safety data for this compound presents a scenario where a conservative approach is necessary. While one Safety Data Sheet (SDS) classifies the compound as not hazardous under European regulations, this assessment is not universally consistent across structurally similar compounds.[1]
The parent compound, Thiomorpholine 1,1-dioxide, is classified with several hazard statements, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[2][3][4] The causality here is clear: the core thiomorpholine dioxide structure is associated with these irritant properties. The addition of a 4-chlorophenyl group introduces a halogenated aromatic moiety, which can increase toxicological and ecotoxicological concerns, including potential persistence in the environment. Therefore, a self-validating safety protocol demands that we handle this compound as a potentially hazardous substance.
Table 1: Comparative Hazard Profile
| Hazard Statement | This compound[1] | Thiomorpholine 1,1-dioxide (Parent Compound)[2][3][4] |
| Acute Toxicity, Oral | Not Classified | Harmful if swallowed (H302) |
| Skin Corrosion/Irritation | Not Classified | Causes skin irritation (H315) |
| Serious Eye Damage/Eye Irritation | Not Classified | Causes serious eye irritation (H319) |
| Specific Target Organ Toxicity (Single Exp.) | Not Classified | May cause respiratory irritation (H335) |
Directive: In the absence of comprehensive toxicological data for the specific compound, all waste containing this compound must be treated as hazardous chemical waste.
Pre-Disposal Handling: Engineering Controls and PPE
Proper disposal begins with safe handling during and after use. The primary risk associated with this solid compound is the inhalation of dust and direct contact with skin or eyes.[3][4][5]
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent the dispersion of dust.[1] The workspace should have an accessible safety shower and eye wash station.[3]
-
Personal Protective Equipment (PPE) : A standard ensemble of PPE is mandatory for all handling and disposal procedures.
-
Eye Protection : Wear chemical safety goggles with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5]
-
Hand Protection : Use nitrile gloves inspected for integrity before use. Employ proper glove removal technique to avoid skin contact.[4]
-
Body Protection : A lab coat or a protective suit is required to prevent skin contact.[4]
-
Respiratory Protection : If handling outside of a fume hood is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
-
Step-by-Step Disposal Protocol
Adherence to a systematic disposal process is critical for regulatory compliance and safety. This protocol is designed to align with the "cradle-to-grave" hazardous waste management principles established by the Resource Conservation and Recovery Act (RCRA) in the United States.[6]
Step 1: Waste Segregation and Collection
The foundation of safe disposal is meticulous segregation. Incompatible chemicals, when mixed, can result in dangerous reactions.
-
Action : Designate a specific, leak-proof, and sealable container solely for solid waste of this compound and materials contaminated with it (e.g., weighing paper, contaminated gloves).
-
Causality : The parent compound is known to be incompatible with bases and strong oxidizing agents.[5] Co-mingling this waste stream could lead to unforeseen chemical reactions.
Step 2: Waste Characterization and Labeling
Proper labeling is a legal requirement and a critical safety communication tool. The waste generator is legally responsible for its accurate characterization.[6][7]
-
Action : Securely affix a "Hazardous Waste" label to the container.
-
Content : The label must include:
-
The full chemical name: "this compound"
-
CAS Number: "82222-74-0"
-
Associated Hazards: "Irritant," "Handle with Caution"
-
Accumulation Start Date
-
Step 3: Managing Spills for Disposal
Accidental spills must be managed promptly and correctly, with the resulting cleanup materials treated as hazardous waste.
-
Action :
-
Evacuate non-essential personnel and ensure the area is well-ventilated.[4]
-
Wearing the full PPE described in Section 2, cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep up the material, avoiding dust generation, and place it into the designated hazardous waste container.[4][5]
-
Decontaminate the spill area with an appropriate solvent and then soap and water. Collect all cleanup materials (wipes, etc.) in the waste container.
-
Do not allow the product or cleanup materials to enter drains or waterways.[4][5]
-
Step 4: Final Disposal Arrangement
Final disposal must be conducted by professionals to ensure environmental and legal compliance.
-
Action : Arrange for collection by a licensed and reputable hazardous waste disposal company.
-
Causality : Professional disposal services have the permits and technology, such as high-temperature incineration, required to destroy chlorinated organic compounds in an environmentally sound manner, preventing their release into ecosystems. Disposal must always be in accordance with local, state, and national regulations.[1][8]
Disposal Decision Workflow
The following diagram outlines the logical workflow for making disposal decisions regarding this compound, emphasizing the recommended precautionary path.
Caption: Disposal workflow emphasizing the precautionary principle.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Thiomorpholine 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 12324096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. tcichemicals.com [tcichemicals.com]
Navigating Ambiguous Safety Data: A Precautionary Approach to Handling 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide
As researchers and drug development professionals, we are trained to navigate the complexities of scientific data. This analytical rigor is most critical when it concerns our safety. In the case of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide (CAS No. 82222-74-0), a review of available Safety Data Sheets (SDS) reveals conflicting hazard classifications. While some suppliers classify the compound as non-hazardous, others indicate it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[1][2][3].
This discrepancy presents a challenge to establishing a definitive safety protocol. In the absence of harmonized data, this guide adopts the precautionary principle . We will operate under the assumption that the compound possesses the higher level of reported hazards to ensure the utmost protection for all laboratory personnel. This conservative approach is a cornerstone of a robust safety culture and ensures that our procedures are resilient, even in the face of inconsistent information.
This document provides a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal of this compound, grounded in this safety-first philosophy.
Hazard Assessment and a Precautionary Stance
Given the conflicting information, we will consider this compound to have the following potential hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation[1][2].
-
Respiratory Irritation: May cause respiratory irritation[1][2].
Therefore, all handling procedures must be designed to minimize the possibility of ingestion, skin contact, eye contact, and inhalation of dust or aerosols.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is paramount. The following recommendations are based on a comprehensive risk assessment for handling a solid chemical with the potential hazards listed above.
Core PPE Ensemble
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields, conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk. | Protects against dust particles and accidental splashes, preventing serious eye irritation[1][2][4]. The face shield offers a broader barrier of protection for the entire face. |
| Hand Protection | Nitrile gloves. Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact. | Provides a chemical barrier to prevent skin irritation[2]. Nitrile offers good resistance to a wide range of chemicals and is a suitable choice for handling this solid compound. |
| Body Protection | A fully buttoned laboratory coat is mandatory. For tasks with a higher risk of contamination (e.g., handling large quantities, potential for dust generation), a disposable coverall is recommended. | Protects skin and personal clothing from contamination[1][5]. A disposable coverall provides enhanced protection and simplifies decontamination procedures[5]. |
| Respiratory Protection | For tasks that may generate dust (e.g., weighing, transferring powder), a NIOSH-approved N95 (US) or FFP2 (EU) particulate respirator is required. All respiratory protection should be used in accordance with OSHA's Respiratory Protection Standard, 29 CFR 1910.134. | Prevents inhalation of airborne particles, mitigating the risk of respiratory tract irritation[2][4]. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task being performed with this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
A safe laboratory environment relies on both PPE and robust operational procedures.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood to manage potential dust.
-
Ensure that a safety shower and eyewash station are readily accessible[1].
-
Assemble all necessary equipment and PPE before handling the chemical.
-
-
Donning PPE:
-
Inspect all PPE for damage before use.
-
Don lab coat or coverall first.
-
Don respiratory protection, ensuring a proper seal.
-
Don eye and face protection.
-
Don gloves last, pulling the cuffs over the sleeves of the lab coat.
-
-
Handling the Chemical:
-
Perform all manipulations that could generate dust, such as weighing or transferring, within a chemical fume hood or a ventilated balance enclosure.
-
Use tools (spatulas, scoops) appropriate for the quantity being handled to minimize spillage.
-
Avoid contact with skin, eyes, and clothing[3].
-
Wash hands thoroughly after handling, even if gloves were worn[1].
-
-
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent, inert material.
-
Carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal[2][4].
-
Decontaminate the area with an appropriate solvent and wash thoroughly.
-
-
Doffing PPE:
-
Remove gloves first using a technique that avoids touching the outer surface with bare hands.
-
Remove face shield and goggles.
-
Remove lab coat or coverall, turning it inside out as it is removed.
-
Remove respiratory protection last.
-
Wash hands and face thoroughly with soap and water.
-
Disposal Plan
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[1][4]. Do not empty into drains[4].
By adhering to these rigorous, precautionary guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
